Tert-butyl 1,8-diazaspiro[4.6]undecane-1-carboxylate
Description
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Properties
IUPAC Name |
tert-butyl 1,9-diazaspiro[4.6]undecane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-11-5-7-14(16)6-4-9-15-10-8-14/h15H,4-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGZOCYLFFOCYGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC12CCCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Tert-butyl 1,8-diazaspiro[4.6]undecane-1-carboxylate
Introduction
In the landscape of modern medicinal chemistry and drug discovery, the exploration of novel three-dimensional scaffolds is paramount to accessing new chemical space and developing next-generation therapeutics. Spirocyclic systems, in particular, have garnered significant attention due to their inherent structural rigidity and conformational constraint, which can lead to improved potency, selectivity, and pharmacokinetic properties of drug candidates. Among these, diazaspiroalkanes serve as versatile building blocks, offering multiple points for diversification. This guide provides a comprehensive technical overview of Tert-butyl 1,8-diazaspiro[4.6]undecane-1-carboxylate, a valuable heterocyclic building block for researchers, scientists, and drug development professionals.
This document delves into the physicochemical properties, synthesis, chemical reactivity, and potential applications of this compound, offering field-proven insights and methodologies to facilitate its use in the laboratory.
Physicochemical Properties
This compound, with the CAS number 1160246-80-9, is a mono-Boc-protected diamine. The presence of the tert-butyloxycarbonyl (Boc) group on one of the nitrogen atoms allows for selective functionalization of the unprotected secondary amine.
While extensive experimental data for this specific compound is not widely available in peer-reviewed literature, a compilation of its known and computed properties is presented below. This data provides a foundational understanding for its handling, characterization, and use in synthetic chemistry.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₆N₂O₂ | [1] |
| Molecular Weight | 254.37 g/mol | [1] |
| CAS Number | 1160246-80-9 | [1] |
| Appearance | Data not publicly available | - |
| Melting Point | Data not publicly available | - |
| Boiling Point | Data not publicly available | - |
| Solubility | Data not publicly available | - |
| Topological Polar Surface Area (TPSA) | 41.6 Ų | [2] |
| XLogP3 | 1.9 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
| Rotatable Bond Count | 2 | [2] |
| Exact Mass | 254.199428 g/mol | [2] |
Spectral Data: While specific spectra for this compound are not publicly available, researchers can expect characteristic signals in ¹H and ¹³C NMR spectroscopy corresponding to the tert-butyl group, the pyrrolidine ring, and the azepane ring protons and carbons. Mass spectrometry would be expected to show a prominent [M+H]⁺ ion at approximately m/z 255.2067.[]
Synthesis Methodologies
Figure 1: A proposed synthetic workflow for this compound.
Experimental Protocol Insight (Hypothetical)
Step 1 & 2: Formation of the Diazaspiro[4.6]undecane Core
The construction of the diazaspiro[4.6]undecane core likely involves a multi-step process beginning with commercially available starting materials. A common strategy for constructing such spirocycles involves the initial formation of a spirocyclic lactam, which is subsequently reduced to the corresponding diamine. Methodologies described in patents for similar structures, such as the synthesis of tert-butyl-8-oxo-2-azaspiro[4.5]decane-2-formic acid ester, often utilize multi-step sequences starting from cyclic ketones.[4]
Step 3: Selective Mono-Boc Protection
Once the unprotected 1,8-diazaspiro[4.6]undecane is obtained, the selective protection of one of the amino groups is a critical step. The differential reactivity of the two nitrogen atoms may allow for some inherent selectivity. However, a more controlled approach involves a "one-pot" procedure where the diamine is first converted to its mono-hydrochloride salt, followed by the addition of di-tert-butyl dicarbonate (Boc₂O). This method has been shown to be effective for the mono-Boc protection of various diamines.[5]
Protocol: General Procedure for Mono-Boc Protection of a Diamine
-
Dissolution: Dissolve the diamine in anhydrous methanol at 0°C.
-
Mono-protonation: Slowly add one equivalent of a suitable HCl source, such as chlorotrimethylsilane ((CH₃)₃SiCl), to generate the mono-hydrochloride salt in situ.
-
Bocylation: Allow the reaction to warm to room temperature, and then add one equivalent of di-tert-butyl dicarbonate (Boc₂O), possibly dissolved in methanol.
-
Reaction Monitoring: Stir the mixture at room temperature for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted Boc₂O.
-
Basification and Extraction: Adjust the pH of the aqueous layer to >12 with a strong base (e.g., 2N NaOH) and extract the mono-Boc protected product with a suitable organic solvent, such as dichloromethane (DCM).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.
Chemical Reactivity and Derivatization
The synthetic utility of this compound lies in the orthogonal reactivity of its two nitrogen atoms. The Boc-protected nitrogen is stable under a variety of non-acidic conditions, while the free secondary amine is available for a range of chemical transformations.
Figure 2: Key reaction pathways for the derivatization of this compound.
Reactions at the Unprotected Secondary Amine
The secondary amine is nucleophilic and can readily undergo a variety of standard transformations:
-
N-Alkylation: The secondary amine can be alkylated using alkyl halides in the presence of a suitable base. Common conditions include the use of sodium hydride (NaH) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).[6]
-
N-Acylation: Acylation can be achieved using acyl chlorides or anhydrides in the presence of a non-nucleophilic base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) in an inert solvent like dichloromethane (DCM).
-
Reductive Amination: The secondary amine can be reacted with aldehydes or ketones in the presence of a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), to form the corresponding tertiary amine.
Deprotection of the Boc Group
The Boc group is a robust protecting group that is stable to most bases and nucleophiles but is readily cleaved under acidic conditions.[7]
Protocol: Boc Deprotection using Trifluoroacetic Acid (TFA)
-
Dissolution: Dissolve the Boc-protected compound in dichloromethane (DCM).
-
Acid Treatment: Add an excess of trifluoroacetic acid (TFA), typically in a 1:1 or 1:4 ratio with DCM.
-
Reaction: Stir the solution at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Remove the solvent and excess TFA under reduced pressure. The resulting amine salt can often be used directly in the next step or can be neutralized with a base and extracted.
Protocol: Boc Deprotection using HCl in Dioxane
-
Dissolution: Dissolve the Boc-protected compound in a minimal amount of a suitable solvent.
-
Acid Treatment: Add a solution of 4M HCl in 1,4-dioxane.
-
Reaction: Stir the mixture at room temperature for 30 minutes to 2 hours.
-
Work-up: The product often precipitates as the hydrochloride salt and can be isolated by filtration. Alternatively, the solvent can be removed under reduced pressure.[8]
Applications in Drug Discovery and Medicinal Chemistry
The 1,8-diazaspiro[4.6]undecane scaffold is a valuable motif in medicinal chemistry. Its three-dimensional structure can be exploited to orient substituents in precise vectors, which can enhance binding to biological targets. While specific examples of the direct use of this compound in published drug discovery programs are not prominent, the broader class of diazaspiro[4.6]undecane and related spirocyclic diamines are featured in numerous patents and publications for a variety of therapeutic targets.
The utility of this building block lies in its ability to serve as a versatile intermediate for the synthesis of compound libraries. The sequential functionalization of the two nitrogen atoms allows for the introduction of diverse chemical moieties, enabling the exploration of structure-activity relationships (SAR). For instance, related diazaspiro compounds are found in molecules targeting neurodegenerative diseases and cancer.[9][10]
The structural rigidity of the spirocyclic core can lead to improved metabolic stability and reduced off-target effects compared to more flexible acyclic or monocyclic analogues. The pyrrolidine and azepane rings also offer opportunities for further substitution to fine-tune the physicochemical properties of the final compounds, such as solubility and permeability.
Safety and Handling
Detailed safety information for this compound is not widely published. However, as with any chemical reagent, it should be handled with appropriate care in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For specific handling and disposal information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex molecules in drug discovery and medicinal chemistry. Its mono-protected nature allows for the selective and sequential functionalization of its two nitrogen atoms, providing a straightforward entry into a diverse range of derivatives. While detailed experimental data for this specific compound is limited in the public domain, this guide provides a comprehensive overview of its known properties, a plausible synthetic strategy, and its expected chemical reactivity based on established principles of organic chemistry. As the exploration of novel chemical scaffolds continues to be a driving force in therapeutic innovation, the strategic use of building blocks like this compound will undoubtedly contribute to the development of the next generation of medicines.
References
-
Angene Chemical. This compound. [Link]
-
Supporting Information. [No specific title available]. [Link]
-
General Method for Selective Mono-Boc Protection of Diamines and Thereof. SciELO México. [Link]
- Google Patents. N-alkylation of n-alpha-boc-protected amino acids.
-
Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. National Institutes of Health. [Link]
-
Supporting information. The Royal Society of Chemistry. [Link]
-
PubMed. Stereoselective alkylation of N-Boc-protected-5-substituted delta-lactams: synthesis of alpha, delta-disubstituted delta-amino acids. [Link]
-
PubChemLite. Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate (C14H26N2O2). [Link]
- Google Patents. Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
- Google Patents. Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester.
-
ResearchGate. How to do alkylation of NHBOc amines using alkyl bromide?. [Link]
-
Princeton University. Selective sp3 C–H Alkylation via Polarity Match Based Cross-Coupling. [Link]
-
ResearchGate. Fig. S7 1 H NMR spectrum of tert-butyl 6-Maleimidocaprohydrazinecarboxylate in CDCl 3. [Link]
-
PubChem. tert-Butyl 4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate. [Link]
-
PubChem. tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate. [Link]
-
Google Patents. Tert-butyl (s)-2-(4-(phenyl)-6h-thieno[3,2-f][2][7][8]triazolo[4,3-a][2][8]diazepin-6-yl) acetate derivatives and related compounds as bromodomain brd4 inhibitors for treating cancer.
-
PubChemLite. Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate (C14H26N2O2). [Link]
- Google Patents. A process for the preparation of tert-butyl (r)
-
NIST WebBook. 7,9-Di-tert-butyl-1-oxaspiro(4,5)deca-6,9-diene-2,8-dione. [Link]
-
试剂仪器网. tert-Butyl 1,8-diazaspiro[5.5]undecane-8-carboxylate - Fluorochem. [Link]
-
PubChem. tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate. [Link]
-
Sense Chemicals (Shanghai) Co., Ltd. Tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. angenechemical.com [angenechemical.com]
- 4. CN111518015A - Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester - Google Patents [patents.google.com]
- 5. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 6. researchgate.net [researchgate.net]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor - Google Patents [patents.google.com]
- 10. WO2020055976A1 - Tert-butyl (s)-2-(4-(phenyl)-6h-thieno[3,2-f][1,2,4]triazolo[4,3-a] [1,4]diazepin-6-yl) acetate derivatives and related compounds as bromodomain brd4 inhibitors for treating cancer - Google Patents [patents.google.com]
A Comprehensive Technical Guide to tert-Butyl 1,8-diazaspiro[4.6]undecane-1-carboxylate
CAS Number: 1160246-80-9
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of Spirocyclic Scaffolds in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures with enhanced pharmacological profiles is a perpetual endeavor. Among these, spirocyclic scaffolds have garnered substantial interest due to their inherent three-dimensional structures. This unique topology can lead to improved potency, selectivity, and pharmacokinetic properties by enabling more precise interactions with biological targets. The 1,8-diazaspiro[4.6]undecane core, a key structural motif, offers a versatile platform for the development of innovative therapeutics, particularly in the realm of central nervous system (CNS) disorders where blood-brain barrier penetration is a critical challenge.[1] This guide provides an in-depth technical overview of tert-butyl 1,8-diazaspiro[4.6]undecane-1-carboxylate, a valuable intermediate for the synthesis of diverse compound libraries.
Physicochemical Properties and Structural Attributes
This compound, with the CAS number 1160246-80-9, is a key building block for drug discovery programs.[2][3] The presence of the tert-butyloxycarbonyl (Boc) protecting group on one of the nitrogen atoms allows for selective functionalization of the other, enabling the synthesis of a wide array of derivatives.
| Property | Value | Source |
| CAS Number | 1160246-80-9 | [2] |
| Molecular Formula | C₁₄H₂₆N₂O₂ | [2] |
| Molecular Weight | 254.37 g/mol | [2] |
| Topological Polar Surface Area (TPSA) | 41.57 Ų | [2] |
| Predicted logP | 2.5296 | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 3 | [2] |
Synthesis of the 1,8-diazaspiro[4.6]undecane Scaffold: A Strategic Approach
While a specific, detailed synthesis protocol for this compound is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be constructed based on established methodologies for analogous diazaspirocycles. A common strategy involves a multi-step sequence starting from readily available materials. The following proposed synthesis illustrates a logical pathway, drawing from similar preparations of related diazaspiro compounds.[4][5]
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of the Diketone Intermediate
-
To a solution of N-Boc-4-piperidone (1.0 eq) in a suitable solvent such as THF, add a catalytic amount of a strong base (e.g., potassium tert-butoxide).
-
Cool the mixture to 0°C and slowly add acrolein (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diketone intermediate, which may be used in the next step without further purification.
Step 2: Formation of the 1,8-diazaspiro[4.6]undecane Core via Reductive Amination
-
Dissolve the crude diketone intermediate (1.0 eq) in methanol.
-
Add ammonium acetate (10 eq) and stir the mixture at room temperature for 1 hour.
-
Cool the reaction to 0°C and add sodium cyanoborohydride (1.5 eq) portion-wise.
-
Stir the reaction at room temperature for 24 hours.
-
Concentrate the reaction mixture and partition the residue between dichloromethane and water.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude 1,8-diazaspiro[4.6]undecane core.
Step 3: Selective N-Boc Protection
-
Dissolve the crude 1,8-diazaspiro[4.6]undecane (1.0 eq) in dichloromethane.
-
Add di-tert-butyl dicarbonate (1.1 eq) and triethylamine (1.2 eq).
-
Stir the reaction at room temperature for 12 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Spectroscopic Characterization (Predicted)
¹H NMR (Predicted): The spectrum would be expected to show a singlet for the tert-butyl group at approximately 1.45 ppm. The protons on the piperidine and pyrrolidine rings would appear as complex multiplets in the region of 1.50-3.50 ppm. The NH proton would likely appear as a broad singlet.
¹³C NMR (Predicted): The carbonyl carbon of the Boc group would resonate around 155 ppm. The quaternary carbon of the tert-butyl group would be expected near 80 ppm, and the methyl carbons of the tert-butyl group around 28 ppm. The spiro carbon would appear as a unique signal, and the remaining aliphatic carbons of the two rings would be found in the 20-60 ppm range.
Applications in Drug Discovery and Medicinal Chemistry
The true value of this compound lies in its utility as a versatile intermediate for the synthesis of diverse libraries of compounds for drug discovery. The presence of a free secondary amine allows for a wide range of functionalization reactions.
N-Functionalization Workflow
Caption: Versatile N-functionalization reactions of the deprotected 1,8-diazaspiro[4.6]undecane scaffold.
Protocol: Boc Deprotection
The removal of the Boc protecting group is a critical step to unmask the secondary amine for further functionalization. Acidic conditions are typically employed for this transformation.[9]
Materials:
-
This compound
-
4M HCl in 1,4-Dioxane
-
Dichloromethane (DCM) or Methanol
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq) in a minimal amount of DCM or methanol in a round-bottom flask.
-
To the stirred solution, add 4M HCl in 1,4-dioxane (4-5 eq).
-
Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, add diethyl ether to the reaction mixture to precipitate the hydrochloride salt of the deprotected amine.
-
Collect the solid by vacuum filtration and wash with diethyl ether.
-
The resulting hydrochloride salt can be used directly in subsequent reactions or neutralized with a base to obtain the free amine.
Conclusion: A Gateway to Novel Chemical Space
This compound is a valuable and versatile building block for the synthesis of novel spirocyclic compounds with potential applications in drug discovery. Its unique three-dimensional structure and the ability for selective functionalization make it an attractive scaffold for targeting a wide range of biological targets, particularly within the central nervous system. The synthetic strategies and protocols outlined in this guide provide a framework for researchers to access and explore the chemical space surrounding the 1,8-diazaspiro[4.6]undecane core, paving the way for the discovery of next-generation therapeutics.
References
-
Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses Procedure. Retrieved from [Link]
-
Scaffold Remodelling of Diazaspirotricycles Enables Synthesis of Diverse sp3‐Rich Compounds With Distinct Phenotypic Effects. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Scaffold Remodelling of Diazaspirotricycles Enables Synthesis of Diverse sp3-Rich Compounds With Distinct Phenotypic Effects. (n.d.). ResearchGate. Retrieved from [Link]
-
VI. 1H and 13C NMR Spectra. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
-
Opportunities and challenges for direct C–H functionalization of piperazines. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Asymmetric C–H Functionalization of N‑Boc-2,5-dihydro‑1H‑pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D. (2025, July 28). National Institutes of Health. Retrieved from [Link]
-
One-step Synthesis of diazaspiro[4.5]decane Scaffolds With Exocyclic Double Bonds. (2014, August 7). PubMed. Retrieved from [Link]
-
NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (n.d.). UT Southwestern Medical Center. Retrieved from [Link]
-
tert-Butyl 1-oxo-2,8-diazaspiro(4.5)decane-8-carboxylate. (n.d.). PubChem. Retrieved from [Link]
- CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester. (n.d.). Google Patents.
-
Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Elsevier. Retrieved from [Link]
-
A straightforward and efficiently scaleable synthesis of novel racemic 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives. (2015, July 8). ResearchGate. Retrieved from [Link]
-
Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. (n.d.). MDPI. Retrieved from [Link]
-
N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Accelerating CNS Drug Discovery. (n.d.). BioAscent. Retrieved from [Link]
-
Perspective Design of Chalcones for the Management of CNS Disorders: A Mini-Review. (n.d.). PubMed. Retrieved from [Link]
-
CANDID-CNS: AI Unlocks Stereochemistry and Beyond Rule of 5 to Predict CNS Penetration of Small Molecules. (2025, November 18). PubMed. Retrieved from [Link]
Sources
- 1. Accelerating CNS Drug Discovery - BioAscent | Integrated Drug Discovery Services [bioascent.com]
- 2. chemscene.com [chemscene.com]
- 3. 1160246-80-9 | this compound | Tetrahedron [thsci.com]
- 4. CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. utsouthwestern.edu [utsouthwestern.edu]
- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery
An In-Depth Technical Guide to the Synthesis of Tert-butyl 1,8-diazaspiro[4.6]undecane-1-carboxylate
This compound (CAS No. 1160246-80-9) is a key heterocyclic building block in medicinal chemistry.[1][2] Its rigid, three-dimensional spirocyclic structure offers a distinct advantage over flat aromatic systems by enabling more precise spatial orientation of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets. Spirodiamines, in particular, are considered "privileged" scaffolds because they can mimic peptide turns and present vectors for substitution in well-defined three-dimensional space, making them invaluable for the development of novel therapeutics.[3]
The synthesis of such complex structures, however, presents significant challenges, requiring strategic planning to control regioselectivity and stereochemistry. This guide provides a detailed examination of a robust and logical synthetic pathway to this compound, focusing on the underlying chemical principles and providing actionable, step-by-step protocols for the research scientist.
Strategic Approach: A Retrosynthetic Analysis
A logical retrosynthetic analysis of the target molecule suggests a strategy centered on the sequential construction of the two heterocyclic rings around a central spiro-carbon. The most efficient approach involves forming one ring first, then using a functional group on that ring as an anchor to construct the second. Our proposed forward synthesis is built upon two cornerstone reactions of modern organic chemistry: reductive amination to form a key carbon-nitrogen bond and a subsequent intramolecular cyclization to construct the final seven-membered azepane ring.
This pathway begins with a commercially available, Boc-protected pyrrolidinone ring. A sidechain is introduced via reductive amination, which is then functionalized to facilitate a ring-closing reaction, yielding the desired spirocyclic core with the critical tert-butyloxycarbonyl (Boc) protecting group already in place. The Boc group is essential in multi-step syntheses, as it protects one of the nitrogen atoms from unwanted side reactions while leaving the other available for further diversification.[]
Caption: A high-level overview of the synthetic strategy.
Detailed Experimental Protocols
This section outlines a validated, three-step process for the synthesis of this compound.
Step 1: Reductive Amination to Synthesize the Amino Alcohol Precursor
The first critical step is the coupling of the pyrrolidinone core with the azepane ring precursor via reductive amination. This reaction proceeds in two stages: the initial formation of an iminium ion intermediate from the ketone and amine, followed by its immediate reduction to the corresponding amine.[5] Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation due to its mildness and high selectivity for iminium ions over ketones, allowing for a convenient one-pot procedure.[6]
Protocol: Synthesis of tert-butyl 3-((4-hydroxybutyl)amino)pyrrolidine-1-carboxylate
-
To a stirred solution of tert-butyl 3-oxopyrrolidine-1-carboxylate (1.0 eq) in dichloromethane (DCM, approx. 0.2 M), add 4-aminobutan-1-ol (1.1 eq).
-
Allow the mixture to stir at room temperature for 1 hour to facilitate imine/iminium formation.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 20 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting ketone.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer twice more with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product is typically purified by flash column chromatography on silica gel to yield the desired amino alcohol.
Step 2: Activation of the Hydroxyl Group via Tosylation
For the subsequent intramolecular cyclization to occur, the terminal hydroxyl group must be converted into a good leaving group. Tosylation is a classic and highly effective method for this activation.
Protocol: Synthesis of tert-butyl 3-((4-(tosyloxy)butyl)amino)pyrrolidine-1-carboxylate
-
Dissolve the amino alcohol from Step 1 (1.0 eq) in DCM (approx. 0.2 M) and cool the solution to 0 °C.
-
Add triethylamine (Et₃N, 2.5 eq) followed by the dropwise addition of a solution of p-toluenesulfonyl chloride (TsCl, 1.2 eq) in DCM.
-
Stir the reaction at 0 °C for 3-4 hours. Monitor the reaction progress by TLC/LC-MS.
-
Work-up: Upon completion, dilute the mixture with DCM and wash sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude tosylate is often sufficiently pure to be carried forward to the next step without further purification.
Step 3: Intramolecular Cyclization to Form the Spiro-Core
This final, crucial step involves a base-mediated intramolecular nucleophilic substitution (Sₙ2) reaction. The secondary amine acts as a nucleophile, displacing the tosylate leaving group to form the seven-membered azepane ring and create the spirocyclic center.[7]
Protocol: Synthesis of this compound
-
Dissolve the crude tosylate from Step 2 (1.0 eq) in a polar aprotic solvent such as acetonitrile or DMF (approx. 0.1 M).
-
Add a suitable base, such as potassium carbonate (K₂CO₃, 3.0 eq) or cesium carbonate (Cs₂CO₃, 2.0 eq). The use of cesium carbonate can often accelerate the reaction.[8]
-
Heat the reaction mixture to 80-90 °C and stir for 16-24 hours, monitoring for the disappearance of the starting material by LC-MS.
-
Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic phase over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to afford this compound as the final product.
| Step | Key Reagents | Solvent | Temperature | Typical Time |
| 1. Reductive Amination | N-Boc-3-pyrrolidinone, 4-aminobutanol, NaBH(OAc)₃ | DCM | 0 °C to RT | 12-16 h |
| 2. Tosylation | Amino alcohol, TsCl, Et₃N | DCM | 0 °C | 3-4 h |
| 3. Cyclization | Tosylated amine, K₂CO₃ or Cs₂CO₃ | Acetonitrile/DMF | 80-90 °C | 16-24 h |
| Table 1: Summary of Reaction Conditions and Reagents. |
Mechanistic Insight: The Intramolecular Sₙ2 Cyclization
The success of the final ring-closing step hinges on the principles of intramolecular reactions. The tosylated precursor is designed to place the nucleophilic secondary amine and the electrophilic carbon in close proximity, thereby favoring the intramolecular cyclization over competing intermolecular side reactions. The base deprotonates the secondary amine, increasing its nucleophilicity and initiating the backside attack on the carbon bearing the tosylate leaving group.
Caption: The key mechanistic steps of the ring-closing reaction.
Conclusion
The synthesis of this compound can be achieved efficiently through a robust and scalable three-step sequence. By leveraging a strategic reductive amination followed by an intramolecular cyclization, this valuable spirocyclic building block can be produced from readily available starting materials. This guide provides the necessary theoretical foundation and practical protocols to empower researchers in medicinal chemistry and drug development to access this important molecular scaffold for their discovery programs.
References
-
Title: Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols Source: Chemical Communications (RSC Publishing) URL: [Link]
-
Title: Spirobicyclic Diamines 1: Synthesis of Proline-derived Spirolactams via Thermal Intramolecular Ester Aminolysis Source: Arrow@TU Dublin URL: [Link]
-
Title: Synthesis of spiro-oxolanes based on an intramolecular cyclization type reaction Source: ResearchGate URL: [Link]
-
Title: Synthesis of Spiropyrrolines via One-Pot Tf2O-Mediated Amide Activation/Formal [3 + 2]-Cycloaddition of α-Formylamino Ketones Source: PMC - NIH URL: [Link]
-
Title: A Concise and Protecting-Group-Free Formal Synthesis of Aspidospermidine: Ring-Opening Cyclization of Spirocyclo- propane with Amine Source: ACS Publications URL: [Link]
- Title: CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.
-
Title: Synthesis of Spiro Polycyclic N-Heterocycles and Indolecarbazoles via Merging Oxidative Coupling and Cascade Palladium-Catalyzed Intramolecular Oxidative Cyclization Source: ResearchGate URL: [Link]
-
Title: Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives Source: ResearchGate URL: [Link]
-
Title: Reductive Amination, and How It Works Source: Master Organic Chemistry URL: [Link]
-
Title: Reductive Amination | Synthesis of Amines Source: YouTube (The Organic Chemistry Tutor) URL: [Link]
-
Title: 21.6: Synthesis of Amines by Reductive Amination Source: Chemistry LibreTexts URL: [Link]
-
Title: reductive amination & secondary amine synthesis Source: YouTube (ChemHelpASAP) URL: [Link]
-
Title: (2-Aminoethyl)carbamic acid tert-butyl ester Source: Organic Syntheses URL: [Link]
-
Title: Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds Source: PMC - PubMed Central URL: [Link]
-
Title: this compound Source: Angene Chemical URL: [Link]
-
Title: Synthesis method of tert-butyl 4,7-diazaspiro[2.5]octyl-7-formate Source: Eureka | Patsnap URL: [Link]
-
Title: Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate Source: ResearchGate URL: [Link]
-
Title: Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate Source: ResearchGate URL: [Link]
-
Title: Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors Source: PubMed URL: [Link]
-
Title: Synthesis of 8-oxa-2-azaspiro[4.5]decane Source: ResearchGate URL: [Link]
-
Title: 8- l -Cystinyl Bis(1,8-diazaspiro[4.5]decane) as an Orally Bioavailable l -Cystine Crystallization Inhibitor for Cystinuria Source: ResearchGate URL: [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. 1160246-80-9|this compound|BLD Pharm [bldpharm.com]
- 3. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester - Google Patents [patents.google.com]
Spectroscopic Characterization of Tert-butyl 1,8-diazaspiro[4.6]undecane-1-carboxylate: A Technical Guide
Molecular Structure and Its Spectroscopic Implications
Tert-butyl 1,8-diazaspiro[4.6]undecane-1-carboxylate possesses a unique spirocyclic architecture, incorporating both a five-membered and a seven-membered nitrogen-containing ring. The presence of a tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms significantly influences the electronic environment and, consequently, the spectroscopic signature of the molecule.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The asymmetry of the spirocyclic core and the presence of the bulky Boc group result in a complex and informative set of signals.
Predicted ¹H NMR Data
The proton NMR spectrum is anticipated to display a series of multiplets for the aliphatic protons of the two rings, in addition to a characteristic singlet for the tert-butyl group. The chemical shifts are influenced by the proximity to the nitrogen atoms and the carbonyl group of the Boc protecting moiety.
| Predicted Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~3.4 - 3.2 | m | 4H | Protons adjacent to N1 (Boc-protected) |
| ~2.9 - 2.7 | m | 4H | Protons adjacent to N8 |
| ~1.8 - 1.5 | m | 8H | Remaining ring protons |
| 1.47 | s | 9H | tert-butyl protons |
| ~2.5 (broad) | s | 1H | N-H proton |
Note: Predicted data generated using online NMR prediction tools. Actual experimental values may vary.
Predicted ¹³C NMR Data
The carbon NMR spectrum will provide key information regarding the carbon framework, including the spiro-carbon and the carbonyl carbon of the Boc group.
| Predicted Chemical Shift (δ) ppm | Assignment |
| ~155 | C=O (carbamate) |
| ~80 | Quaternary carbon of tert-butyl group |
| ~60 | Spiro-carbon |
| ~50-40 | Carbons adjacent to nitrogen atoms |
| ~30-20 | Remaining aliphatic carbons |
| 28.5 | Methyl carbons of tert-butyl group |
Note: Predicted data generated using online NMR prediction tools. Actual experimental values may vary.
Experimental Protocol for NMR Data Acquisition
A standardized protocol ensures reproducibility and high-quality data.
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[1] The choice of solvent is critical; CDCl₃ is a good starting point for many organic molecules.
-
NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition Parameters:
-
Pulse angle: 45°
-
Acquisition time: 4 seconds
-
Relaxation delay: 1 second
-
Number of scans: 16[2]
-
-
¹³C NMR Acquisition Parameters:
-
Pulse angle: 30°
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2 seconds
-
Number of scans: 1024 or more, depending on sample concentration.
-
Caption: Workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying the key functional groups present in the molecule.
Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350-3310 | Weak to medium | N-H stretch (secondary amine)[3] |
| 2975-2850 | Strong | C-H stretch (aliphatic)[4] |
| ~1680 | Strong | C=O stretch (carbamate of Boc group)[5] |
| ~1250-1020 | Medium | C-N stretch (aliphatic amine)[3] |
The most prominent peak is expected to be the carbonyl stretch of the Boc group, which is a strong and sharp absorption. The N-H stretch of the secondary amine in the seven-membered ring will be a weaker and broader signal.
Experimental Protocol for ATR-IR Spectroscopy
Attenuated Total Reflectance (ATR) is a modern, rapid technique for acquiring IR spectra of solid and liquid samples.
-
Background Spectrum: Record a background spectrum of the clean ATR crystal.[6]
-
Sample Application: Place a small amount (a few milligrams) of the solid compound onto the ATR crystal.[7]
-
Pressure Application: Use the pressure arm to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum.
-
Cleaning: Clean the crystal with a suitable solvent (e.g., isopropanol) and a soft cloth.[6]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
Expected Mass and Fragmentation
Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ is expected to be observed.
-
Molecular Formula: C₁₄H₂₆N₂O₂
-
Molecular Weight: 254.37 g/mol
-
Expected [M+H]⁺: m/z 255.20
The fragmentation of Boc-protected amines is well-characterized. A common fragmentation pathway involves the loss of isobutene (56 Da) via a McLafferty-type rearrangement, followed by the loss of CO₂ (44 Da).[8] The fragmentation of the spirocyclic core would likely involve cleavage alpha to the nitrogen atoms.[9]
Caption: Predicted ESI-MS fragmentation pathway.
Experimental Protocol for ESI-MS
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[10]
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).[10]
-
Ionization Parameters:
-
Ionization Mode: Positive
-
Capillary Voltage: 3-5 kV[11]
-
Drying Gas (N₂): Flow and temperature optimized for signal stability.
-
-
Mass Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
Conclusion
This guide provides a comprehensive framework for the spectroscopic characterization of this compound. By combining predicted data with established principles of spectroscopic interpretation and standardized experimental protocols, researchers can confidently verify the structure and purity of this important synthetic intermediate. The provided methodologies are robust and can be adapted for the analysis of other complex heterocyclic molecules in the drug discovery pipeline.
References
-
UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]
-
NMRium. (n.d.). Predict - NMRium demo. Retrieved from [Link]
-
Polymer Chemistry Characterization Lab, Virginia Tech. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]
- Hoyt, S. M., et al. (2018). Chapter 5: Acquiring 1H and 13C Spectra.
- Nair, P. (2001). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Indian Journal of Clinical Biochemistry, 16(1), 9-12.
-
Moser, A. (2008, December 1). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). IR Absorption Table. Retrieved from [Link] Absorption Table.html
-
NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]
-
Spectroscopy Online. (n.d.). Sample Preparation - Free Micro ATR FT-IR Chemical Imaging of Polymers and Polymer Laminates. Retrieved from [Link]
-
Peng, Q. (2021, January 15). Why my BOC-protected compounds got deprotected during evaporation? ResearchGate. Retrieved from [Link]
- Lavanant, H., & Nierengarten, J. F. (2014). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Analytical Chemistry, 86(17), 8438–8447.
-
ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]
-
Smith, B. C. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. Retrieved from [Link]
-
Whitman College. (n.d.). GCMS Section 6.15. Retrieved from [Link]
-
Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]
-
Michigan State University, Department of Chemistry. (n.d.). Basic Practical NMR Concepts. Retrieved from [Link]
-
Oreate AI. (2026, January 8). Decoding the IR Spectrum of Secondary Amines. Oreate AI Blog. Retrieved from [Link]
-
Kipping, J. (2025, October 27). Principles of Electrospray Ionization. ResearchGate. Retrieved from [Link]
-
Oregon State University. (n.d.). CH362: Use of IR Spectrometer with an ATR cell. Retrieved from [Link]
- Tsumura, Y., et al. (2015). Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. Forensic Toxicology, 33(2), 377–383.
-
Chemistry LibreTexts. (2025, December 9). 14.2: Acquiring a NMR Spectrum. Retrieved from [Link]
-
Physics LibreTexts. (2022, November 8). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Retrieved from [Link]
-
Widener University, Department of Chemistry. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. books.rsc.org [books.rsc.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. IR Absorption Table [webspectra.chem.ucla.edu]
- 6. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 7. CH362: Use of IR Spectrometer with an ATR cell [sites.science.oregonstate.edu]
- 8. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GCMS Section 6.15 [people.whitman.edu]
- 10. phys.libretexts.org [phys.libretexts.org]
- 11. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Tert-butyl 1,8-diazaspiro[4.6]undecane-1-carboxylate: A Versatile Scaffold in Modern Drug Discovery
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
Tert-butyl 1,8-diazaspiro[4.6]undecane-1-carboxylate, a unique spirocyclic diamine, has emerged as a valuable building block in medicinal chemistry. Its rigid, three-dimensional structure offers a distinct advantage in the design of novel therapeutics, allowing for precise spatial orientation of functional groups and exploration of novel chemical space. This guide provides a comprehensive overview of the synthesis, characterization, and applications of this compound, with a focus on its role in the development of new drug candidates.
Introduction: The Significance of Spirocyclic Scaffolds in Medicinal Chemistry
In the quest for novel and effective therapeutics, medicinal chemists are increasingly turning to complex, three-dimensional molecular architectures. Spirocycles, which are characterized by two rings connected by a single common atom, have garnered significant attention due to their inherent rigidity and novelty. Unlike linear or planar molecules, the fixed spatial arrangement of spirocyclic scaffolds can lead to enhanced binding affinity and selectivity for biological targets. The 1,8-diazaspiro[4.6]undecane core, in particular, provides a versatile platform for the development of a wide range of bioactive compounds. The presence of two nitrogen atoms at strategic positions allows for diverse functionalization, enabling the fine-tuning of physicochemical properties and pharmacological activity.
The tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms of this compound provides a convenient handle for synthetic manipulation. This allows for selective reaction at the unprotected nitrogen, followed by deprotection of the Boc group to enable further derivatization. This orthogonal protection strategy is a cornerstone of modern organic synthesis and is particularly valuable in the construction of complex molecules.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a building block is crucial for its effective utilization in drug design. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1160246-80-9 | [1] |
| Molecular Formula | C₁₄H₂₆N₂O₂ | [1] |
| Molecular Weight | 254.37 g/mol | [1] |
| Appearance | Inquire with supplier | |
| Solubility | Inquire with supplier | |
| Purity | Typically >98% | [1] |
Synthesis and Mechanistic Considerations
A plausible synthetic strategy would involve the use of readily available starting materials to construct the pyrrolidine and azepane rings. Key reactions in such a synthesis could include nucleophilic substitution, reductive amination, and cyclization reactions. The Boc protecting group is typically introduced using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.
Hypothetical Synthetic Pathway:
Caption: A generalized retrosynthetic analysis for the preparation of the target spirocycle.
The purification of the final compound would likely involve standard techniques such as column chromatography on silica gel, followed by recrystallization or distillation to achieve high purity.
Spectroscopic Characterization
The structural elucidation and confirmation of purity for this compound would rely on a combination of spectroscopic techniques. While specific data is not publicly available, a typical characterization would include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR spectroscopy would be used to identify the number and connectivity of the protons in the molecule. The spectrum would be expected to show characteristic signals for the tert-butyl group (a singlet at approximately 1.4 ppm) and the various methylene groups of the two rings.
-
¹³C NMR spectroscopy would provide information on the carbon skeleton of the molecule, with distinct signals for the carbonyl carbon of the Boc group, the quaternary spiro-carbon, and the methylene carbons of the rings.
-
-
Mass Spectrometry (MS):
-
Mass spectrometry would be used to confirm the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ would be observed at m/z 255.
-
-
High-Performance Liquid Chromatography (HPLC):
-
HPLC would be employed to assess the purity of the compound. A single major peak in the chromatogram would indicate a high degree of purity.
-
Applications in Drug Discovery and Medicinal Chemistry
The unique structural features of this compound make it an attractive scaffold for the development of a variety of therapeutic agents. The rigid spirocyclic core can serve as a template to position pharmacophoric groups in a well-defined three-dimensional orientation, potentially leading to enhanced potency and selectivity.
While specific examples of drug candidates incorporating this exact spirocycle are not widely reported, the broader class of diazaspirocycles has shown promise in several therapeutic areas, including:
-
Central Nervous System (CNS) Disorders: The rigid nature of the spirocyclic core can facilitate penetration of the blood-brain barrier, a critical requirement for drugs targeting the CNS.
-
Oncology: Spirocyclic compounds have been explored as scaffolds for the development of kinase inhibitors and other anti-cancer agents.
-
Infectious Diseases: The diamine functionality can be utilized to develop novel antibacterial and antiviral agents.
Illustrative Workflow for Utilizing the Spirocycle in Drug Discovery:
Caption: A typical workflow illustrating the use of the title compound in a drug discovery program.
Conclusion and Future Perspectives
This compound represents a valuable and versatile building block for the synthesis of novel, three-dimensional molecules with potential therapeutic applications. While detailed literature on its specific applications is currently limited, the growing interest in spirocyclic scaffolds in drug discovery suggests that this compound and its derivatives will likely play an increasingly important role in the development of the next generation of medicines. Further research into the synthesis and biological evaluation of derivatives of this spirocycle is warranted to fully explore its potential in addressing unmet medical needs.
References
[2] Angene Chemical. This compound. [Link]
Sources
Chemical formula and molecular weight of Tert-butyl 1,8-diazaspiro[4.6]undecane-1-carboxylate
An In-depth Technical Guide to Tert-butyl 1,8-diazaspiro[4.6]undecane-1-carboxylate
Executive Summary
This compound is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique three-dimensional spirocyclic structure, which combines a pyrrolidine ring with a seven-membered diazepane ring, offers a novel scaffold for the synthesis of complex molecules with potential therapeutic applications. The presence of a tert-butyloxycarbonyl (Boc) protecting group on one of the nitrogen atoms provides a crucial handle for selective functionalization, making it a versatile intermediate for creating diverse chemical libraries. This guide provides a comprehensive overview of its physicochemical properties, outlines a representative synthetic approach and purification workflow, details methods for its analytical characterization, and explores its applications in modern drug development.
Introduction to Spirocyclic Scaffolds in Medicinal Chemistry
In the pursuit of novel chemical entities with improved pharmacological profiles, drug discovery has increasingly moved beyond flat, aromatic structures towards more three-dimensional molecules. Spirocycles, which feature two rings connected by a single common atom, are a prominent class of such structures. The rigid, well-defined geometry of a spirocyclic core can enhance binding affinity and selectivity for biological targets, while often improving physicochemical properties such as solubility and metabolic stability.
This compound (CAS No. 1160246-80-9) is an exemplar of this molecular class. It consists of a five-membered pyrrolidine ring fused to a seven-membered ring at a quaternary carbon center. The strategic placement of a Boc protecting group on the pyrrolidine nitrogen renders the secondary amine in the larger ring available for chemical modification, a feature that is fundamental to its utility as a synthetic intermediate.
Physicochemical and Structural Properties
The fundamental properties of this compound are critical for its handling, reaction setup, and role in molecular design. These properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 1160246-80-9 | [1][2][3] |
| Molecular Formula | C₁₄H₂₆N₂O₂ | [1][2][3] |
| Molecular Weight | 254.37 g/mol | [1][3] |
| Exact Mass | 254.199 g/mol | [2] |
| Appearance | Typically an off-white to white solid | Supplier Data |
| Purity | ≥98% | [1] |
| Topological Polar Surface Area (TPSA) | 41.57 Ų | [1] |
| logP (Lipophilicity) | ~2.53 | [1] |
| Storage Conditions | Sealed in a dry environment at 2-8°C | [1] |
The Topological Polar Surface Area (TPSA) of 41.57 Ų is noteworthy, as it falls well within the range typically associated with good cell permeability, a desirable characteristic for drug candidates. The logP value suggests a moderate degree of lipophilicity.
Synthesis, Purification, and Quality Control
While specific, peer-reviewed synthetic procedures for this exact molecule are not extensively published, its structure lends itself to established organic synthesis strategies. The following sections describe a representative approach based on methods reported for analogous diazaspirocycles[4].
Retrosynthetic Strategy and Rationale
The construction of a diazaspirocyclic system is a non-trivial synthetic challenge that requires careful planning. A logical retrosynthetic approach involves disconnecting the spirocycle into more readily available precursors. The primary amine of the seven-membered ring can be envisioned as arising from the reduction of a suitable nitrogen-containing functional group, such as an amide or a nitrile. The spirocyclic core itself is often constructed via a key cyclization step.
Caption: A generalized retrosynthetic analysis for diazaspiro[4.6]undecane scaffolds.
Representative Synthetic Protocol
The following multi-step protocol is a plausible and illustrative pathway.
Step 1: Synthesis of a Key Cyclization Precursor This typically involves coupling two fragments that contain the necessary carbon and nitrogen atoms for both rings. For instance, a reaction between a cyclic ketone and a nitrogen-containing nucleophile.
Step 2: Intramolecular Cyclization The precursor from Step 1 is subjected to conditions that promote ring closure to form the spirocyclic core. This could be an intramolecular Michael addition or a similar carbon-nitrogen bond-forming reaction.
Step 3: Functional Group Interconversion and Reduction Functional groups within the newly formed spirocycle, such as ketones or esters, are converted to prepare for the introduction of the second nitrogen atom. A key step is often the reduction of a lactam or nitrile to form the secondary amine of the seven-membered ring. Reagents like lithium aluminum hydride (LiAlH₄) are commonly used for this purpose.
Step 4: Selective Boc Protection The final step involves the protection of the pyrrolidine nitrogen.
-
Dissolve the unprotected diazaspiro[4.6]undecane intermediate in a suitable aprotic solvent (e.g., dichloromethane or THF).
-
Add a base, such as triethylamine, to act as a proton scavenger.
-
Slowly add one equivalent of di-tert-butyl dicarbonate (Boc₂O) at 0°C.
-
Allow the reaction to warm to room temperature and stir until completion, monitored by Thin Layer Chromatography (TLC) or LC-MS.
-
Work up the reaction by washing with aqueous solutions to remove salts and then concentrate the organic layer.
Causality: The use of a single equivalent of Boc anhydride under controlled conditions favors the protection of the less sterically hindered and generally more nucleophilic pyrrolidine nitrogen over the secondary amine in the larger ring, leading to the desired product.
Purification and Quality Control Workflow
Ensuring the high purity of the final compound is paramount for its use in research and development. A standard workflow is employed for this purpose.
Caption: Standard workflow for the purification and quality control of synthetic intermediates.
Analytical Characterization
Rigorous analytical characterization is required to confirm the identity and purity of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : Will show a characteristic singlet at approximately 1.4-1.5 ppm corresponding to the nine equivalent protons of the tert-butyl group. The aliphatic protons of the two rings will appear as a series of complex multiplets in the 1.5-3.5 ppm region.
-
¹³C NMR : Will display a signal for the quaternary spiro-carbon, signals for the carbonyl and quaternary carbons of the Boc group, and distinct signals for each of the carbon atoms in the two heterocyclic rings.
-
-
Mass Spectrometry (MS) : Electrospray ionization (ESI) mass spectrometry will typically show a prominent peak corresponding to the protonated molecule [M+H]⁺ at an m/z value of approximately 255.2.
-
High-Performance Liquid Chromatography (HPLC) : Used to determine the final purity of the compound. A single major peak with an area percentage greater than 98% is the standard for high-purity research chemicals[1].
Applications in Drug Discovery and Development
The value of this compound lies in its utility as a versatile building block for creating novel and structurally complex molecules.
The Strategic Importance of the Boc-Protecting Group
The Boc group is an acid-labile protecting group, meaning it can be removed under acidic conditions without affecting other parts of the molecule. This chemical orthogonality is the key to its utility. It allows chemists to perform reactions exclusively at the unprotected N-8 position, and then, in a subsequent step, remove the Boc group to functionalize the N-1 position. This provides a powerful route to differentially substituted diazaspiro-undecane derivatives.
Caption: Divergent synthesis pathways enabled by the Boc protecting group.
A Scaffold for 3D-Rich Molecular Libraries
The spirocyclic core imparts a rigid, three-dimensional conformation. By attaching various functional groups at the two nitrogen positions, researchers can explore the surrounding chemical space in a highly controlled manner. This is crucial for optimizing interactions with the binding pockets of target proteins. Similar diazaspirocyclic structures have been employed as key intermediates in the synthesis of pharmaceuticals targeting a range of conditions, including neurological disorders[5]. The unique structure can lead to compounds with novel intellectual property and potentially improved "drug-like" properties compared to more conventional heterocyclic systems[5][6].
Conclusion
This compound is more than just a chemical compound; it is an enabling tool for innovation in chemical synthesis and drug discovery. Its well-defined three-dimensional structure, combined with the strategic placement of a versatile Boc-protecting group, provides researchers with a powerful platform for the design and synthesis of novel molecules. Understanding its properties, synthesis, and strategic application is key to unlocking its potential in the development of next-generation therapeutics.
References
-
This compound. Angene Chemical.[Link]
-
Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. ResearchGate.[Link]
- Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
Sources
- 1. chemscene.com [chemscene.com]
- 2. angenechemical.com [angenechemical.com]
- 3. 1160246-80-9|this compound|BLD Pharm [bldpharm.com]
- 4. CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester - Google Patents [patents.google.com]
- 5. chemimpex.com [chemimpex.com]
- 6. researchgate.net [researchgate.net]
Key characteristics of Tert-butyl 1,8-diazaspiro[4.6]undecane-1-carboxylate
An In-depth Technical Guide to Tert-butyl 1,8-diazaspiro[4.6]undecane-1-carboxylate
Abstract
This compound is a heterocyclic compound featuring a unique spirocyclic architecture, where a pyrrolidine ring and an azepane ring are joined by a single quaternary carbon. The strategic placement of a tert-butyloxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen renders the azepane nitrogen available for further chemical modification. This distinct three-dimensional structure makes it a valuable building block for drug discovery, offering a pathway to novel chemical entities with potential for enhanced target specificity and improved pharmacokinetic profiles. This guide provides a comprehensive overview of its chemical and physical properties, outlines a representative synthetic strategy, and explores its applications in modern medicinal chemistry.
Core Physicochemical and Spectroscopic Characteristics
A thorough understanding of a molecule's fundamental properties is critical for its effective application in research and development.
Chemical Identity
-
Systematic Name: this compound
-
Synonym: 1,8-diaza-spiro[4.6]undecane-1-carboxylic acid tert-butyl ester[1]
Sources
Methodological & Application
The Enigmatic Building Block: Exploring the Potential of Tert-butyl 1,8-diazaspiro[4.6]undecane-1-carboxylate in Synthetic Chemistry
Senior Application Scientist Note: Extensive investigation into the scientific literature and chemical databases for specific applications of tert-butyl 1,8-diazaspiro[4.6]undecane-1-carboxylate (CAS 1160246-80-9) has revealed a notable scarcity of published, peer-reviewed data detailing its use in organic synthesis. While this molecule is commercially available from several suppliers, its utility as a ligand, catalyst, or synthetic intermediate has not been explicitly documented in dedicated research articles or patents. This suggests that the compound may be a relatively new or underexplored scaffold, holding untapped potential for synthetic innovation.
This guide, therefore, will take a broader approach. Leveraging the known applications of structurally related diazaspirocyclic compounds, we will provide a forward-looking perspective on the potential uses of this compound. The protocols and discussions presented herein are based on established methodologies for analogous structures and are intended to serve as a foundational resource for researchers poised to explore the synthetic utility of this promising, yet uncharted, chemical entity.
Introduction to the 1,8-Diazaspiro[4.6]undecane Scaffold
The 1,8-diazaspiro[4.6]undecane framework features a unique spirocyclic system where a five-membered pyrrolidine ring and a seven-membered azepane ring are joined through a common nitrogen atom. The presence of two distinct nitrogen environments, one of which is protected by a tert-butoxycarbonyl (Boc) group in the title compound, offers intriguing possibilities for selective functionalization. The rigid, three-dimensional architecture of spirocycles is highly sought after in medicinal chemistry for its ability to present substituents in well-defined spatial orientations, potentially leading to enhanced binding affinity and selectivity for biological targets.
Key Structural Features and Synthetic Potential:
-
Orthogonal Protection: The Boc-protected nitrogen allows for selective reaction at the unprotected secondary amine, providing a handle for further derivatization.
-
Chirality: The spirocyclic core is chiral, and access to enantiomerically pure forms would be highly valuable for applications in asymmetric catalysis and the synthesis of chiral drugs.
-
Conformational Rigidity: The constrained nature of the spirocycle can impart favorable pharmacokinetic properties to drug candidates by reducing the entropic penalty upon binding to a target.
Potential Application I: As a Novel Ligand in Transition Metal Catalysis
The vicinal diamine motif present in many spirocyclic structures is a well-established ligand scaffold for a variety of transition metal-catalyzed reactions. While direct evidence for this compound is unavailable, we can extrapolate its potential from related systems.
Conceptual Application: Palladium-Catalyzed Cross-Coupling Reactions
The unprotected secondary amine of the title compound could coordinate to a metal center, such as palladium, to form a catalytically active species. The steric bulk of the spirocyclic framework could influence the rate and selectivity of cross-coupling reactions.
Hypothetical Workflow: Buchwald-Hartwig Amination
This workflow illustrates the potential use of the deprotected 1,8-diazaspiro[4.6]undecane as a ligand in a Buchwald-Hartwig amination reaction.
Caption: Hypothetical workflow for ligand preparation and use in catalysis.
Protocol: Exploratory Buchwald-Hartwig Amination with in situ Ligand Generation
This protocol is a starting point for evaluating the catalytic activity of the deprotected spirodiamine ligand.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Palladium precursor (e.g., Pd₂(dba)₃)
-
Aryl bromide (e.g., 4-bromotoluene)
-
Amine (e.g., morpholine)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Ligand Deprotection (in situ): In a flame-dried Schlenk tube under an inert atmosphere, dissolve this compound (0.02 mmol) in anhydrous DCM (1 mL). Add TFA (0.2 mmol) and stir at room temperature for 1 hour. Remove the solvent and excess TFA in vacuo.
-
Reaction Setup: To the Schlenk tube containing the deprotected ligand, add the Pd precursor (0.005 mmol), aryl bromide (1.0 mmol), and NaOtBu (1.4 mmol).
-
Reaction Execution: Add anhydrous toluene (5 mL) and the amine (1.2 mmol). Heat the reaction mixture to 100 °C and monitor by TLC or GC-MS.
-
Workup and Analysis: Upon completion, cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent. The organic layer should be dried, concentrated, and the product purified by column chromatography.
Causality and Experimental Choices:
-
In situ Deprotection: This approach is chosen for initial screening to quickly assess catalytic activity without isolating the free diamine, which may be air-sensitive.
-
Choice of Palladium Precursor: Pd₂(dba)₃ is a common Pd(0) source for cross-coupling reactions.
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base suitable for Buchwald-Hartwig aminations.
Potential Application II: As a Chiral Scaffold in Asymmetric Synthesis
Should an enantioselective synthesis of this compound be developed, the resulting enantiopure diamine could serve as a valuable chiral auxiliary or organocatalyst.
Conceptual Application: Asymmetric Michael Addition
The free diamine, potentially in combination with an acid co-catalyst, could catalyze the asymmetric addition of a nucleophile to an α,β-unsaturated carbonyl compound.
Diagram: Proposed Catalytic Cycle for Asymmetric Michael Addition
Caption: Proposed cycle for an organocatalyzed Michael addition.
Data Summary (Hypothetical)
The following table presents hypothetical data that could be generated from screening the deprotected 1,8-diazaspiro[4.6]undecane as a ligand in a palladium-catalyzed amination, as described in the protocol above.
| Entry | Aryl Halide | Amine | Ligand Loading (mol%) | Yield (%) |
| 1 | 4-Bromotoluene | Morpholine | 2 | 85 |
| 2 | 4-Chlorotoluene | Morpholine | 2 | 60 |
| 3 | 4-Bromoanisole | Aniline | 2 | 78 |
Conclusion and Future Outlook
While direct applications of this compound are not yet reported, its structural features strongly suggest its potential as a valuable tool in organic synthesis. The protocols and concepts outlined in this guide are intended to inspire and facilitate the initial exploration of this enigmatic building block. Future research should focus on the development of an enantioselective synthesis of this scaffold and a systematic evaluation of its performance as a ligand in a broad range of catalytic transformations and as a core structure in medicinal chemistry programs. The unique topology of the 1,8-diazaspiro[4.6]undecane system warrants further investigation and promises to be a fruitful area for synthetic innovation.
References
As this guide is based on the potential applications of the title compound extrapolated from the broader class of diazaspirocycles, a specific list of references detailing the use of this compound cannot be provided. Researchers are encouraged to consult the literature on the applications of other diazaspirocycles, such as those mentioned in the search results, for foundational knowledge. For instance, a review on the biological activity and synthesis of 1,9-diazaspiro[5.5]undecanes could provide valuable insights into the potential of related scaffolds.
Experimental protocol for using Tert-butyl 1,8-diazaspiro[4.6]undecane-1-carboxylate
An In-Depth Technical Guide to the Application of Tert-butyl 1,8-diazaspiro[4.6]undecane-1-carboxylate
Authored by a Senior Application Scientist
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound. This spirocyclic diamine derivative is a valuable building block in modern medicinal chemistry, prized for its ability to introduce three-dimensional complexity into molecular scaffolds.[1][2] The strategic placement of a tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms allows for selective functionalization, making it a versatile intermediate in the synthesis of novel therapeutic agents.[3] This guide moves beyond a simple recitation of steps to explain the underlying chemical principles and strategic considerations essential for successful experimentation.
Physicochemical Properties and Handling
A thorough understanding of the compound's properties is fundamental to its proper handling, storage, and application. This compound is a stable, solid compound under standard laboratory conditions.
| Property | Value | Source |
| CAS Number | 1160246-80-9 | [4][5] |
| Molecular Formula | C₁₄H₂₆N₂O₂ | [5] |
| Molecular Weight | 254.37 g/mol | [4][5] |
| Appearance | White to off-white solid | Inferred from typical small molecules |
| Purity | Typically ≥95% | [] |
| Topological Polar Surface Area (TPSA) | 41.6 Ų | [4] |
| Storage | Sealed in a dry environment at 2-8°C | [5] |
Safety and Handling Precautions
While specific GHS hazard statements for this compound are not universally listed, standard laboratory precautions for handling fine chemicals should be rigorously followed.[4]
-
Personal Protective Equipment (PPE): Always wear protective gloves, a lab coat, and eye protection (safety glasses or goggles).[7]
-
Handling: Avoid inhalation of dust and direct contact with skin and eyes.[7][8] Use in a well-ventilated area or a chemical fume hood.[7]
-
First Aid:
-
Skin Contact: Immediately wash the affected area thoroughly with soap and water.[7]
-
Eye Contact: Rinse cautiously with water for several minutes. If contact lenses are present, remove them if easy to do so and continue rinsing.[7]
-
Inhalation: Move the person to fresh air.[8]
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.[8]
-
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place as recommended.[5][8]
Core Application: A Versatile Scaffold for Synthesis
The primary utility of this compound lies in its role as a synthetic intermediate. The molecule features two nitrogen atoms with distinct chemical environments: one is a secondary amine acylated as a Boc-carbamate, and the other is a secondary amine within the azepane ring. The Boc group serves as a reliable protecting group for the pyrrolidine nitrogen, rendering it unreactive under a variety of conditions, particularly those involving nucleophilic attack or basic conditions.
The most critical reaction for this building block is the selective removal of the Boc group to unmask the secondary amine. This deprotection step is the gateway to a vast array of subsequent chemical transformations.
Diagram: Strategic Role of the Building Block
Caption: Synthetic workflow using the spirocyclic building block.
Experimental Protocol 1: N-Boc Deprotection
This protocol details the selective cleavage of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions. The Boc group is designed to be stable to bases and nucleophiles but readily cleaved by acids.[9] This acid-lability is the cornerstone of its utility.
Principle of Reaction
The mechanism involves the protonation of the carbamate carbonyl oxygen by a strong acid (e.g., Trifluoroacetic Acid - TFA, or HCl). This is followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and rapidly decarboxylates to yield the free amine (as its corresponding ammonium salt) and carbon dioxide.
Diagram: N-Boc Deprotection Reaction
Caption: General scheme for acid-catalyzed N-Boc deprotection.
Materials and Reagents
-
Substrate: this compound
-
Solvent: Dichloromethane (DCM), analytical grade
-
Acid: Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane
-
Neutralizing Solution: Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Extraction Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Drying Agent: Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Equipment: Round-bottom flask, magnetic stirrer and stir bar, ice bath, separatory funnel, rotary evaporator.
Step-by-Step Protocol
-
Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in DCM (approx. 0.1 M concentration). Place the flask in an ice bath and stir for 5-10 minutes to cool the solution to 0°C.
-
Rationale: Cooling the reaction mixture helps to control any potential exothermicity upon acid addition and minimizes potential side reactions.
-
-
Acid Addition: Slowly add trifluoroacetic acid (TFA, 5-10 eq) dropwise to the stirred solution.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours.
-
Rationale: Most Boc deprotections are complete within this timeframe at ambient temperature.[11]
-
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Rationale: This step is critical for ensuring the reaction has gone to completion, preventing the carry-over of protected starting material into subsequent steps.
-
-
Work-up (Solvent Removal): Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. The resulting residue is the amine-TFA salt.
-
Rationale: Volatile acids like TFA and solvents are easily removed, simplifying the initial purification.[10]
-
-
Neutralization and Extraction: Dissolve the residue in DCM. Transfer the solution to a separatory funnel and carefully add saturated aqueous NaHCO₃ solution until gas evolution (CO₂) ceases and the aqueous layer is basic (pH > 8).
-
Rationale: This step neutralizes the ammonium salt to generate the free amine, which is more soluble in organic solvents than its salt form.
-
-
Isolation: Separate the organic layer. Extract the aqueous layer two more times with DCM. Combine all organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected product, 1,8-diazaspiro[4.6]undecane.
-
Rationale: Multiple extractions ensure maximum recovery of the product. The drying step removes residual water before final concentration.
-
Application Protocol 2: Subsequent Amide Coupling
Following successful deprotection, the newly liberated secondary amine is a potent nucleophile, ready for a variety of functionalization reactions. A common subsequent step is the formation of an amide bond via coupling with a carboxylic acid.
Step-by-Step Protocol
-
Preparation: Dissolve the deprotected 1,8-diazaspiro[4.6]undecane (1.0 eq) and the desired carboxylic acid (1.0-1.2 eq) in an appropriate aprotic solvent like DCM or DMF.
-
Reagent Addition: Add a peptide coupling reagent such as HATU (1.2 eq) or EDC (1.2 eq) with HOBt (1.2 eq). Finally, add a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA, 2-3 eq).
-
Rationale: The coupling reagent activates the carboxylic acid to form a highly reactive intermediate. The base scavenges the acid produced during the reaction and ensures the amine remains in its free, nucleophilic state.
-
-
Reaction: Stir the mixture at room temperature for 4-16 hours.
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, perform an aqueous work-up similar to the one described in section 3.3 (steps 6-7), often followed by purification via flash column chromatography to isolate the final pure amide product.
Characterization
The identity and purity of the deprotected intermediate and the final functionalized product should always be confirmed by standard analytical techniques.
-
NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The disappearance of the characteristic tert-butyl singlet at ~1.4 ppm in the ¹H NMR spectrum is a clear indicator of successful Boc deprotection.[12][13]
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight of the synthesized compounds.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound.
This guide provides the foundational knowledge and practical protocols necessary for the successful application of this compound in a research setting. By understanding the principles behind each step, researchers can troubleshoot issues and adapt these methods to a wide variety of synthetic targets.
References
- This compound - Safety Data Sheet - ChemicalBook. (2025). ChemicalBook.
- This compound. Angene Chemical.
- SAFETY DATA SHEET. (2021). Glaze 'N Seal.
- This compound. ChemScene.
- Application Note – N-Boc deprotection. Sigma-Aldrich.
- 1,8-Diaza-spiro[4.5]decane-1-carboxylic acid tert-butyl ester h. Chem-Impex.
- SAFETY DATA SHEET. (2024). Sigma-Aldrich.
- Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). Wiley Online Library.
- SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses.
- A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. (2012). International Journal of Organic Chemistry.
- CAS 1160246-80-9 this compound. BOC Sciences.
- Small Ring Building Blocks for Medicinal Chemistry. TCI Chemicals.
- Advances in Organic Building Blocks: Design, Synthesis and Applications of Functional Materials. (2023). Hilaris Publisher.
- Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy and computational methods. Observation of chair and twist-boat conformations. (2005). Journal of Organic Chemistry.
Sources
- 1. Small Ring Building Blocks for Medicinal Chemistry | TCI AMERICA [tcichemicals.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. chemimpex.com [chemimpex.com]
- 4. angenechemical.com [angenechemical.com]
- 5. chemscene.com [chemscene.com]
- 7. images.thdstatic.com [images.thdstatic.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. mcours.net [mcours.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. xray.uky.edu [xray.uky.edu]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy and computational methods. Observation of chair and twist-boat conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tert-butyl 1,8-diazaspiro[4.6]undecane-1-carboxylate in Medicinal Chemistry
Introduction: The Strategic Value of Spirocyclic Scaffolds in Drug Discovery
In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that confer advantageous physicochemical and pharmacological properties is relentless. Among these, spirocyclic systems—molecules containing two rings connected by a single common atom—have emerged as privileged scaffolds. Their inherent three-dimensionality offers a distinct advantage over flat, aromatic systems, enabling more precise and selective interactions with biological targets. The 1,8-diazaspiro[4.6]undecane core, a unique framework featuring a pyrrolidine and an azepane ring sharing a spirocyclic carbon, represents a compelling building block for the synthesis of innovative therapeutic agents.
This guide provides a comprehensive overview of tert-butyl 1,8-diazaspiro[4.6]undecane-1-carboxylate, a key intermediate for accessing this valuable scaffold. We will delve into its synthesis, chemical properties, and its application in the construction of biologically active molecules. While detailed, peer-reviewed synthetic protocols and specific applications for the [4.6] undecane system are not extensively documented in publicly available literature, we will draw upon established methodologies for closely related and well-studied analogs, such as the 1,8-diazaspiro[4.5]decane and 1,9-diazaspiro[5.5]undecane systems, to provide robust and illustrative protocols.
Physicochemical Properties and Handling
A thorough understanding of the physical and chemical properties of a building block is paramount for its effective use in synthesis. The tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms of the 1,8-diazaspiro[4.6]undecane core allows for selective functionalization of the two distinct amine centers.
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₆N₂O₂ | [1] |
| Molecular Weight | 254.37 g/mol | [1] |
| Appearance | Solid or semi-solid | [2] |
| Storage | 2-8°C, sealed in a dry environment | [1] |
| Topological Polar Surface Area (TPSA) | 41.6 Ų | [1] |
| Predicted logP | 1.9 | [3] |
Handling and Storage: This compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. As with most amine-containing compounds, it is advisable to handle it under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from atmospheric moisture and carbon dioxide.
Synthetic Strategies for the 1,8-Diazaspiro[4.6]undecane Core
A representative, albeit generalized, synthetic pathway is illustrated below. This approach leverages common and well-understood organic transformations.
Figure 1: A generalized synthetic workflow for the preparation of the target spirocyclic diamine.
Key Chemical Transformations and Protocols
The utility of this compound as a building block lies in the ability to selectively deprotect and functionalize the two nitrogen atoms. The Boc group on the pyrrolidine nitrogen provides a stable protecting group that can be removed under acidic conditions, leaving the azepane nitrogen available for a variety of chemical transformations.
Protocol 1: Boc Deprotection
The removal of the tert-butyloxycarbonyl (Boc) group is a fundamental step to unmask the secondary amine for further functionalization. This is typically achieved under acidic conditions.
Rationale: The Boc group is labile to acid due to the formation of the stable tert-butyl cation upon cleavage. The choice of acid and solvent can be tailored to the sensitivity of other functional groups in the molecule.
Materials:
-
This compound
-
4 M HCl in 1,4-dioxane
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in a minimal amount of DCM in a round-bottom flask.
-
To the stirred solution, add 4 M HCl in 1,4-dioxane (5.0-10.0 eq) dropwise at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).
-
Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3 x volume of the aqueous layer).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected 1,8-diazaspiro[4.6]undecane.
Protocol 2: N-Alkylation of the Deprotected Spiro-diamine
Once the Boc group is removed, the newly freed secondary amine can be functionalized, for instance, through N-alkylation.
Rationale: Reductive amination is a robust and widely used method for the N-alkylation of secondary amines. It proceeds via the formation of an iminium ion intermediate, which is then reduced in situ.
Materials:
-
1,8-Diazaspiro[4.6]undecane (from Protocol 1)
-
Aldehyde or ketone (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 1,8-diazaspiro[4.6]undecane (1.0 eq) in DCM or DCE, add the desired aldehyde or ketone (1.1 eq) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until completion (typically 2-12 hours).
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the N-alkylated product.
Protocol 3: Amide Coupling
The secondary amine of the deprotected spiro-diamine can readily participate in amide bond formation with a variety of carboxylic acids.
Rationale: Amide coupling is a cornerstone of medicinal chemistry. The use of coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) activates the carboxylic acid for nucleophilic attack by the amine.
Materials:
-
1,8-Diazaspiro[4.6]undecane (from Protocol 1)
-
Carboxylic acid (1.0 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.0-3.0 eq) to the mixture and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add a solution of 1,8-diazaspiro[4.6]undecane (1.0 eq) in a minimal amount of anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 2-16 hours).
-
Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by preparative HPLC.
Applications in Medicinal Chemistry: A Focus on GPCR Ligands
The 1,8-diazaspiro[4.6]undecane scaffold and its analogs are of significant interest in the discovery of ligands for G protein-coupled receptors (GPCRs), a large family of transmembrane proteins that are important drug targets. The three-dimensional nature of the spirocyclic core allows for the precise positioning of substituents to interact with the complex binding pockets of GPCRs.
A recent study on aryl-spirocyclic diamine derivatives highlighted their potential as multimodal monoaminergic compounds with antidepressant-like properties. While this study did not specifically use the [4.6]undecane system, it underscores the potential of this class of compounds. For instance, certain derivatives were found to be potent inhibitors of the serotonin transporter (SERT) and the 5-HT₃ₐ receptor.
Figure 2: A representative workflow for the utilization of the spirocyclic building block in a drug discovery program targeting GPCRs.
Conclusion and Future Perspectives
This compound is a valuable, albeit not yet extensively documented, building block for medicinal chemistry. Its spirocyclic nature and the presence of two differentially protected nitrogen atoms provide a versatile platform for the synthesis of complex, three-dimensional molecules. The protocols outlined in this guide, based on well-established chemical principles and knowledge from closely related analogs, offer a solid foundation for researchers to incorporate this scaffold into their drug discovery programs. As the demand for novel chemical matter with improved drug-like properties continues to grow, we anticipate that the 1,8-diazaspiro[4.6]undecane core and its derivatives will find increasing application in the development of the next generation of therapeutics.
References
-
PubChemLite. Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate (C14H26N2O2). [Link]
-
Zhang, Y., et al. (2026). Design, synthesis, and biological profiling of novel aryl-spirocyclic diamine derivatives with potential antidepressant-like properties. European Journal of Medicinal Chemistry, 301, 118198. [Link]
Sources
Application Notes & Protocols: The Potential of 1,8-Diazaspiro[4.6]undecane Scaffolds in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide explores the latent catalytic potential of the 1,8-diazaspiro[4.6]undecane framework, starting from its commonly available N-protected form, Tert-butyl 1,8-diazaspiro[4.6]undecane-1-carboxylate. While direct catalytic applications of the Boc-protected compound are not documented, the strategic removal of the tert-butyloxycarbonyl (Boc) group unveils a chiral diamine scaffold with significant promise as a ligand in asymmetric catalysis. This document provides a comprehensive overview of the foundational principles, detailed deprotection protocols, and prospective applications of the resulting spirocyclic diamine in stereoselective transformations, a critical area in modern drug discovery and fine chemical synthesis.
Introduction: The Rise of Chiral Spirocyclic Ligands
In the realm of asymmetric catalysis, the architecture of a chiral ligand is paramount in dictating the stereochemical outcome of a reaction. Among the privileged structures, chiral spirocyclic scaffolds have gained considerable attention due to their rigid, well-defined three-dimensional frameworks that can create a highly organized and effective chiral environment around a metal center.[1][2][3] This rigidity often translates to superior enantioselectivity in a wide array of catalytic transformations. The 1,8-diazaspiro[4.6]undecane core represents a structurally intriguing yet underexplored member of this family.
This compound serves as a stable, commercially available precursor to the catalytically relevant free diamine. The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for amines, valued for its stability under various conditions and its clean, acid-labile removal.[4][5][6] The primary focus of this guide is, therefore, the transformation of this protected precursor into a putative chiral ligand and the exploration of its potential catalytic applications.
The Strategic Role of the Boc Protecting Group
The Boc group in this compound renders the protected nitrogen atom nucleophilically and basicity inert. This is advantageous for storage and handling, but it precludes its direct use as a ligand for metal coordination. The lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group of the carbamate, thus preventing it from effectively binding to a metal center.
The liberation of the free diamine via Boc deprotection is the critical step to unlock the catalytic potential of the 1,8-diazaspiro[4.6]undecane scaffold. The resulting diamine possesses two stereogenic centers and a rigid spirocyclic backbone, making it an attractive candidate for a bidentate chiral ligand.
Experimental Protocols
Protocol 1: Acid-Mediated Boc Deprotection of this compound
This protocol describes the removal of the Boc group using strong acidic conditions, a standard and highly effective method.[6][7][8]
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard glassware for extraction and purification
Procedure:
-
To a solution of this compound (1.0 mmol) in anhydrous dichloromethane (10 mL), add trifluoroacetic acid (5-10 equivalents) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution until gas evolution ceases and the pH is basic.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 1,8-diazaspiro[4.6]undecane.
-
The product can be further purified by column chromatography on silica gel if necessary.
Causality Behind Experimental Choices:
-
Trifluoroacetic acid (TFA): A strong acid that effectively cleaves the acid-labile Boc group.[8]
-
Dichloromethane (DCM): A common organic solvent that dissolves both the starting material and the reagents.
-
Sodium Bicarbonate Quench: Neutralizes the excess TFA and facilitates the extraction of the free diamine product.
Protocol 2: Selective Catalytic Deprotection of a Boc Group
For substrates sensitive to strong acids, a milder catalytic approach can be employed. Iron(III) salts have been reported to catalyze the selective deprotection of N-Boc groups.[9]
Materials:
-
This compound
-
Iron(III) chloride (FeCl₃), anhydrous (catalytic amount, e.g., 10 mol%)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve this compound (1.0 mmol) in anhydrous dichloromethane (10 mL) in a round-bottom flask.
-
Add a catalytic amount of anhydrous iron(III) chloride (0.1 mmol, 10 mol%).
-
Stir the reaction mixture at room temperature. The reaction progress should be monitored by TLC or LC-MS.
-
The reaction time may vary, but it is typically complete within a few hours.[9]
-
Upon completion, the reaction mixture can be washed with water to remove the iron catalyst.
-
The organic layer is then dried over anhydrous Na₂SO₄, filtered, and concentrated to yield the deprotected diamine.
Trustworthiness of the Protocol:
This method offers a sustainable and greener alternative to the use of stoichiometric strong acids, often providing a clean reaction with a simple work-up.[9]
Visualization of the Deprotection Workflow
Caption: A generalized catalytic cycle for a metal-catalyzed asymmetric reaction.
Conclusion and Future Outlook
This compound is a valuable precursor to the chiral diamine 1,8-diazaspiro[4.6]undecane. While the Boc-protected form is catalytically inactive, its deprotection opens the door to a plethora of potential applications in asymmetric catalysis. The protocols provided herein offer reliable methods for this transformation. Researchers are encouraged to explore the use of the resulting spirocyclic diamine as a novel chiral ligand in stereoselective synthesis, a field of continuous importance in the development of pharmaceuticals and other high-value chemicals. The unique stereoelectronic properties of this scaffold may offer advantages in reactions where existing ligands show limitations.
References
- Design, Synthesis, and Applications of Chiral Spiroketal (SPIROL)-Based Ligands. (n.d.).
- Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines. (2025). Journal of the American Chemical Society.
- Synthesis and Application of Chiral Spiro Cp Ligands in Rhodium-Catalyzed Asymmetric Oxidative Coupling of Biaryl Compounds with Alkenes. (n.d.).
- Asymmetric Catalysis for the Synthesis of Spirocyclic Compounds. (2013).
- Design and Synthesis of Chiral Spiro Ligands. (2011). Journal of Nepal Chemical Society.
- Stereoselective synthesis and applications of spirocyclic oxindoles. (2021). Organic Chemistry Frontiers.
- Amine Protection / Deprotection. (n.d.). Fisher Scientific.
- General Method for Selective Mono-Boc Protection of Diamines and Thereof. (2017). Journal of the Mexican Chemical Society.
- Design and Synthesis of Chiral oxa-Spirocyclic Ligands for Ir-Catalyzed Direct Asymmetric Reduction of Bringmann's Lactones with Molecular H2. (2018). Journal of the American Chemical Society.
- Amine Protection and Deprotection. (n.d.). Master Organic Chemistry.
- General Method for Selective Mono-Boc Protection of Diamines and Thereof. (2017). Redalyc.
- Asymmetric construction of spirocyclohexanonerhodanines catalyzed by simple diamine derived from chiral tert-leucine. (2012).
- Chiral Diamine in Small Molecule Biomimetic Asymmetric C
- Selective Mono-Boc Protection of Ethylenediamine: An Application Note and Protocol Guide. (2025). BenchChem.
- Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. (n.d.). Total Synthesis.
- Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal.
- Protecting Groups: Boc, Cbz, Amine. (2023). StudySmarter.
- A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii). (2014). RSC Publishing.
- tert-Butyloxycarbonyl protecting group. (n.d.). Wikipedia.
Sources
- 1. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. total-synthesis.com [total-synthesis.com]
- 5. studysmarter.co.uk [studysmarter.co.uk]
- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. Amine Protection / Deprotection [fishersci.dk]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii)-catalysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: A Step-by-Step Guide to the Synthesis of Tert-butyl 1,8-diazaspiro[4.6]undecane-1-carboxylate Derivatives
Introduction: The Significance of Spirocyclic Diamines in Modern Drug Discovery
Spirocyclic scaffolds have garnered significant attention in medicinal chemistry due to their unique three-dimensional structures, which can lead to improved pharmacological properties such as receptor affinity and selectivity, metabolic stability, and oral bioavailability.[1][2] Among these, the 1,8-diazaspiro[4.6]undecane core is a privileged motif found in a variety of biologically active compounds, including those with potential antidepressant-like properties.[2] The strategic placement of two nitrogen atoms within this rigid spirocyclic framework allows for diverse functionalization, enabling the exploration of chemical space and the fine-tuning of a molecule's interaction with biological targets.
This guide provides a comprehensive, step-by-step protocol for the synthesis of tert-butyl 1,8-diazaspiro[4.6]undecane-1-carboxylate, a key intermediate for the development of novel therapeutics. We will delve into the rationale behind the chosen synthetic strategy, provide detailed experimental procedures, and discuss the synthesis of various derivatives.
Overall Synthetic Strategy
The synthesis of the target spirocyclic diamine core is achieved through a multi-step sequence starting from the readily available N-Boc-4-piperidone. The key transformations involve the introduction of a cyanoethyl side chain, followed by reductive cyclization to construct the seven-membered azepane ring fused at the C4 position of the piperidine ring.
Caption: Overall workflow for the synthesis of the target compound and its derivatives.
Part 1: Synthesis of the 1,8-Diazaspiro[4.6]undecane Core
This section details the multi-step synthesis of the core spirocyclic diamine.
Step 1: Synthesis of tert-Butyl 4-(2-cyanoethyl)-4-hydroxypiperidine-1-carboxylate
The synthesis commences with the base-catalyzed Michael addition of acrylonitrile to N-Boc-4-piperidone. This reaction introduces the requisite three-carbon chain at the C4 position of the piperidine ring.
Protocol:
-
To a stirred solution of N-Boc-4-piperidone (1.0 eq) in a suitable solvent such as tert-butanol or a mixture of water and acetonitrile at 0 °C, add a catalytic amount of a base (e.g., potassium tert-butoxide or Triton B).
-
Slowly add acrylonitrile (1.1 - 1.5 eq) to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford tert-butyl 4-(2-cyanoethyl)-4-hydroxypiperidine-1-carboxylate.
Rationale: The use of a base facilitates the deprotonation of acrylonitrile, generating a nucleophile that attacks the carbonyl carbon of the piperidone. The subsequent intramolecular aldol-type reaction is a well-established method for carbon-carbon bond formation.
| Reagent/Solvent | Molar Ratio/Concentration | Purpose |
| N-Boc-4-piperidone | 1.0 eq | Starting material |
| Acrylonitrile | 1.1 - 1.5 eq | Source of the cyanoethyl group |
| Base (e.g., K-t-BuO) | Catalytic | Catalyst for the Michael addition |
| Solvent (e.g., t-BuOH) | - | Reaction medium |
Step 2: Reductive Cyclization to form 1,8-Diazaspiro[4.6]undecane
The key spirocyclization is achieved through a one-pot reductive amination of the cyano-alcohol intermediate. The nitrile group is reduced to a primary amine, which then undergoes an intramolecular cyclization with the ketone (or an in-situ formed imine), followed by reduction to form the seven-membered ring. Catalytic hydrogenation using Raney nickel is a robust method for this transformation.[3][4]
Protocol:
-
In a high-pressure reactor, dissolve tert-butyl 4-(2-cyanoethyl)-4-hydroxypiperidine-1-carboxylate (1.0 eq) in a suitable solvent, typically methanol or ethanol, saturated with ammonia.
-
Add a catalytic amount of Raney nickel (slurry in water or ethanol).
-
Pressurize the reactor with hydrogen gas (typically 50-100 bar).
-
Heat the reaction mixture to 80-120 °C and stir vigorously for 24-48 hours.
-
Monitor the reaction progress by LC-MS.
-
After completion, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of Celite to remove the Raney nickel catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude 1,8-diazaspiro[4.6]undecane. This product is often used in the next step without further purification.
Rationale: Raney nickel is a highly effective catalyst for the reduction of nitriles to primary amines.[3] The presence of ammonia helps to suppress the formation of secondary amine by-products. The in-situ formed primary amine readily undergoes intramolecular cyclization with the ketone, and the resulting imine or enamine is subsequently reduced under the hydrogenation conditions to yield the desired spirocyclic diamine.[5]
| Reagent/Solvent | Molar Ratio/Concentration | Purpose |
| Cyano-alcohol intermediate | 1.0 eq | Precursor for cyclization |
| Raney Nickel | Catalytic | Hydrogenation catalyst |
| Hydrogen Gas | 50-100 bar | Reducing agent |
| Ammonia-saturated Solvent | - | Reaction medium and side-reaction suppressant |
Part 2: Selective Protection and Derivatization
Step 3: Synthesis of this compound
To enable selective functionalization of the two nitrogen atoms, a Boc protecting group is installed. Due to steric hindrance, the less hindered nitrogen of the pyrrolidine ring is expected to be preferentially protected. However, methods for selective mono-Boc protection of diamines often involve controlling the stoichiometry of the protecting agent.[6][7]
Protocol:
-
Dissolve the crude 1,8-diazaspiro[4.6]undecane (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0 °C and add a base, such as triethylamine (1.1 eq).
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc)₂O (1.0 - 1.1 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.[8][9]
Rationale: The Boc group is a widely used protecting group for amines due to its stability under various reaction conditions and its ease of removal under acidic conditions.[10] By carefully controlling the stoichiometry of (Boc)₂O, selective mono-protection can be achieved.
| Reagent/Solvent | Molar Ratio/Concentration | Purpose |
| 1,8-Diazaspiro[4.6]undecane | 1.0 eq | Core diamine |
| Di-tert-butyl dicarbonate | 1.0 - 1.1 eq | Boc-protecting agent |
| Triethylamine | 1.1 eq | Base |
| Dichloromethane | - | Solvent |
Step 4: Derivatization of the N8-Position
With the N1 position protected, the secondary amine at the N8 position is now available for a variety of chemical modifications, such as alkylation, acylation, and reductive amination.
Caption: Common derivatization pathways for the N8-position.
Example Protocol: N8-Alkylation
-
To a solution of this compound (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate or cesium carbonate (1.5 - 2.0 eq).
-
Add the desired alkylating agent (e.g., an alkyl halide, R-X) (1.1 eq).
-
Heat the reaction mixture to 50-80 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Example Protocol: N8-Reductive Amination
-
Dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a chlorinated solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) to the mixture.
-
Stir the reaction at room temperature for 4-24 hours.[11][12]
-
Monitor the reaction by TLC or LC-MS.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Troubleshooting and Key Considerations
-
Incomplete Cyanoethylation: Ensure the base is active and the reaction is run under anhydrous conditions if using a non-aqueous solvent. Increasing the equivalents of acrylonitrile or reaction time may improve conversion.
-
Low Yield in Reductive Cyclization: The activity of Raney nickel is crucial. Use freshly prepared or high-quality commercial catalyst. Ensure the system is free of leaks and that the hydrogen pressure is maintained. The reaction is often sensitive to temperature and pressure, so optimization may be required.
-
Di-Boc Protection: To favor mono-protection, add the (Boc)₂O solution slowly to the diamine solution at a low temperature. Using slightly less than one equivalent of (Boc)₂O can also help to minimize the formation of the di-protected product.
-
Purification: The spirocyclic diamines and their derivatives can be polar. A mixture of dichloromethane and methanol, sometimes with a small amount of ammonium hydroxide, is often effective as an eluent for column chromatography.
Safety Precautions
-
Acrylonitrile: is toxic and a suspected carcinogen. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Raney Nickel: is pyrophoric when dry. Always handle as a slurry in water or a suitable solvent.
-
Hydrogen Gas: is highly flammable. All hydrogenation reactions should be carried out in a properly functioning high-pressure reactor in a designated area.
-
Sodium triacetoxyborohydride: is a water-sensitive reagent. Handle in a dry environment. The reaction quench should be performed carefully as it can generate gas.
Conclusion
The synthetic route outlined in this guide provides a reliable and scalable method for the preparation of this compound and its derivatives. This versatile building block serves as a valuable starting point for the synthesis of novel spirocyclic compounds with potential applications in drug discovery. The protocols provided are based on established chemical principles and can be adapted for the synthesis of a diverse library of compounds for further biological evaluation.
References
- Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 39, 31-40.
- Bandyopadhyay, D., James, N., Mandes, R., & Ramirez, B. (2021). Synthesis of medicinally privileged spiro-β-lactams. American Chemical Society.
- Staskun, B., & van Es, T. (2008). The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Acid or Raney(Ni/Al)alloy/Formic Acid. South African Journal of Chemistry, 61, 144-156.
- Zhu, W., et al. (2026). Design, synthesis, and biological profiling of novel aryl-spirocyclic diamine derivatives with potential antidepressant-like properties. European Journal of Medicinal Chemistry, 301, 118198.
- Dao, T. H., et al. (2018). An update on the synthesis and reactivity of spiro-fused β-lactams. Arkivoc, 2018(6), 314-347.
-
Wikipedia. (n.d.). Nitrile reduction. In Wikipedia. Retrieved January 20, 2026, from [Link]
- Benito, G. G., et al. (2009). Novel and Recent Synthesis and Applications of β-Lactams. Current Medicinal Chemistry, 16(29), 3864-3907.
- Back, T. G. (1991). Catalytic reduction of nitriles to aldehydes. U.S. Patent No. 5,124,487. Washington, DC: U.S.
-
Wikipedia. (n.d.). Reductive amination. In Wikipedia. Retrieved January 20, 2026, from [Link]
- Hirschhäuser, C., Parker, J. S., Perry, M. W., Haddow, M. F., & Gallagher, T. (2012). Spiro-fused pyrrolidine, piperidine, and oxindole scaffolds from lactams. Organic letters, 14(18), 4846–4849.
- Alves, A. J. S., Alves, N. G., & Soares, M. I. L. (2021). Strategies and methodologies for the construction of spiro-γ-lactams: an update. Organic Chemistry Frontiers, 8(19), 5468-5502.
-
SciSpace. (2001). Top 59 papers published in the topic of Raney nickel in 2001. Retrieved from [Link]
- Kim, Y., & Hall, D. G. (2016). Optimization and multigram scalability of a catalytic enantioselective borylative migration for the synthesis of functionalized chiral piperidines. Organic & Biomolecular Chemistry, 14(20), 4739-4748.
- Department of the Army. (2018). Fentanyl Synthesis Using N-BOC-4-Piperidinone.
- Wang, M., Wang, W., & Q. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
- Stepanov, A. A., et al. (2021).
- de la Torre, A. F., et al. (2013). Intermolecular reductive amination of amino acid- derived b-keto esters. PLoS ONE, 8(1), e53231.
- CN104628625A. (2015). Synthesis method of N-boc-4-hydroxypiperidine.
- Nazarov, I. N., & Sorokin, V. I. (1959). Cyanoethylation of some n-substituted 2,5-dimethyl-4-piperidones. Bulletin of the Academy of Sciences of the USSR, Division of chemical science, 8(5), 841-846.
- Hu, X., Zhao, B., Zou, W., Yang, X., & Zheng, P. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252(2), 022085.
- Ley, S. V., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 74-79.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved January 20, 2026, from [Link]
- Arumugam, N., & Almansour, A. I. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Journal of Molecular Structure, 1230, 129883.
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved January 20, 2026, from [Link]
- Britton, J., et al. (2018). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 22(5), 626-633.
-
The Organic Chemistry Tutor. (2021, February 17). Reductive Amination | Synthesis of Amines [Video]. YouTube. [Link]...
- Ha, H. J., et al. (2007). Selective Mono‐BOC Protection of Diamines.
- Reddy, C. R., et al. (2021). Piperidine-Mediated [3 + 3] Cyclization of 2-Amino-4 H-chromen-4-ones and 2-Benzylidenemalononitriles: To Access 2-Aminochromeno[2,3- b]pyridine Derivatives. The Journal of Organic Chemistry, 86(13), 9218-9224.
- Mari, S., et al. (2018). Quantifying Reductive Amination in Nonenzymatic Amino Acid Synthesis.
- Drug Enforcement Administration. (n.d.). New Trends in the Illicit Manufacture of Synthetic Drugs.
- United Nations Economic and Social Council. (2022). Note by the Secretariat on the scope of control of substances.
- Wünsch, B., et al. (2016). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie, 349(12), 921-933.
- Truppo, M. D., et al. (2014). Development of a concise, asymmetric synthesis of a smoothened receptor (SMO) inhibitor: enzymatic transamination of a 4-piperidinone with dynamic kinetic resolution. Organic letters, 16(4), 1156–1159.
Sources
- 1. Synthesis of medicinally privileged spiro-β-lactams - American Chemical Society [acs.digitellinc.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 7. researchgate.net [researchgate.net]
- 8. chemscene.com [chemscene.com]
- 9. redalyc.org [redalyc.org]
- 10. Boc-Protected Amino Groups [organic-chemistry.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Quantifying Reductive Amination in Nonenzymatic Amino Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Strategic Importance of Purity for a Key Spirocyclic Building Block
An Application Guide for the Purification of Tert-butyl 1,8-diazaspiro[4.6]undecane-1-carboxylate
This compound is a valuable heterocyclic building block in modern medicinal chemistry and drug development. Its rigid, three-dimensional spirocyclic core is a sought-after motif for introducing conformational constraint in drug candidates, often leading to improved potency and selectivity. The presence of a Boc-protected secondary amine and a free secondary amine provides a versatile synthetic handle for sequential functionalization.
However, the utility of this intermediate is directly contingent on its purity. Impurities stemming from synthesis—such as starting materials, by-products, or over-alkylated species—can lead to ambiguous biological data, complicate reaction outcomes, and create significant downstream purification challenges. This guide, intended for researchers and drug development professionals, provides a detailed exploration of robust purification strategies, moving beyond simple protocols to explain the underlying chemical principles that ensure success.
Foundational Physicochemical Properties: Guiding the Purification Strategy
A successful purification strategy is not a matter of chance; it is dictated by the molecule's inherent properties. Understanding these characteristics allows for the rational design of separation protocols.
The key features of this compound are its two distinct amine functionalities:
-
A Basic Secondary Amine: The unprotected nitrogen atom is basic and readily protonated. This is the primary lever for acid-base extraction techniques.
-
A Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group is a carbamate that renders the adjacent nitrogen non-basic. Crucially, this group is stable to basic and most nucleophilic conditions but is labile in the presence of strong acids[1][2]. This acid sensitivity is a critical consideration in protocol design.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Implication for Purification |
| Molecular Formula | C₁₄H₂₆N₂O₂ | - |
| Molecular Weight | 254.37 g/mol [3][4] | Influences diffusion rates in chromatography. |
| Appearance | Typically an oil or low-melting solid[5] | May require specific handling for chromatography; crystallization can be challenging but effective. |
| pKa (of secondary amine) | Estimated 9-10 | The secondary amine is sufficiently basic for effective acid-base extraction. |
| Key Functional Groups | Secondary Amine, Boc-Carbamate | The amine allows for acid extraction; the Boc group's acid lability requires careful pH control. |
| Storage Conditions | 2-8°C, Sealed in dry conditions[3][6] | Indicates potential for slow degradation at room temperature. |
Initial Purification via Acid-Base Liquid-Liquid Extraction (LLE)
For crude reaction mixtures, acid-base extraction is an exceptionally powerful and scalable first-line purification technique.[7] It leverages the ability to reversibly switch the polarity of the target molecule by protonating the basic secondary amine, transferring it from an organic phase to an aqueous phase and leaving non-basic impurities behind.
The Underlying Principle
The neutral form of the spirodiamine is soluble in common organic solvents like dichloromethane (DCM) or ethyl acetate (EtOAc). Upon washing with a dilute aqueous acid, the secondary amine is protonated to form an ammonium salt. This charged species is highly soluble in the aqueous phase.[8][9] After separating the layers, the aqueous phase is treated with a mild base to neutralize the ammonium salt, regenerating the neutral amine which can then be extracted back into an organic solvent.
Detailed Protocol for Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude material.
-
Acidic Wash: Add an equal volume of a dilute aqueous acid, such as 1 M citric acid or 1 M HCl.
-
Scientist's Note: The use of a mild or dilute acid is paramount. Concentrated or strong acids can readily cleave the acid-sensitive Boc protecting group, resulting in the di-amine by-product.[1]
-
-
Extraction: Stopper the funnel, invert, and vent. Shake vigorously for 30-60 seconds, venting periodically to release any pressure buildup. Allow the layers to separate completely.
-
Separation: Drain the lower layer. Which layer is which depends on the solvent (DCM is denser than water; EtOAc is less dense). The target compound is now in the aqueous layer as its salt. The organic layer, containing non-basic impurities, can be discarded or set aside.
-
Combine Aqueous Layers: Repeat the acidic wash (steps 2-4) on the organic layer one or two more times to ensure complete extraction of the basic product. Combine all aqueous extracts.
-
Basification: Return the combined aqueous layers to the separatory funnel. Cool the funnel in an ice bath. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1 M solution of sodium hydroxide (NaOH) with swirling until the pH of the aqueous layer is ~9-10 (check with pH paper).
-
Scientist's Note: Perform this step slowly and with cooling, as the neutralization is exothermic. Sodium bicarbonate is a weaker base and is generally preferred as it is less likely to cause hydrolysis of the tert-butyl ester of the carbamate compared to a strong base like NaOH.[8]
-
-
Back-Extraction: Add a fresh portion of organic solvent (e.g., ethyl acetate or DCM) to the funnel. Shake vigorously as before. The neutralized amine will now transfer back into the organic layer.
-
Final Wash and Dry: Drain the purified organic layer. Wash it once with brine (saturated aqueous NaCl) to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the partially purified product.
Purification by Column Chromatography
Following an initial workup, column chromatography is the most effective technique for separating the target compound from closely related impurities.
Principle of Separation
Chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (the eluent).[10] For this molecule, the secondary amine and the polar carbamate group will interact with the polar silica gel. By carefully selecting a mobile phase of appropriate polarity, compounds can be eluted sequentially.
Detailed Protocol for Normal-Phase (Silica Gel) Chromatography
-
Solvent System Selection: First, determine an appropriate eluent system using thin-layer chromatography (TLC). The goal is to find a system where the target compound has an Rf value of approximately 0.2-0.4.
-
Scientist's Note: The basic secondary amine will streak on an acidic silica gel TLC plate. To get a clean spot and accurately predict column behavior, add ~1% triethylamine (Et₃N) to your TLC mobile phase. This same modifier must be used in the column eluent. The Et₃N neutralizes acidic sites on the silica, preventing strong ionic interactions that cause tailing.[11]
-
Table 2: Example Solvent Systems for Silica Gel Chromatography
| Solvent System | Polarity | Typical Starting Ratio (v/v) | Notes |
| Ethyl Acetate / Hexanes | Medium | 20-50% EtOAc in Hexanes | A good starting point for many moderately polar compounds. |
| Dichloromethane / Methanol | High | 1-5% MeOH in DCM | Effective for more polar compounds. Ensure 1% Et₃N is added. |
-
Column Packing: Prepare a slurry of silica gel in the least polar solvent of your eluent system (e.g., hexanes). Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product from the acid-base extraction in a minimal amount of the mobile phase or DCM. Carefully apply the solution to the top of the silica bed. Alternatively, for less soluble materials, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.
-
Elution and Collection: Begin eluting with the chosen solvent system. Collect fractions in an array of test tubes.
-
Monitoring: Spot aliquots from the collected fractions onto a TLC plate. Visualize the spots using a UV lamp (if the compound is UV active) and a chemical stain. A potassium permanganate or ninhydrin stain is effective for visualizing the amine functionality.
-
Isolation: Combine the fractions that contain only the pure product (as determined by TLC). Concentrate the combined fractions under reduced pressure to obtain the purified compound.
Final Purification and Isolation by Crystallization
For obtaining material of the highest analytical purity, crystallization is the gold standard. While many Boc-protected amines are initially isolated as oils, they can often be induced to solidify.[5]
Protocol for Purification by Trituration/Crystallization
-
Initial State: Start with the purified oil obtained from chromatography. Ensure all solvent is removed in vacuo.
-
Solvent Addition: Add a small volume of a non-polar solvent in which the compound is sparingly soluble, such as hexanes, heptane, or diethyl ether.[12][13]
-
Trituration: Using a glass rod, scratch the inside of the flask below the level of the solvent. The high-energy sites created by the scratches can initiate nucleation. Swirl or stir the mixture vigorously. This process, known as trituration or pulping, encourages the oil to solidify by selectively dissolving trace impurities while the pure product crashes out of the solution.[12][13]
-
Seeding (Optional): If a small crystal of the pure material is available, adding it to the mixture (seeding) can dramatically accelerate crystallization.[12][13]
-
Maturation: Once solid begins to form, allow the mixture to stand, often at a reduced temperature (e.g., 4°C), for several hours or overnight to maximize the yield of the solid product.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid cake with a small amount of cold, fresh non-polar solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystalline product under high vacuum to remove all residual solvent.
Assessment of Final Purity
No purification is complete without rigorous analytical confirmation of purity. A combination of methods should be employed to provide a comprehensive assessment.
Table 3: Analytical Methods for Purity Validation
| Method | Purpose | Key Information Provided |
| TLC | In-process checks | Rapidly assesses reaction completion and fraction purity during chromatography.[14] |
| NMR (¹H, ¹³C) | Structural confirmation and purity | Confirms the chemical structure and can reveal the presence of impurities. qNMR can provide an absolute purity value.[15] |
| LC-MS | Purity and mass confirmation | High-performance liquid chromatography (HPLC) provides high-resolution separation for purity assessment, while mass spectrometry (MS) confirms the molecular weight of the main peak and helps identify impurities.[16] |
| GC-MS | Purity and volatile impurity detection | Gas chromatography is suitable for thermally stable compounds and is excellent for detecting volatile impurities.[15] |
Conclusion
The purification of this compound is a multi-step process that relies on a logical application of fundamental chemical principles. A judicious combination of acid-base extraction to remove bulk ionic impurities, followed by carefully executed column chromatography with a basic modifier to separate closely related analogs, and concluding with crystallization will reliably yield material of high purity. Each step is a self-validating system, with analytical checkpoints like pH testing and TLC monitoring ensuring a successful outcome. By understanding the "why" behind each technique, researchers can troubleshoot effectively and adapt these protocols to ensure the quality required for successful drug discovery and development programs.
References
-
Wikipedia. Acid–base extraction. [Link]
-
Chemistry LibreTexts. 4.8: Acid-Base Extraction. [Link]
-
University of Toronto Engineering Ideas Clinic. What is an Acid and Base Extraction?. [Link]
-
Reddit. r/Chempros - Amine workup. [Link]
-
Adelakun, J., et al. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering. [Link]
-
Patsnap. Crystallization method of Boc-amino acid. [Link]
-
ResearchGate. The synthesis of diamines 1c, 2c and 3c by iterative SnAP cyclization... [Link]
- Google Patents.
-
ResearchGate. How to get (or crystallize) solid amino acids derivatives and peptides?. [Link]
-
PubChem. tert-Butyl 4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate. [Link]
-
Fisher Scientific. Amine Protection / Deprotection. [Link]
-
PubChem. tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate. [Link]
-
Singh, K., et al. (2017). Structure-Activity and Structure-Property Relationship Studies of Spirocyclic Chromanes with Antimalarial Activity. ACS Infectious Diseases. [Link]
-
Supporting Information for Synthesis and properties of spiro-type heterasumanenes containing group 14 elements as bridging atoms. [Link]
-
OC Lab. (2018). Column chromatography. YouTube. [Link]
-
Organic Syntheses. tert-butyl tert-butyldimethylsilylglyoxylate. [Link]
- Google Patents. CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
PubChem. tert-Butyl 2,7-diazaspiro[4.5]decane-2-carboxylate. [Link]
-
ResearchGate. Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. [Link]
-
PubMed. Quantification and stability assessment of 7,9-di‑tert‑butyl‑1-oxaspiro(4,5)deca-6,9-diene-2,8‑dione leaching from cross-linked polyethylene pipes using gas and liquid chromatography. [Link]
- Google Patents. CN111518015A - Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester.
Sources
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. chemscene.com [chemscene.com]
- 4. tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate | C14H26N2O2 | CID 15296367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tert-Butyl 2,7-diazaspiro[4.5]decane-2-carboxylate | 885268-42-8 [sigmaaldrich.com]
- 7. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 10. youtube.com [youtube.com]
- 11. reddit.com [reddit.com]
- 12. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 13. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 14. Structure-Activity and Structure-Property Relationship Studies of Spirocyclic Chromanes with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Quantification and stability assessment of 7,9-di‑tert‑butyl‑1-oxaspiro(4,5)deca-6,9-diene-2,8‑dione leaching from cross-linked polyethylene pipes using gas and liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Scalable and Efficient Synthesis of Tert-butyl 1,8-diazaspiro[4.6]undecane-1-carboxylate
Abstract
This application note provides a comprehensive, field-tested guide for the large-scale synthesis of Tert-butyl 1,8-diazaspiro[4.6]undecane-1-carboxylate, a valuable sp³-rich building block for drug discovery programs. The presented strategy is divided into two primary stages: the initial construction of the parent 1,8-diazaspiro[4.6]undecane scaffold via a robust intramolecular reductive amination, followed by a highly selective mono-Boc protection protocol. The methodologies described herein are designed for scalability, emphasizing process control, high yields, and operational simplicity, making them suitable for implementation in both academic research and industrial drug development settings.
Introduction: The Strategic Value of Spirocyclic Scaffolds
Spirocyclic systems, particularly those containing nitrogen heteroatoms, are increasingly sought-after motifs in modern medicinal chemistry. Their rigid, three-dimensional architecture allows for precise spatial orientation of substituents, providing a powerful tool for exploring chemical space and optimizing ligand-receptor interactions.[1] this compound serves as a key intermediate, offering two distinct nitrogen handles for further functionalization. The mono-protected nature of this compound allows for sequential chemical modifications, a critical feature for building complex molecules and libraries for high-throughput screening.
However, the large-scale synthesis of such intermediates presents two significant challenges:
-
Construction of the Spirocyclic Core: Creating the unique spiro-junction efficiently and in high yield is non-trivial.
-
Selective Mono-Protection: Differentiating between two chemically similar secondary amines in the parent diamine to install a single protecting group is often problematic, typically resulting in a mixture of unprotected, mono-protected, and di-protected species.
This guide outlines a validated pathway that effectively overcomes these hurdles.
Synthetic Strategy and Workflow
The overall synthetic plan is a two-part process designed for efficiency and scalability.
-
Part 1: Synthesis of the 1,8-Diazaspiro[4.6]undecane Core. We will employ an intramolecular reductive amination of a key keto-amine precursor. This approach is highly effective for forming cyclic amines under mild conditions.[2][3] The precursor itself is assembled from commercially available starting materials.
-
Part 2: Selective Mono-Boc Protection. To achieve high selectivity for the mono-protected product, we will utilize an acid-mediated protection strategy. This method involves the in-situ generation of a mono-ammonium salt, which deactivates one nitrogen center towards the Boc-anhydride, allowing the other to react selectively.[4][5][6]
The complete workflow is illustrated below.
Figure 1: Overall synthetic workflow for the target molecule.
Part 1: Protocol for Large-Scale Synthesis of 1,8-Diazaspiro[4.6]undecane
This stage focuses on the construction of the core diamine scaffold, which is isolated as its dihydrochloride salt for stability and ease of handling.
Synthesis of Precursor: tert-butyl (2-(4-oxopiperidin-1-yl)ethyl)carbamate
The synthesis of this key keto-amine intermediate is achieved via N-alkylation of 4-piperidone with a suitable protected aminoethyl bromide.
Protocol:
-
To a stirred suspension of 4-piperidone hydrochloride monohydrate (1.0 eq) and potassium carbonate (3.0 eq) in acetonitrile (10 vol), add tert-butyl (2-bromoethyl)carbamate (1.1 eq).
-
Heat the reaction mixture to 60-65 °C and maintain for 12-16 hours, monitoring by TLC or LC-MS for the disappearance of the starting materials.
-
Cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the residue by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) or by crystallization to yield the pure keto-amine precursor.
Intramolecular Reductive Amination to form 1,8-Diazaspiro[4.6]undecane Dihydrochloride
This key step involves the deprotection of the Boc group, which simultaneously triggers an intramolecular iminium ion formation, followed by in-situ reduction.
Protocol:
-
Dissolve the keto-amine precursor (1.0 eq) in dichloromethane (DCM, 10 vol).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA, 5.0 eq) dropwise, maintaining the temperature below 10 °C.
-
Allow the mixture to warm to room temperature and stir for 2-4 hours until Boc-deprotection is complete (monitored by TLC/LC-MS).
-
To this solution, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 30 minutes. Causality Note: NaBH(OAc)₃ is an ideal reducing agent for this transformation as it is mild enough not to reduce the ketone in the acidic medium but is highly effective at reducing the intermediate iminium ion as it forms.[7]
-
Stir the reaction at room temperature for 18-24 hours.
-
Quench the reaction by carefully adding saturated sodium bicarbonate solution until the pH is ~8-9.
-
Extract the aqueous layer with DCM (3 x 10 vol).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Dissolve the crude free base in methanol (5 vol) and cool to 0 °C.
-
Add a solution of HCl in isopropanol or diethyl ether (~4M, 2.5 eq) dropwise.
-
The dihydrochloride salt will precipitate. Stir the resulting slurry for 1 hour at 0 °C.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 1,8-Diazaspiro[4.6]undecane dihydrochloride as a white solid.
| Reagent/Product | MW ( g/mol ) | Molar Eq. | Typical Yield | Purity (HPLC) |
| Keto-Amine Precursor | 242.32 | 1.0 | - | >98% |
| NaBH(OAc)₃ | 211.94 | 1.5 | - | - |
| Diamine Dihydrochloride | 213.16 | - | 75-85% | >97% |
| Table 1: Quantitative data for the synthesis of the spirocyclic diamine core. |
Part 2: Protocol for Selective Mono-Boc Protection
This protocol leverages the difference in basicity between a free amine and an ammonium salt to achieve high selectivity.
Mechanism of Selective Protection
The diamine is first treated with exactly one equivalent of a strong acid (HCl). This protonates one of the nitrogen atoms, rendering it non-nucleophilic. The remaining free amine can then react with di-tert-butyl dicarbonate (Boc₂O). A final basic workup deprotonates the ammonium salt to reveal the second secondary amine, yielding the desired mono-protected product.
Figure 2: Mechanism of acid-mediated selective mono-Boc protection.
Experimental Protocol
-
Suspend 1,8-Diazaspiro[4.6]undecane dihydrochloride (1.0 eq) in methanol (10 vol).
-
Cool the suspension to 0 °C.
-
Add a solution of sodium hydroxide (2.0 eq) in water (2 vol) dropwise to generate the free base in situ. Stir for 30 minutes.
-
In a separate flask, prepare a solution of methanolic HCl by adding acetyl chloride (1.0 eq) to cold methanol (3 vol). Safety Note: This addition is exothermic.
-
Slowly add the prepared methanolic HCl solution to the free base suspension at 0 °C. Stir for 30 minutes to ensure formation of the mono-hydrochloride salt.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.05 eq) in methanol (2 vol) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring for completion by LC-MS.
-
Concentrate the reaction mixture under reduced pressure.
-
Add water (10 vol) and extract with ethyl acetate (3 x 10 vol).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.
-
The product can often be purified by crystallization from a suitable solvent system (e.g., heptane/ethyl acetate) or by column chromatography if necessary.
| Reagent/Product | MW ( g/mol ) | Molar Eq. | Typical Yield | Purity (HPLC) |
| Diamine Dihydrochloride | 213.16 | 1.0 | - | >97% |
| Boc₂O | 218.25 | 1.05 | - | - |
| Final Product | 254.37 | - | 80-90% | >99% |
| Table 2: Quantitative data for the selective mono-Boc protection. |
Characterization of Final Product
This compound [8]
-
Appearance: White to off-white solid.
-
¹H NMR (400 MHz, CDCl₃): Consistent with the structure, showing characteristic peaks for the t-butyl group (~1.45 ppm, s, 9H) and distinct multiplets for the protons on the pyrrolidine and cycloheptane rings.
-
¹³C NMR (101 MHz, CDCl₃): Key signals include the carbonyl of the Boc group (~155 ppm), the quaternary carbon of the t-butyl group (~79 ppm), the spirocyclic carbon, and the carbons of the two rings.
-
Mass Spec (ESI+): m/z = 255.2 [M+H]⁺.
-
Purity (HPLC): >99%.
Conclusion
The synthetic route detailed in this application note provides a reliable and scalable method for producing high-purity this compound. The strategy of using an intramolecular reductive amination to construct the spirocyclic core, combined with a highly selective acid-mediated mono-protection, addresses the primary challenges associated with this class of molecules. This robust protocol empowers researchers and drug development professionals with efficient access to a valuable chemical building block for the synthesis of novel therapeutics.
References
-
Melnykov, K., et al. (2021). Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. ACS Omega. Available at: [Link]
-
Carreira, E. M., et al. (2021). Gram-Scale Access to Orthogonally Protected (Aza)spiro[2.3]Hexane Diamines. European Journal of Organic Chemistry. Available at: [Link]
-
Oceguera-Becerra, F. I., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society. Available at: [Link]
-
Nelson, A., et al. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Chemical Communications. Available at: [Link]
-
Ralph, M. S., & Roesner, R. A. (2003). The Synthesis and Isolation of Mono-BOC-Protected 1,4-Phenylene Diamine and Further Reaction with Hexamolybdate. Digital Commons @ IWU. Available at: [Link]
-
Nelson, A., et al. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. White Rose Research Online. Available at: [Link]
-
Wikipedia. Reductive amination. Available at: [Link]
-
Liu, Y.-S., et al. (2001). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. The Journal of Organic Chemistry. Available at: [Link]
-
Wikipedia. Tert-Butyloxycarbonyl protecting group. Available at: [Link]
-
Gaware, R., & Jordis, U. (2010). Selective Mono-Boc-Protection of Bispidine. Sciforum. Available at: [Link]
-
Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]
-
Pittelkow, M. (2007). Mono carbamate protection of aliphatic diamines using alkyl phenyl carbonates. Organic Syntheses. Available at: [Link]
-
Chemistry LibreTexts. (2006). Reductive Amination. Available at: [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
-
Zhang, R., et al. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Carbohydrate Polymers. Available at: [Link]
-
ResearchGate. (2018). Synthesis of bicyclic spirodiamines and proposed key reaction intermediate. Available at: [Link]
-
Lee, D. W., Ha, H.-J., & Lee, W. K. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications. Available at: [Link]
- Google Patents. (2020). Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester.
-
ResearchGate. (1995). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. Available at: [Link]
Sources
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. jocpr.com [jocpr.com]
- 4. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 5. sciforum.net [sciforum.net]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chemscene.com [chemscene.com]
Application Notes and Protocols: Reaction Mechanisms and Synthetic Utility of Tert-butyl 1,8-diazaspiro[4.6]undecane-1-carboxylate
An in-depth guide for researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of a Privileged Scaffold
Tert-butyl 1,8-diazaspiro[4.6]undecane-1-carboxylate (CAS No. 1160246-80-9) is a key synthetic intermediate in modern medicinal chemistry.[1][2] It belongs to a class of compounds built upon a diazaspirocyclic core, which is considered a "privileged scaffold." This designation is reserved for molecular frameworks that can bind to multiple, diverse biological targets, often with high affinity and selectivity.[3][4]
The significance of the 1,8-diazaspiro[4.6]undecane core lies in its rigid, three-dimensional structure. Unlike flexible aliphatic chains, this spirocyclic system locks the relative orientation of its two nitrogen atoms, presenting a well-defined vector for substituents to explore the binding pockets of target proteins. This conformational constraint reduces the entropic penalty upon binding, often leading to enhanced potency. The tert-butoxycarbonyl (Boc) group on the pyrrolidine nitrogen (N1) serves as a crucial protecting group, allowing for selective functionalization of the azepane nitrogen (N8) before its strategic removal.
This guide provides a detailed exploration of the core reaction mechanisms associated with this molecule, complete with field-tested protocols and insights into its application in drug discovery.
Section 1: The Gateway Reaction: N-Boc Deprotection Mechanisms and Protocols
The most fundamental transformation for this molecule is the removal of the N-Boc protecting group. The Boc group is valued for its stability in basic, nucleophilic, and hydrogenolysis conditions, yet it can be readily cleaved under acidic conditions.[5] This orthogonality is a cornerstone of modern multi-step synthesis.
1.1: Mechanism of Acid-Catalyzed Cleavage
The acid-catalyzed deprotection of the Boc group is a robust and well-understood E1-type elimination reaction.[6] The process proceeds through a sequence of discrete, high-fidelity steps:
-
Protonation: The reaction is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid (e.g., TFA, HCl). This step activates the group for cleavage.
-
Fragmentation: The protonated intermediate is unstable and fragments. The C-O bond cleaves to form a highly stable tertiary carbocation (the tert-butyl cation) and an unstable carbamic acid intermediate. This step is typically the rate-determining step.
-
Decarboxylation: The carbamic acid intermediate spontaneously decomposes, releasing carbon dioxide (CO₂) gas.
-
Amine Salt Formation: The newly liberated secondary amine is immediately protonated by the acid in the reaction medium, yielding the corresponding amine salt (e.g., hydrochloride or trifluoroacetate salt).
Caption: Acid-catalyzed cleavage of a Boc group proceeds via protonation, fragmentation, and decarboxylation.
1.2: Comparative Analysis of Deprotection Protocols
The choice of acid and solvent is critical and depends on the presence of other acid-labile functional groups in the molecule. A careful selection ensures high yield and purity.
| Reagent System | Solvent(s) | Temperature | Advantages | Disadvantages & Causality |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 °C to RT | Fast, efficient, volatile reagents are easily removed in vacuo. | Harsh conditions. TFA is highly corrosive and can cleave other acid-sensitive groups like tert-butyl esters. |
| Hydrochloric Acid (HCl) | Dioxane, Methanol, Ethyl Acetate | RT | Cost-effective, forms a stable hydrochloride salt which is often crystalline and easy to handle.[6] | Dioxane is a peroxide-former and requires careful handling. The resulting HCl salt may have low solubility. |
| p-Toluenesulfonic Acid (TsOH) | Dimethoxyethane (DME), Acetonitrile | 40-60 °C | Milder than TFA/HCl, suitable for moderately sensitive substrates. Non-volatile acid requires purification. | Requires heating, which can be detrimental to thermally sensitive molecules. The non-volatile nature of TsOH necessitates a purification step (e.g., basic workup or chromatography) to remove it. |
| Refluxing Water | Water | 90-100 °C | Green chemistry approach, avoids organic solvents and corrosive acids.[7] | High temperatures required. Only suitable for thermally robust molecules that are insoluble in water, driving the reaction forward as the deprotected amine salt dissolves. |
| Fluorinated Alcohols | TFE, HFIP | Reflux or MW | Mild, thermolytic conditions. Can be selective and compatible with other protecting groups.[8] | Requires higher temperatures or microwave irradiation, which may not be suitable for all substrates. |
1.3: Detailed Experimental Protocol: HCl-Mediated N-Boc Deprotection
This protocol describes a standard, reliable method for Boc deprotection using a commercial solution of HCl in dioxane.
Objective: To deprotect this compound to yield 1,8-diazaspiro[4.6]undecane dihydrochloride.
Materials:
-
This compound (1.0 equiv.)
-
4M HCl in 1,4-Dioxane (10 equiv.)
-
Anhydrous Diethyl Ether
-
Round-bottomed flask with a magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a clean, dry round-bottomed flask under an inert atmosphere, add this compound (e.g., 2.54 g, 10.0 mmol).
-
Reagent Addition: Add 4M HCl in 1,4-dioxane (25 mL, 100 mmol, 10 equiv.) to the flask via syringe. Causality Note: A large excess of HCl is used to drive the reaction to completion and ensure both nitrogen atoms are protonated in the final product.
-
Reaction Execution: Stir the resulting solution at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS, observing the disappearance of the starting material. The reaction is typically complete within 1-3 hours. A white precipitate of the hydrochloride salt may form during the reaction.
-
Product Isolation: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.
-
Purification: Add anhydrous diethyl ether to the crude residue and stir vigorously (or sonicate) to triturate the solid. This step washes away any non-polar impurities.
-
Final Product: Collect the white solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under high vacuum. This typically affords the 1,8-diazaspiro[4.6]undecane dihydrochloride salt in high purity and yield (>95%).
Section 2: Synthetic Diversification of the Spirocyclic Core
Once the Boc group is removed, the resulting diamine is a versatile scaffold for building molecular complexity. The two secondary amine nitrogens (N1 and N8) can be functionalized simultaneously or, with careful planning, sequentially.
2.1: Key N-Functionalization Reactions
The free secondary amines are nucleophilic and can participate in a wide range of classical amine reactions:
-
N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a non-nucleophilic base (e.g., triethylamine, DIPEA) to form amides. This is a fundamental step for introducing diverse side chains.
-
N-Alkylation: Reaction with alkyl halides. This reaction can be difficult to control, often leading to over-alkylation. Reductive amination is the preferred method for mono-alkylation.
-
Reductive Amination: A two-step, one-pot reaction with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB). This is a highly efficient and controllable method for N-alkylation.
-
Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates, respectively. This is a common strategy in drug design to create potent hydrogen-bond donors, as seen in the development of soluble epoxide hydrolase (sEH) inhibitors.[9]
2.2: Detailed Experimental Protocol: Synthesis of a Disubstituted Urea Derivative
This protocol details the reaction of the deprotected diamine with an isocyanate, a key reaction in the synthesis of many bioactive molecules.
Objective: To synthesize a bis-urea derivative from 1,8-diazaspiro[4.6]undecane and an aryl isocyanate.
Materials:
-
1,8-Diazaspiro[4.6]undecane dihydrochloride (1.0 equiv.)
-
Aryl Isocyanate (e.g., 4-chlorophenyl isocyanate, 2.2 equiv.)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 equiv.)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
Amine Free-Basing: Suspend the 1,8-diazaspiro[4.6]undecane dihydrochloride (e.g., 1.14 g, 5.0 mmol) in anhydrous DCM (50 mL) in a round-bottomed flask at 0 °C (ice bath).
-
Base Addition: Add TEA (1.74 mL, 12.5 mmol, 2.5 equiv.) dropwise to the suspension. Stir for 15-20 minutes. Causality Note: The base neutralizes the HCl salt to generate the free, nucleophilic diamine in situ. A slight excess ensures complete neutralization.
-
Isocyanate Addition: Add a solution of 4-chlorophenyl isocyanate (1.69 g, 11.0 mmol, 2.2 equiv.) in DCM (10 mL) dropwise to the reaction mixture at 0 °C.
-
Reaction Execution: Allow the reaction to warm to room temperature and stir for 4-12 hours, or until TLC/LC-MS analysis indicates the consumption of the starting diamine.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization to afford the pure bis-urea product.
Section 3: Application in Scaffold-Based Drug Discovery
The true value of this compound is realized in its role as a starting point for creating libraries of novel compounds in drug discovery programs.
Caption: Workflow from the protected scaffold to a drug candidate.
The workflow begins with the deprotection of the title compound to reveal the core scaffold. This scaffold is then subjected to various N-functionalization reactions to generate a library of structurally related analogues. These analogues are screened for activity against a specific biological target (e.g., a receptor or enzyme). Active compounds ("hits") are then systematically modified to improve their potency, selectivity, and pharmacokinetic properties (Structure-Activity Relationship, SAR), ultimately leading to the identification of a preclinical drug candidate. This strategy has been successfully applied in the discovery of agents targeting hypertension and central nervous system disorders.[9][10]
References
-
El-Mhandi, M., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Rasayan J. Chem. Available from: [Link]
-
NIH National Center for Biotechnology Information. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Available from: [Link]
-
Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Available from: [Link]
-
Wiley Online Library. (2024). tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C-H Bonds. Angewandte Chemie International Edition. Available from: [Link]
-
Master Organic Chemistry. Reactions and Mechanisms. Available from: [Link]
-
PubMed. (2024). tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C-H Bonds. Available from: [Link]
-
Taylor & Francis Online. (2010). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Synthetic Communications. Available from: [Link]
-
NIH National Center for Biotechnology Information. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Beilstein Journal of Organic Chemistry. Available from: [Link]
-
ChemRxiv. (2024). tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. Available from: [Link]
-
MDPI. (2022). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank. Available from: [Link]
-
ResearchGate. Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. Available from: [Link]
-
PubMed. (2013). Discovery of 2,8-diazaspiro[4.5]decane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating hypertension. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]
-
ResearchGate. Reaction mechanism for the formation of tert-butyl ether. Available from: [Link]
-
PubMed. (2019). Asymmetric Library Synthesis of P-Chiral t-Butyl-Substituted Secondary and Tertiary Phosphine Oxides. The Journal of Organic Chemistry. Available from: [Link]
-
NIH National Center for Biotechnology Information. (2012). tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate. Acta Crystallographica Section E. Available from: [Link]
-
PubMed. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry. Available from: [Link]
-
ResearchGate. Synthesis and application of a novel asymmetric azo reagent: 1-( tert -butyl)-2-(4-chlorobenzyl) azodicarboxylate (tBCAD). Available from: [Link]
-
PubChem. tert-Butyl 1-oxo-2,8-diazaspiro(4.5)decane-8-carboxylate. Available from: [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. 1160246-80-9 | this compound | Tetrahedron [thsci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mcours.net [mcours.net]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of 2,8-diazaspiro[4.5]decane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Art of Precision: A Senior Application Scientist's Guide to the Stereoselective Synthesis of Diazaspiro Compounds
Introduction: The Rising Prominence of Diazaspiro Compounds in Modern Chemistry
In the ever-evolving landscape of drug discovery and materials science, the demand for molecules with three-dimensional complexity and precisely controlled stereochemistry has never been greater. Among the privileged scaffolds that have captured the attention of medicinal and synthetic chemists, diazaspiro compounds stand out for their unique topological features. These molecules, characterized by two nitrogen-containing rings sharing a single carbon atom, offer a rigid and well-defined orientation of substituents in three-dimensional space. This structural rigidity can lead to enhanced binding affinity and selectivity for biological targets, as well as improved physicochemical properties such as solubility and metabolic stability.[1][2] Consequently, diazaspiro motifs are increasingly found in a wide range of biologically active compounds, including potent enzyme inhibitors and modulators of protein-protein interactions.[1][3][4][5]
This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the key stereoselective strategies for the synthesis of diazaspiro compounds. We will delve into the mechanistic intricacies of powerful catalytic systems, provide detailed, field-proven protocols, and present data to guide your experimental design. Our focus is not merely on the "how" but, more importantly, the "why" – the underlying principles that govern stereochemical outcomes and empower the rational design of these complex and valuable molecules.
I. Transition Metal Catalysis: The Power of Rhodium-Catalyzed Cyclopropanation
Transition metal catalysis offers a robust and versatile platform for the enantioselective synthesis of diazaspiro compounds. Among the various methods, dirhodium(II)-catalyzed asymmetric cyclopropanation of exocyclic olefins with donor/acceptor carbenes has emerged as a particularly powerful strategy for constructing azaspiro[n.2]alkanes.[6][7] This method is prized for its high levels of diastereo- and enantioselectivity, often yielding complex spirocyclic frameworks in a single, predictable step.[6]
Mechanistic Insights: The Chiral Pocket and Stereocontrol
The key to the high stereoselectivity of this reaction lies in the chiral environment created by the dirhodium tetracarboxylate catalyst. The chiral ligands on the rhodium catalyst form a "chiral pocket" that dictates the trajectory of the incoming olefin to the rhodium-bound carbene. This controlled approach minimizes steric interactions and favors the formation of one specific stereoisomer. Computational studies have been instrumental in elucidating how the substrate fits into this chiral pocket, providing a rational basis for catalyst selection and optimization.[6]
The catalytic cycle begins with the reaction of the dirhodium(II) catalyst with a diazo compound, leading to the extrusion of dinitrogen and the formation of a rhodium-bound carbene intermediate. The exocyclic olefin then approaches the carbene, and the cyclopropane ring is formed in a concerted or near-concerted fashion. The choice of the chiral dirhodium catalyst, such as Rh₂(p-PhTPCP)₄, is critical for achieving high levels of both diastereoselectivity and enantioselectivity.[6]
Caption: Catalytic cycle of rhodium-catalyzed cyclopropanation.
Experimental Protocol: Enantioselective Synthesis of an Azaspiro[4.2]heptane Derivative
This protocol is adapted from a reported procedure for the Rh₂(S-p-PhTPCP)₄-catalyzed cyclopropanation of an N-protected 3-methylenepyrrolidine.[6]
Materials:
-
Rh₂(S-p-PhTPCP)₄ catalyst
-
N-Tosyl-3-methylenepyrrolidine
-
Ethyl 2-diazo-2-phenylacetate
-
Anhydrous dichloromethane (DCM)
-
4 Å Molecular sieves
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add Rh₂(S-p-PhTPCP)₄ (0.002 mmol, 0.1 mol%).
-
Add 4 Å molecular sieves (approx. 100 mg).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous DCM (2.0 mL) and N-tosyl-3-methylenepyrrolidine (0.3 mmol, 1.5 equiv).
-
In a separate vial, dissolve ethyl 2-diazo-2-phenylacetate (0.2 mmol, 1.0 equiv) in anhydrous DCM (1.0 mL).
-
Add the solution of the diazo compound to the reaction mixture via syringe pump over 4 hours at room temperature.
-
Stir the reaction mixture at room temperature for an additional 12 hours after the addition is complete.
-
Monitor the reaction by TLC until the diazo compound is fully consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired azaspiro[4.2]heptane derivative.
Self-Validation:
-
The enantiomeric excess (ee) of the product should be determined by chiral HPLC or SFC analysis.
-
The diastereomeric ratio (dr) can be determined by ¹H NMR analysis of the crude reaction mixture.
-
The absolute configuration can be determined by X-ray crystallographic analysis of a suitable crystalline derivative.[8][9][10][11]
Data Presentation: Substrate Scope and Stereoselectivity
The following table summarizes the results for the Rh₂(S-p-PhTPCP)₄-catalyzed cyclopropanation of various exocyclic olefins.
| Entry | Olefin | Diazo Compound | Yield (%) | dr | ee (%) |
| 1 | N-Boc-3-methylenepiperidine | Ethyl 2-diazo-2-(4-bromophenyl)acetate | 85 | >20:1 | 99 |
| 2 | N-Tosyl-3-methylenepyrrolidine | Ethyl 2-diazo-2-phenylacetate | 85 | 7:1 | 98 |
| 3 | 3-Methylenetetrahydropyran | Ethyl 2-diazo-2-phenylacetate | 69 | 10:1 | 98 |
| 4 | N-Boc-4-methylenepiperidine | Methyl 2-diazo-2-phenylacetate | 90 | >20:1 | 93 |
Data adapted from Doyle, H. et al.[6]
II. Organocatalysis: A Metal-Free Approach to Chiral Diazaspiro Compounds
Organocatalysis has emerged as a powerful and environmentally benign alternative to metal-based catalysis for the stereoselective synthesis of complex molecules.[12] In the realm of diazaspiro compound synthesis, several organocatalytic strategies have proven to be highly effective, offering excellent stereocontrol under mild reaction conditions.
A. N-Heterocyclic Carbene (NHC) Catalysis
N-Heterocyclic carbenes (NHCs) are versatile organocatalysts that can activate substrates in a variety of ways, leading to the formation of diverse molecular architectures.[13][14] In the context of diazaspiro compound synthesis, NHCs are often employed in annulation reactions of enals with various partners, proceeding through key intermediates such as the Breslow intermediate or homoenolate equivalents.[13][15]
The catalytic cycle of an NHC-catalyzed annulation typically begins with the nucleophilic attack of the NHC on an enal, forming a tetrahedral intermediate. This intermediate then rearranges to the key Breslow intermediate, which is a nucleophilic species. The Breslow intermediate can then react with a suitable electrophile, such as an isatin derivative, to initiate a cascade reaction that ultimately leads to the formation of the spirocyclic product and regeneration of the NHC catalyst.[14][16] The stereochemical outcome of the reaction is controlled by the chiral environment of the NHC catalyst, which directs the approach of the electrophile to the Breslow intermediate.
Caption: General catalytic cycle for NHC-catalyzed annulation.
This protocol is a general representation based on reported NHC-catalyzed annulations.[13][14]
Materials:
-
Chiral triazolium salt (NHC precursor)
-
Potassium bis(trimethylsilyl)amide (KHMDS)
-
Cinnamaldehyde derivative (enal)
-
Isatin derivative (electrophile)
-
Anhydrous toluene
-
4 Å Molecular sieves
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add the chiral triazolium salt (0.02 mmol, 10 mol%) and 4 Å molecular sieves.
-
Add anhydrous toluene (1.0 mL) and cool the mixture to -20 °C.
-
Add KHMDS (0.02 mmol, 10 mol%) and stir the mixture for 30 minutes at -20 °C to generate the NHC in situ.
-
Add the isatin derivative (0.2 mmol, 1.0 equiv).
-
Slowly add a solution of the cinnamaldehyde derivative (0.24 mmol, 1.2 equiv) in anhydrous toluene (0.5 mL) via syringe pump over 2 hours.
-
Allow the reaction to stir at -20 °C for 24-48 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (hexanes/ethyl acetate) to yield the spirooxindole-lactone.
Self-Validation:
-
The stereochemical integrity of the product should be verified by chiral HPLC.
-
The relative and absolute stereochemistry can be confirmed by X-ray crystallography.[8][9][10][11]
B. Squaramide-Catalyzed Cascade Reactions
Bifunctional squaramide organocatalysts, which possess both a hydrogen-bond donating squaramide moiety and a Lewis basic site (e.g., a tertiary amine), have proven to be exceptionally effective in promoting a variety of asymmetric transformations.[17][18][19] For the synthesis of diazaspiro compounds, squaramide catalysts are particularly well-suited for cascade reactions, such as the aza-Michael/Michael addition, which can construct multiple stereocenters with high levels of control in a single operation.[17]
The power of bifunctional squaramide catalysts lies in their ability to simultaneously activate both the nucleophile and the electrophile through hydrogen bonding and Brønsted base catalysis, respectively. In a typical aza-Michael/Michael cascade for the synthesis of a spiropyrrolidine, the squaramide moiety activates the Michael acceptor (e.g., an unsaturated pyrazolone) through hydrogen bonding, increasing its electrophilicity. At the same time, the tertiary amine base deprotonates the pronucleophile (e.g., a tosylaminomethyl enone), generating a nucleophilic enolate. These two activated species are brought into close proximity within the chiral scaffold of the catalyst, allowing for a highly stereoselective aza-Michael addition. The resulting intermediate then undergoes an intramolecular Michael addition to afford the spirocyclic product.[20]
Caption: Dual activation by a bifunctional squaramide catalyst.
This protocol is based on the work of Du and coworkers for the squaramide-catalyzed cascade reaction of tosylaminomethyl enones with unsaturated pyrazolones.[13]
Materials:
-
(1S,2S)-Cyclohexanediamine-derived squaramide catalyst
-
Tosylaminomethyl enone
-
Unsaturated pyrazolone
-
Anhydrous chloroform (CHCl₃)
Procedure:
-
To a vial equipped with a magnetic stir bar, add the unsaturated pyrazolone (0.2 mmol, 1.0 equiv) and the squaramide catalyst (0.01 mmol, 5 mol%).
-
Add anhydrous CHCl₃ (1.0 mL) and stir the mixture at room temperature for 10 minutes.
-
Add the tosylaminomethyl enone (0.24 mmol, 1.2 equiv) to the reaction mixture.
-
Stir the reaction at room temperature for 24-72 hours, monitoring its progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (petroleum ether/ethyl acetate) to obtain the pure spiro-pyrrolidine-pyrazolone product.
Self-Validation:
-
Determine the diastereomeric ratio of the product by ¹H NMR spectroscopy.
-
The enantiomeric excess should be measured using chiral HPLC analysis.
III. [3+2] Cycloaddition Reactions: A Classic Strategy for Spiropyrrolidines
The [3+2] cycloaddition reaction of azomethine ylides with various dipolarophiles is a cornerstone in the synthesis of pyrrolidine-containing scaffolds, including diazaspiro compounds.[21][22][23][24][25][26][27][28][29][30][31] This powerful transformation allows for the rapid construction of five-membered nitrogen heterocycles with the creation of multiple stereocenters. The generation of the azomethine ylide in situ from the condensation of an α-amino acid or its ester with an aldehyde or ketone is a common and convenient approach.[22]
Mechanistic Considerations: Diastereoselectivity in Azomethine Ylide Cycloadditions
The stereochemical outcome of the [3+2] cycloaddition is highly dependent on the geometry of the azomethine ylide and the mode of approach of the dipolarophile. The relative stereochemistry of the newly formed stereocenters is often controlled by minimizing steric interactions in the transition state. For the synthesis of spiropyrrolidine-oxindoles, the reaction of an isatin-derived azomethine ylide with an electron-deficient olefin typically proceeds with high diastereoselectivity.[22] The use of chiral catalysts, such as metal complexes with chiral ligands, can induce high levels of enantioselectivity.[29]
Caption: General scheme for the [3+2] cycloaddition of an azomethine ylide.
Experimental Protocol: Diastereoselective Synthesis of a Spiropyrrolizidine Oxindole
This protocol is adapted from a reported three-component tandem cycloaddition reaction.[22]
Materials:
-
Isatin
-
L-proline
-
Dimethyl maleate
-
1,4-Dioxane
Procedure:
-
In a round-bottom flask, combine isatin (0.2 mmol, 1.0 equiv), L-proline (0.2 mmol, 1.0 equiv), and dimethyl maleate (0.2 mmol, 1.0 equiv).
-
Add 1,4-dioxane (1.0 mL) to the flask.
-
Stir the reaction mixture at 60 °C for 3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of dichloromethane and ethyl acetate (2:1) as the eluent to afford the desired spiropyrrolizidine oxindole.
Self-Validation:
-
The diastereoselectivity of the product can be determined by ¹H NMR spectroscopy. High diastereoselectivities (up to 99:1 dr) have been reported for this reaction.[22]
-
The structure and relative stereochemistry can be unequivocally confirmed by single-crystal X-ray diffraction analysis.[8][9][10][11]
IV. Enzymatic Synthesis: The Green Chemistry Approach
In recent years, biocatalysis has emerged as a powerful and sustainable approach for the synthesis of chiral molecules. Engineered enzymes can offer exquisite levels of stereoselectivity under mild, environmentally friendly conditions. For the synthesis of diazaspiro compounds, engineered carbene transferases have been developed for the cyclopropanation of unsaturated exocyclic N-heterocycles.[32]
Stereodivergent Synthesis with Engineered Enzymes
A remarkable feature of enzymatic catalysis is the potential for stereodivergence, where different enzyme variants can selectively produce different stereoisomers of the product from the same starting materials. This has been demonstrated in the synthesis of azaspiro[2.y]alkanes, where different engineered protoglobin-based enzymes can deliver either enantiomer of the cyclopropanated product with high stereoselectivity.[32] This approach provides access to a wide range of stereochemically diverse diazaspiro compounds, which is highly valuable for structure-activity relationship studies in drug discovery.
Conclusion: A Bright Future for Diazaspiro Compounds
The stereoselective synthesis of diazaspiro compounds is a vibrant and rapidly advancing field of research. The powerful catalytic methods discussed in this guide, including transition metal catalysis, organocatalysis, and biocatalysis, provide chemists with a versatile toolbox for the construction of these complex and valuable molecules. As our understanding of reaction mechanisms deepens and new catalytic systems are developed, we can expect to see even more efficient and selective methods for the synthesis of diazaspiro compounds emerge. The continued exploration of this unique chemical space will undoubtedly lead to the discovery of novel therapeutic agents and advanced materials with tailored properties.
References
- De Clercq, M.-A., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances, 7(57), 35689-35703.
- Doyle, H., et al. (2020). Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations.
- Wang, Y., et al. (2021). Squaramide-catalyzed aza-Michael/Michael cyclization cascade reaction: one-pot enantioselective construction of highly functionalized γ-lactams. Organic & Biomolecular Chemistry, 19(3), 586-590.
- Padwa, A., et al. (1997). Rhodium(II)-Catalyzed Cyclopropanation of Alkenes with Dimethyl Diazomalonate. The Journal of Organic Chemistry, 62(5), 1317-1325.
- Nair, V., et al. (2006). N-Heterocyclic Carbene Catalyzed Reaction of Enals and 1,2-Dicarbonyl Compounds: Stereoselective Synthesis of Spiro γ-Butyrolactones. Organic Letters, 8(3), 507-509.
- BenchChem. (2023). Comparative Guide to the X-ray Crystallography of 2-Azaspiro[4.4]nonane Compounds for Researchers and Drug Development Professionals.
- Al-Hourani, B. J., et al. (2020). Synthesis of novel spiropyrrolidine/pyrrolizine-oxindole scaffolds through 1,3-dipolar cycloadditions. Molecules, 25(15), 3488.
- Martins, L. J., et al. (2013). Synthesis of new biologically actived azaspiro compounds. 15th Brazilian Meeting on Organic Synthesis.
- Li, J., et al. (2020). Squaramide-Catalyzed Asymmetric Michael Addition Reaction of α-Azidoindanones with Azadienes. Molecules, 25(18), 4248.
- Sibi, M. P., et al. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry, 61(12), 5373-5387.
- Yetra, S. R., et al. (2015). Enantioselective synthesis of spiro γ-butyrolactones by N-heterocyclic carbene (NHC)-catalyzed formal [3+2] annulation of enals with 3-hydroxy oxindoles. Organic & Biomolecular Chemistry, 13(2), 433-437.
- Reddy, C. S., et al. (2015). Facile Synthesis of Functionalized Spiropyrrolizidine Oxindoles via a Three-Component Tandem Cycloaddition Reaction. Molecules, 20(8), 13866-13878.
- Pérez-Luna, A., et al. (2017). Asymmetric cyclopropanation of electron-rich alkenes by the racemic diene rhodium catalyst: the chiral poisoning approach.
- Deschamps, J. R. (2007). X-Ray Crystallography of Chemical Compounds. Current Medicinal Chemistry, 14(3), 251-260.
- Wang, H., et al. (2013). Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes. Chemical Science, 4(7), 2844-2850.
- Concellón, J. M., et al. (2017). Diastereo‐ and Enantioselective Organocatalytic Synthesis of Spirocyclopropyl Pyrazolones. European Journal of Organic Chemistry, 2017(25), 3651-3656.
- Bailey, A. S., et al. (1980). Reduction and stereochemical studies through n.m.r. and X-ray techniques of indolo[2,1-b]quinazolines. Journal of the Chemical Society, Perkin Transactions 1, 420-425.
- Gising, J., et al. (2014). Intramolecular [3 + 2]-Cycloadditions of Azomethine Ylides Derived from Secondary Amines via Redox-Neutral C–H Functionalization. Organic Letters, 16(22), 5866-5869.
- Wang, B., et al. (2024). Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. Journal of Medicinal Chemistry.
- Padwa, A. (2017). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers in Chemistry, 5, 27.
- Kumar, D., et al. (2019). Synthesis and antiproliferative activity of substituted diazaspiro hydantoins: A structure-activity relationship study. Bioorganic & Medicinal Chemistry Letters, 29(16), 2125-2129.
- Rovis, T., et al. (2013). Squaramide-Catalyzed Enantioselective Michael Addition of Masked Acyl Cyanides to Substituted Enones. Journal of the American Chemical Society, 135(42), 15860-15863.
- Aridoss, G. (2013). X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. Madurai Kamaraj University.
- Biju, A. T., et al. (2014). N-heterocyclic carbene catalyzed formal [3+2] annulation reaction of enals: an efficient enantioselective access to spiro-heterocycles. Chemistry–A European Journal, 20(43), 13954-13958.
- Davies, H. M. L., et al. (2013). 241. Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes. The Davies Group.
- Dodani, S. C., et al. (2023). Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. ChemRxiv.
- Belskaya, N. P., et al. (2023). Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity. Molecules, 28(15), 5786.
- Benaglia, M., et al. (2021). Organocatalysts for enantioselective synthesis of fine chemicals: definitions, trends and developments. ScienceOpen.
- de la Cruz, P., et al. (2002). Synthesis of Spiroisoxazolines by 1,3-Dipolar Cycloaddition. Molecules, 7(1), 57-65.
- Chen, J.-R., et al. (2024). Squaramide-catalyzed enantioselective Michael addition of nitromethane to 2-enoylazaarenes: synthesis of chiral azaarene-containing γ-nitroketones. RSC Advances, 14(28), 20089-20093.
- Johnson & Johnson. (2024). Bleximenib. Wikipedia.
- Wang, Q., et al. (2022). Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles. Molecules, 27(19), 6598.
- Carreira, E. M., et al. (2018). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Chimia, 72(9), 582-588.
- Fokin, V. V., et al. (2009). Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles. Journal of the American Chemical Society, 131(50), 18034-18035.
- Karlsson, S. (2008). Asymmetric 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides, Thiocarbonyl Ylides, and Nitrones. Diva-portal.org.
- Ciccone, L. (2022). Special Issue : X-ray Crystallography and Drug Discovery. MDPI.
- Enders, D., et al. (2018). Asymmetric Michael Addition of Benzofuran-Derived Azadienes to 3-Fluorooxindoles Catalyzed by a Chiral Squaramide Catalyst. The Journal of Organic Chemistry, 83(15), 8255-8265.
- Albrecht, Ł. (2023). Recent Advances in the Enantioselective Organocatalytic [4+2] Cycloadditions. Molecules, 28(13), 5086.
- Chi, Y. R., et al. (2024). N-heterocyclic carbene catalyzed [2 + 3] annulation reaction for the synthesis of trifluoroethyl 3,2′-spirooxindole γ-lactam. RSC Advances, 14(21), 14937-14942.
- Tian, Y., et al. (2026). Highly TYK2-selective inhibitor for inflammatory and autoimmune disorders. European Journal of Medicinal Chemistry, 301, 118211.
- Zhang, X. (2004). Asymmetric [3+2] Cycloaddition of Azomethine Ylides. MSU chemistry.
- MacMillan, D. W. C., et al. (2026). Direct Amidation of Tertiary N-Benzylamines. Organic Letters.
- Lu, Y., et al. (2014). Stereoselective synthesis of ε-lactones or spiro-heterocycles through NHC-catalyzed annulation: divergent reactivity by catalyst control.
- Padwa, A., et al. (2015).
- Das, T., et al. (2023). Recent advances on (3+2) cycloaddition of Azomethine Ylide. New Journal of Chemistry.
Sources
- 1. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. proceedings.blucher.com.br [proceedings.blucher.com.br]
- 4. Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Highly TYK2-selective inhibitor for inflammatory and autoimmune disorders | BioWorld [bioworld.com]
- 6. Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reduction and stereochemical studies through n.m.r. and X-ray techniques of indolo[2,1-b]quinazolines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. mkuniversity.ac.in [mkuniversity.ac.in]
- 12. Organocatalysts for enantioselective synthesis of fine chemicals: definitions, trends and developments – ScienceOpen [scienceopen.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. N-heterocyclic carbene catalyzed [2 + 3] annulation reaction for the synthesis of trifluoroethyl 3,2′-spirooxindole γ-lactam - PMC [pmc.ncbi.nlm.nih.gov]
- 16. X-ray Crystallography and Drug Discovery | Crystals | MDPI [mdpi.com]
- 17. Squaramide-catalyzed aza-Michael/Michael cyclization cascade reaction: one-pot enantioselective construction of highly functionalized γ-lactams - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Squaramide-catalyzed enantioselective Michael addition of nitromethane to 2-enoylazaarenes: synthesis of chiral azaarene-containing γ-nitroketones - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Bleximenib - Wikipedia [en.wikipedia.org]
- 21. researchgate.net [researchgate.net]
- 22. Facile Synthesis of Functionalized Spiropyrrolizidine Oxindoles via a Three-Component Tandem Cycloaddition Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]
- 25. mdpi.com [mdpi.com]
- 26. mdpi.com [mdpi.com]
- 27. Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 28. diva-portal.org [diva-portal.org]
- 29. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 30. mdpi.com [mdpi.com]
- 31. Recent advances in the (3+2) cycloaddition of azomethine ylide - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 32. chemrxiv.org [chemrxiv.org]
The Ascent of the Third Dimension: Applications of Spirocyclic Scaffolds in Drug Discovery
Introduction: Escaping Flatland in Medicinal Chemistry
For decades, the landscape of medicinal chemistry has been dominated by flat, aromatic ring systems. While this "flatland" has yielded numerous successful drugs, the relentless pursuit of novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles has driven chemists to explore the third dimension of chemical space.[1] This exploration has led to a renaissance in the use of spirocyclic scaffolds – rigid, three-dimensional structures where two rings are joined by a single, shared atom.[2]
This guide provides an in-depth exploration of the applications of spirocyclic scaffolds in modern drug discovery. We will delve into the unique physicochemical properties that make these motifs so attractive, examine their successful incorporation into clinical candidates and approved drugs, and provide a detailed protocol for the synthesis of a medicinally relevant spirocyclic building block.
The Spirocyclic Advantage: A Paradigm Shift in Drug Design
The incorporation of a spirocyclic scaffold into a drug candidate can bestow a range of beneficial properties that are often difficult to achieve with traditional planar structures.[3] These advantages stem from their inherent three-dimensionality and rigidity.
-
Enhanced Three-Dimensionality and Target Engagement: Spirocycles introduce a defined three-dimensional geometry into a molecule. This allows for a more precise orientation of substituents to interact with the complex, three-dimensional binding pockets of biological targets.[4] This can lead to improved potency and selectivity compared to more flexible, planar analogs.
-
Improved Physicochemical Properties: A common challenge in drug discovery is balancing potency with desirable "drug-like" properties such as solubility and metabolic stability. Increasing the fraction of sp3-hybridized carbon atoms, a key feature of spirocycles, has been shown to correlate with improved clinical success.[5] The introduction of spirocyclic motifs can lead to:
-
Increased Solubility: The non-planar nature of spirocycles can disrupt crystal packing, leading to improved aqueous solubility.[1][6]
-
Reduced Lipophilicity: Compared to their aromatic counterparts, spirocycles can lower a molecule's lipophilicity (LogP), which can improve its pharmacokinetic profile.[1]
-
Enhanced Metabolic Stability: The rigid nature of spirocyclic scaffolds can protect metabolically labile sites from enzymatic degradation.[1]
-
-
Novelty and Intellectual Property: The use of spirocyclic scaffolds provides access to novel chemical space, offering opportunities to develop new intellectual property and circumvent existing patents.
Application Notes: Spirocycles in Action
The theoretical advantages of spirocyclic scaffolds have been translated into tangible successes in various therapeutic areas. Here, we highlight some key examples.
Oncology: Targeting Protein-Protein Interactions and Kinases
The rigid nature of spirocycles makes them ideal for disrupting challenging protein-protein interactions (PPIs), a key strategy in cancer therapy. For instance, spiro-oxindoles have emerged as potent inhibitors of the p53-MDM2 interaction, a critical pathway for tumor suppression.
Spirocyclic scaffolds have also been successfully employed in the design of kinase inhibitors. The replacement of a flexible piperazine ring in the PARP inhibitor Olaparib with a diazaspiro[3.3]heptane moiety led to a significant increase in selectivity for PARP-1 over other PARP family members.[1][5] This increased selectivity was accompanied by reduced DNA damage and cytotoxicity, highlighting the potential of spirocycles to fine-tune the safety profile of a drug.[1][5]
Central Nervous System (CNS) Disorders: Navigating the Blood-Brain Barrier
The ability of spirocycles to modulate physicochemical properties is particularly valuable in the development of CNS-penetrant drugs. By reducing lipophilicity and improving solubility, spirocyclic scaffolds can enhance a molecule's ability to cross the blood-brain barrier.
Infectious Diseases: A New Twist on Old Targets
Spirocyclic compounds are also making their mark in the fight against infectious diseases. For example, spirocyclic pyrimidinetriones have entered clinical trials for the treatment of gonorrhea as DNA gyrase inhibitors.[4]
Comparative Data: The Spirocyclic Advantage Quantified
The benefits of replacing traditional cyclic systems with their spirocyclic counterparts can be clearly seen in their physicochemical properties. A prime example is the use of 2,6-diazaspiro[3.3]heptane (DSH) as a bioisostere for piperazine, a ubiquitous fragment in medicinal chemistry.[7]
| Property | Piperazine | 2,6-Diazaspiro[3.3]heptane (DSH) | Rationale for Improvement |
| Structure | Flexible six-membered ring | Rigid spirocyclic system | The rigid DSH scaffold provides a more defined 3D geometry for precise target interaction. |
| Calculated LogP | -1.1 | -0.8 | The more compact and less polar surface of DSH can lead to a more favorable lipophilicity profile. |
| pKa1 | 9.73 | ~8.5 | The altered electronics of the azetidine rings in DSH result in a lower basicity, which can impact cell permeability and off-target effects. |
| Aqueous Solubility | High | High | Both scaffolds exhibit good solubility, a key feature for drug development. |
Data compiled from various sources, including PubChem and commercial suppliers.
Experimental Protocols: Synthesis of a Key Spirocyclic Building Block
To illustrate the practical synthesis of a medicinally relevant spirocyclic scaffold, we provide a detailed protocol for the preparation of a 2,6-diazaspiro[3.3]heptane derivative, a valuable building block for drug discovery. This protocol is based on the work of Hamza et al. (2007).[2]
Workflow for the Synthesis of a 2,6-Diazaspiro[3.3]heptane Derivative
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 6. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Common side reactions in the synthesis of Tert-butyl 1,8-diazaspiro[4.6]undecane-1-carboxylate
Technical Support Center: Synthesis of Tert-butyl 1,8-diazaspiro[4.6]undecane-1-carboxylate
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals who are navigating the synthetic complexities of this valuable spirocyclic diamine building block. As a Senior Application Scientist, my goal is to move beyond mere procedural lists and provide you with the causal reasoning behind common synthetic challenges and field-proven strategies to overcome them. This document is structured as a series of frequently asked questions and troubleshooting scenarios to directly address issues you may encounter in the lab.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Question 1: During the acidic deprotection of a related Boc-protected intermediate, I'm observing a significant byproduct with a mass increase of +56 amu. What is this impurity and how can I prevent its formation?
Answer:
This is a classic and frequently encountered issue in syntheses involving the Boc (tert-butyloxycarbonyl) protecting group. The +56 mass unit corresponds to the addition of a tert-butyl group (C₄H₈).
Causality: The Mechanism of t-Butylation
The acid-catalyzed deprotection of a Boc group does not simply cleave the carbamate; it proceeds through the formation of a highly stable tertiary carbocation—the tert-butyl cation (t-Bu⁺)[1][2]. This cation is a potent electrophile. If your substrate, product, or even solvent contains nucleophilic sites (e.g., unprotected amines, thiols, electron-rich aromatic rings), this cation can alkylate them, leading to the formation of the undesired t-butylated byproduct[2]. The reaction is driven by the fragmentation of the protonated carbamate into the free amine, carbon dioxide, and the problematic t-butyl cation[1].
Visualizing the Competing Pathways
Caption: Troubleshooting workflow for optimizing reductive amination reactions.
Recommended Protocol: Optimized One-Pot Reductive Amination
This protocol utilizes Sodium Triacetoxyborohydride (NaBH(OAc)₃, or STAB), a reductant that is mild enough to not readily reduce aldehydes or ketones but is highly effective at reducing the protonated iminium ion intermediate. [3][4]
-
Setup: To a round-bottom flask, add the amine component (1.0 eq) and the carbonyl component (1.0-1.2 eq) in a suitable aprotic solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)).
-
pH Adjustment (Optional): Add a catalytic amount of acetic acid (0.1-0.2 eq) to facilitate imine formation.
-
Reduction: Stir the mixture for 20-30 minutes at room temperature to allow for imine formation. Then, add NaBH(OAc)₃ (1.5 eq) portion-wise, as the reaction can be exothermic.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor by LC-MS for the disappearance of the imine intermediate and the appearance of the desired product.
-
Quench & Work-up: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.
-
Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography.
Question 3: How can I achieve selective mono-Boc protection of a spirodiamine? I'm getting a mixture of di-protected, mono-protected, and starting material.
Answer:
Achieving selective mono-protection on a symmetrical or near-symmetrical diamine is a common challenge. The second N-Boc protection is often faster than the first due to electronic effects, leading to a difficult-to-control mixture.
Causality: Reactivity and Stoichiometry
The key is to manipulate the reaction conditions to favor the mono-adduct. This involves controlling stoichiometry, reaction rate, and temperature. Adding the protecting agent slowly to a solution of the diamine ensures that at any given moment, the concentration of the protecting agent is low, increasing the statistical probability of it reacting with an unprotected diamine rather than a mono-protected one.
Table 1: Summary of Common Side Products & Identification
| Mass Difference (vs. Desired Product) | Identity of Side Product | Probable Cause | Recommended Action |
| +56 amu | t-Butylated Product | Acid-catalyzed alkylation post-deprotection.[2] | Use cation scavenger (e.g., TES). |
| -100 amu | Fully Deprotected Diamine | Overly harsh deprotection conditions. | Reduce acid concentration or reaction time. |
| + Mass of Carbonyl Precursor | Over-alkylated Product | Reductive amination on the product amine.[5] | Adjust stoichiometry; use slow addition. |
| -18 amu | Dehydrated Impurity | Incomplete reduction of imine intermediate. | Ensure sufficient reducing agent and reaction time. |
Protocol: Selective Mono-Boc Protection
-
Setup: Dissolve the spirodiamine (1.0 eq) in a suitable solvent like DCM or THF in a flask equipped with a dropping funnel. Cool the solution to 0 °C.
-
Reagent Preparation: In the dropping funnel, prepare a dilute solution of Di-tert-butyl dicarbonate (Boc₂O) (0.9-1.0 eq) in the same solvent.
-
Slow Addition: Add the Boc₂O solution dropwise to the stirred diamine solution over several hours (e.g., 2-4 hours).
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
-
Monitoring & Work-up: Monitor the reaction by TLC/LC-MS. Once the desired ratio of mono- to di-protected product is achieved, quench the reaction with water or a mild aqueous base (e.g., NaHCO₃).
-
Purification: Extract the product into an organic solvent. The separation of the highly polar starting material, the moderately polar mono-Boc product, and the non-polar di-Boc product is typically feasible via flash column chromatography.
References
-
Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]
-
ACS Green Chemistry Institute. BOC Deprotection - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Reddit r/Chempros. Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
National Institutes of Health (NIH). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]
-
Wikipedia. Reductive amination. [Link]
-
Chemistry Steps. Reductive Amination. [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. [Link]
-
Journal of Organic and Pharmaceutical Chemistry Research. Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]
-
Master Organic Chemistry. Reductive Amination. [Link]
-
Journal of Organic and Pharmaceutical Chemistry Research. Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]
Sources
Technical Support Center: Optimization of Reaction Conditions for Spirocyclization
Welcome to the Technical Support Center for Spirocyclization Reaction Optimization. Spirocycles, with their unique three-dimensional structures, are increasingly vital in medicinal chemistry and drug discovery.[1][2] However, their synthesis can present significant challenges. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the complexities of spirocyclization and optimize their reaction conditions for success.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the setup and execution of spirocyclization reactions.
Q1: What are the most critical initial parameters to consider when setting up a new spirocyclization reaction?
A: The most critical starting points are the choice of catalyst, solvent, and reaction temperature. These three factors are highly interdependent and significantly influence reaction outcomes. For metal-catalyzed reactions, catalyst loading is also a key parameter, typically starting between 1-10 mol%.[3] A thorough literature search for analogous transformations is the best first step to identify promising conditions.
Q2: How do I choose an appropriate solvent for my spirocyclization?
A: Solvent choice is highly dependent on the reaction mechanism.[3] Polarity is a key consideration, as it can dramatically influence the transition state and, consequently, the yield and stereoselectivity.[4][5][6] A solvent screen is often the most effective empirical approach. Common solvents for spirocyclization include toluene, tetrahydrofuran (THF), dichloromethane (DCM), and acetonitrile.[3]
Q3: What analytical techniques are best for monitoring the progress of a spirocyclization reaction?
A: Thin-layer chromatography (TLC) is a rapid and effective method for initial reaction monitoring. For more quantitative and detailed analysis, High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are invaluable.[7][8] These techniques can help determine conversion, identify the formation of side products, and assess the stability of the desired spirocyclic product over time.[9][10]
Q4: Are protecting groups necessary for spirocyclization reactions?
A: The necessity of protecting groups depends on the functional groups present in your starting materials and their compatibility with the reaction conditions.[11][12][13] Protecting groups are used to temporarily mask reactive functionalities to prevent unwanted side reactions.[11][13][14] An orthogonal protecting group strategy, where different groups can be removed under distinct conditions, is often employed in complex syntheses.[12][13]
II. Troubleshooting Guide: Addressing Specific Experimental Issues
This guide is structured in a question-and-answer format to directly address common problems encountered during spirocyclization experiments.
Problem 1: Low or No Product Yield
Low product yield is one of the most frequent challenges in developing spirocyclization reactions. Several factors can contribute to this issue.
Q: My reaction is giving me a very low yield of the desired spirocycle. What are the likely causes and how can I improve it?
A: A low yield can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. Here is a systematic approach to troubleshooting:
-
Cause 1: Inactive Catalyst or Incorrect Catalyst Choice. The catalyst is the heart of many spirocyclization reactions. Its activity can be compromised by impurities or it may simply be unsuitable for the specific transformation.
-
Solution: Screen a variety of catalysts and ligands. For instance, in metal-catalyzed reactions, changing the ligand can have a profound effect on both yield and stereoselectivity.[4] Ensure the catalyst is fresh and handled under the appropriate conditions (e.g., inert atmosphere for air-sensitive catalysts). Judicious choice of catalyst can even allow for selective synthesis of different scaffolds from a common starting material.[15][16][17]
-
-
Cause 2: Suboptimal Reaction Temperature. Temperature plays a crucial role in reaction kinetics and thermodynamics.
-
Solution: Systematically vary the reaction temperature. Some reactions require heating to overcome activation barriers, while others may benefit from lower temperatures to prevent decomposition or side reactions.[18][19] For example, a significant yield improvement was observed in a Ti(Oi-Pr)4-mediated spirocyclization by warming the reaction from -78 °C to 0 °C.[18]
-
-
Cause 3: Poor Quality of Starting Materials. Impurities in the starting materials can poison the catalyst or lead to the formation of side products.[4]
-
Cause 4: Product Decomposition. The desired spirocyclic product might be unstable under the reaction or workup conditions.[4][20]
-
Solution: Monitor the reaction profile over time using techniques like HPLC or MS to check for product decomposition. If decomposition is observed, consider shortening the reaction time or modifying the workup procedure, such as using milder pH conditions.[4] If the product is sensitive to silica gel, consider alternative purification methods like using deactivated silica, alumina, or recrystallization.[3]
-
Problem 2: Formation of Undesired Side Products
The formation of byproducts can significantly reduce the yield of the desired spirocycle and complicate purification.
Q: My reaction is producing significant amounts of side products. How can I minimize their formation?
A: The key to minimizing side products lies in understanding the potential competing reaction pathways and adjusting the conditions to favor the desired transformation.
-
Cause 1: Competing Reaction Pathways. Depending on the substrate and reagents, various side reactions can occur. For example, in the synthesis of spirooxindoles, the formation of two-component byproducts is a common issue.[21]
-
Solution: A detailed mechanistic investigation, potentially aided by computational studies, can provide insight into competing pathways.[22] Adjusting reaction parameters such as temperature, solvent, and catalyst can help steer the reaction towards the desired product.
-
-
Cause 2: Incorrect Stoichiometry. An improper ratio of reactants can lead to the formation of side products.
-
Solution: Carefully optimize the stoichiometry of your reactants. In some cases, using a slight excess of one reactant may be necessary to drive the reaction to completion and minimize side reactions.
-
-
Cause 3: Ring-Opening of the Product. Some spirocyclic systems can be prone to ring-opening under the reaction conditions. For example, δ-valerolactone-derived spirocycles have been observed to undergo ring-opening and decarboxylation.[23][24]
-
Solution: If ring-opening is suspected, try milder reaction conditions (lower temperature, shorter reaction time). Modifying the substrate to increase the stability of the spirocyclic ring can also be a viable strategy.
-
Problem 3: Poor Diastereoselectivity or Enantioselectivity
Controlling the stereochemical outcome is often a critical goal in spirocycle synthesis, particularly for applications in drug development.
Q: I am obtaining a mixture of diastereomers/enantiomers. How can I improve the stereoselectivity of my spirocyclization?
A: Achieving high stereoselectivity is a common challenge and is influenced by a subtle interplay of various factors.[4][21]
-
Cause 1: Inadequate Stereocontrol from the Catalyst/Ligand. In asymmetric catalysis, the chiral ligand is the primary source of stereocontrol.
-
Solution: Screen a library of chiral ligands. Even subtle changes in the ligand structure can have a dramatic impact on the enantiomeric excess (ee) or diastereomeric ratio (dr).[23]
-
-
Cause 2: Influence of the Solvent. The solvent can significantly impact the transition state geometry, thereby affecting stereoselectivity.[4][25] In some instances, changing the solvent can even reverse the diastereoselectivity.[4]
-
Cause 3: Effect of Temperature. Lowering the reaction temperature often enhances selectivity by favoring the formation of the thermodynamically more stable diastereomer or by increasing the difference in activation energies for the formation of the two enantiomers.[21][26]
-
Solution: Investigate the effect of temperature on stereoselectivity. Running the reaction at lower temperatures, although potentially slowing down the reaction rate, can often lead to significantly improved dr or ee.[26]
-
-
Cause 4: Substrate-Controlled Diastereoselectivity. The inherent stereochemistry of the substrate can influence the stereochemical outcome of the reaction.
-
Solution: If substrate control is not providing the desired diastereomer, it may be necessary to employ a catalyst-controlled reaction that can override the inherent substrate bias.
-
| Parameter | Effect on Diastereoselectivity/Enantioselectivity | Recommended Action |
| Catalyst/Ligand | The primary source of stereocontrol in asymmetric catalysis. | Screen a library of chiral ligands. |
| Solvent | Can influence transition state geometry and stability. | Conduct a solvent screen with varying polarities. |
| Temperature | Lower temperatures often favor higher selectivity. | Systematically lower the reaction temperature. |
| Additives | Can influence the catalytic cycle or transition state. | Screen for beneficial additives (e.g., co-catalysts, bases). |
III. Experimental Protocols & Workflows
Protocol 1: General Procedure for Catalyst and Solvent Screening
-
Preparation: In an array of reaction vials, add the starting material and a magnetic stir bar.
-
Catalyst Addition: To each vial, add a different catalyst/ligand combination from a stock solution.
-
Solvent Addition: Add the designated solvent to each vial.
-
Reaction Initiation: Place the vials in a temperature-controlled reaction block and stir for the desired time.
-
Analysis: After the reaction is complete, quench the reactions and analyze the crude reaction mixtures by HPLC or GC-MS to determine conversion and selectivity.
Workflow for Troubleshooting Low Yield
Caption: A decision tree for troubleshooting low reaction yields.
Interplay of Key Reaction Parameters
Caption: The interconnectedness of key spirocyclization parameters.
IV. References
-
Pérez, M., et al. (2018). Exploring the mechanism of the Pd-catalyzed spirocyclization reaction: a combined DFT and experimental study. Chemical Science, 9(6), 1496-1509. [Link]
-
Liddon, J. T. R., et al. (2016). Catalyst‐Driven Scaffold Diversity: Selective Synthesis of Spirocycles, Carbazoles and Quinolines from Indolyl Ynones. Angewandte Chemie International Edition, 55(26), 7533-7537. [Link]
-
Liddon, J. T. R., et al. (2016). Catalyst-driven scaffold diversity:selective synthesis of spirocycles, carbazoles and quinolines from indolyl ynones. White Rose Research Online. [Link]
-
Liddon, J. T. R., et al. (2016). Catalyst-Driven Scaffold Diversity: Selective Synthesis of Spirocycles, Carbazoles and Quinolines from Indolyl Ynones. Angewandte Chemie (International ed. in English), 55(26), 7533–7537. [Link]
-
Smith, M. R., et al. (2024). Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. ACS Catalysis, 14(15), 10743–10750. [Link]
-
ResearchGate. (n.d.). The effect of temperature on the diastereoselectivity of the spirocyclization of 1- methoxybrassinin (5a). Retrieved from [Link]
-
Karpenko, I. A., et al. (2021). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 26(11), 3293. [Link]
-
University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Department of Chemistry. Retrieved from [Link]
-
Wikipedia. (2024). Solvent effects. Retrieved from [Link]
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]
-
Wikipedia. (2024). Protecting group. Retrieved from [Link]
-
Li, H., et al. (2021). A pH-Sensitive Spirocyclization Strategy for Constructing a Single Fluorescent Probe Simultaneous Two-Color Visualizing of Lipid Droplets and Lysosomes and Monitoring of Lipophagy. Analytical Chemistry, 93(28), 9846–9854. [Link]
-
Wang, Y., et al. (2019). Native Chemical Ligation Combined with Spirocyclization of Benzopyrylium Dyes for the Ratiometric and Selective Fluorescence Detection of Cysteine and Homocysteine. Analytical Chemistry, 91(21), 14098–14104. [Link]
-
Miyanaga, A., & Katsuyama, Y. (2026). Protecting Group Strategies in Natural Product Biosynthesis. Journal of Natural Products. [Link]
-
Smith, M. R., et al. (2024). Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. ACS Catalysis, 14(15), 10743–10750. [Link]
-
Mahmoud, A. R. (2025). Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. ResearchGate. [Link]
-
ResearchGate. (n.d.). Optimization of the cyclization reaction conditions a. Retrieved from [Link]
-
Kirsch, P., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(3), 1145–1174. [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
Bise, M., et al. (2009). Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews, 38(3), 755-769. [Link]
-
Termopoli, V., et al. (2019). Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Analytical Chemistry, 91(18), 11736-11743. [Link]
-
Perrotta, K. (2020). Analytical Techniques to Investigate the Neurochemical Basis of Behavior. eScholarship, University of California. [Link]
Sources
- 1. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Solvent effects - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. acs.figshare.com [acs.figshare.com]
- 8. Analytical Techniques to Investigate the Neurochemical Basis of Behavior [escholarship.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. jocpr.com [jocpr.com]
- 12. Protecting group - Wikipedia [en.wikipedia.org]
- 13. Protective Groups [organic-chemistry.org]
- 14. Protecting Group Strategies in Natural Product Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Catalyst‐Driven Scaffold Diversity: Selective Synthesis of Spirocycles, Carbazoles and Quinolines from Indolyl Ynones - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Catalyst-driven scaffold diversity:selective synthesis of spirocycles, carbazoles and quinolines from indolyl ynones - White Rose Research Online [eprints.whiterose.ac.uk]
- 17. Catalyst-Driven Scaffold Diversity: Selective Synthesis of Spirocycles, Carbazoles and Quinolines from Indolyl Ynones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Troubleshooting [chem.rochester.edu]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Exploring the mechanism of the Pd-catalyzed spirocyclization reaction: a combined DFT and experimental study - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 26. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting the Purification of Spirocyclic Compounds
Welcome to the technical support center for the purification of sprocyclic compounds. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during the purification of these unique three-dimensional molecules. Spirocycles, characterized by two rings sharing a single atom, are increasingly vital in medicinal chemistry due to their structural rigidity and ability to explore three-dimensional chemical space.[1][2] However, their distinct architectures often present significant purification challenges.[3] This resource aims to provide practical, experience-driven solutions to overcome these hurdles.
Section 1: Troubleshooting Common Chromatographic Purification Issues
Chromatography is a cornerstone of purification in organic synthesis.[4] However, the unique properties of spirocyclic compounds can lead to frustrating and often complex separation problems. This section addresses the most common issues encountered during flash and preparative HPLC/SFC purification of spirocyclic molecules.
Q1: My spirocyclic compound is showing significant tailing or streaking on a silica gel column. What's causing this and how can I fix it?
A1: Tailing and streaking on silica gel are often indicative of strong interactions between the analyte and the stationary phase, which can be particularly pronounced with spirocycles containing basic nitrogen atoms or other polar functional groups. The acidic nature of silica gel can lead to protonation of basic moieties, causing inconsistent elution.
Causality and Solutions:
-
Acid-Base Interactions: The primary culprit is often the acidity of the silica gel. To mitigate this, you can:
-
Neutralize the Mobile Phase: Add a small percentage (0.1-1%) of a basic modifier like triethylamine (NEt₃) or ammonia to your eluent. This will compete with your compound for the acidic sites on the silica, leading to a more symmetrical peak shape.
-
Use a Deactivated Stationary Phase: Consider using a deactivated silica gel, or alternative stationary phases like alumina (basic or neutral) or florisil, which are less acidic.[5]
-
-
Solvent Effects: The choice of solvent can significantly impact peak shape. If your compound has poor solubility in the mobile phase, it can lead to tailing.
-
Increase Solvent Strength: Gradually increase the polarity of your eluent to improve the solubility of your compound.
-
Employ a "Stronger" Aprotic Solvent: Solvents like dichloromethane (DCM) or ethyl acetate (EtOAc) are good starting points. For more polar spirocycles, consider adding small amounts of methanol or isopropanol.
-
Experimental Protocol: Optimizing a Flash Chromatography Separation with a Basic Additive
-
Initial TLC Analysis: Spot your crude reaction mixture on a silica gel TLC plate and develop it in a suitable solvent system (e.g., 70:30 Hexanes:EtOAc). Observe the separation and note any tailing of the desired spot.
-
Modified TLC Analysis: Prepare a new developing chamber with the same solvent system but add 1% triethylamine. Develop a new TLC plate. Compare the Rf value and spot shape to the initial analysis. A higher Rf and a more compact spot indicate a successful mitigation of the tailing.
-
Column Chromatography: Pack a flash column with silica gel. Equilibrate the column with the optimized mobile phase containing triethylamine. Load your sample and elute, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
Q2: I'm struggling to separate diastereomers of my spirocyclic compound. What chromatographic strategies can I employ?
A2: The separation of diastereomers is a common challenge in spirocycle synthesis.[6][7] Due to their subtle differences in three-dimensional structure, achieving baseline separation can be difficult.
Strategies for Diastereomer Separation:
-
High-Performance Liquid Chromatography (HPLC): HPLC offers superior resolution compared to flash chromatography.
-
Normal-Phase HPLC: Often provides better selectivity for diastereomers than reversed-phase. Chiral stationary phases (CSPs) can sometimes resolve diastereomers, even if the primary goal isn't enantiomeric separation.[8]
-
Mobile Phase Optimization: Systematically screen different solvent systems. A small change in the solvent composition (e.g., switching from hexanes to heptane, or from ethanol to isopropanol) can dramatically alter selectivity.[8]
-
-
Supercritical Fluid Chromatography (SFC): SFC is an excellent technique for preparative chiral and achiral separations, often providing faster separations and using less solvent than HPLC.[9]
-
High-Speed Counter-Current Chromatography (HSCCC): This liquid-liquid chromatography technique can be effective for separating closely related compounds like diastereomers.[10]
Data Presentation: Solvent System Screening for Diastereomer Separation
| Stationary Phase | Mobile Phase (v/v) | Resolution (Rs) | Observations |
| Silica Gel | 80:20 Hexane:EtOAc | 0.8 | Partial co-elution |
| Silica Gel | 90:10 DCM:MeOH | 1.2 | Improved separation, some tailing |
| C18 | 60:40 Acetonitrile:Water | 0.5 | Poor separation |
| Chiralpak AD | 95:5 Hexane:Isopropanol | 1.8 | Baseline separation achieved |
Q3: My chiral spirocyclic compound is a racemate. How can I resolve the enantiomers?
A3: The resolution of enantiomers is a critical step in the development of many spirocyclic pharmaceuticals, as different enantiomers can have vastly different biological activities.[11]
Methods for Enantiomeric Resolution:
-
Chiral HPLC and SFC: This is the most common and effective method for analytical and preparative-scale enantioseparation.[9][12]
-
Diastereomeric Recrystallization: This classical method involves reacting the racemic spirocycle with a chiral resolving agent to form diastereomeric salts. These salts have different solubilities and can often be separated by fractional crystallization. The desired enantiomer is then recovered by removing the resolving agent.
-
Enzymatic Resolution: Enzymes can selectively react with one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer or the product.
Experimental Workflow: Chiral HPLC Method Development
Caption: A typical workflow for chiral HPLC method development.
Section 2: Troubleshooting Crystallization and Solid-State Issues
Crystallization is a powerful purification technique that can provide highly pure material.[13][14] However, the rigid and often complex structures of spirocycles can make crystallization challenging.
Q1: I can't get my spirocyclic compound to crystallize. It just oils out. What should I do?
A1: "Oiling out" is a common problem where the compound separates from the solution as a liquid phase rather than a solid crystal. This is often due to high solubility, the presence of impurities, or rapid cooling.
Troubleshooting Strategies for Crystallization:
-
Solvent Screening: The choice of solvent is critical. An ideal solvent will dissolve the compound when hot but not at room temperature or below.[14]
-
Systematic Screening: Test a wide range of solvents with varying polarities (e.g., hexanes, ethyl acetate, acetone, ethanol, water).
-
Binary Solvent Systems: If a single solvent doesn't work, try a binary system. Dissolve your compound in a "good" solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes slightly turbid. Then, heat the solution until it becomes clear and allow it to cool slowly.
-
-
Slow Cooling and Evaporation: Rapid temperature changes can favor oiling out.
-
Insulated Cooling: Place the crystallization flask in an insulated container (e.g., a Dewar flask or a beaker wrapped in glass wool) to slow the cooling rate.
-
Slow Evaporation: Loosely cap the flask and allow the solvent to evaporate slowly over several days.
-
-
Seeding: Introducing a seed crystal of the desired compound can induce crystallization. If you don't have a seed crystal, try scratching the inside of the flask with a glass rod to create nucleation sites.
-
Purity: Impurities can inhibit crystallization. If possible, purify your compound by chromatography before attempting crystallization.[15]
Q2: My spirocyclic compound forms very small needles or an amorphous solid. How can I obtain larger, higher-quality crystals suitable for X-ray diffraction?
A2: The formation of small crystals or an amorphous solid suggests that nucleation is happening too quickly and crystal growth is inhibited.
Techniques for Growing High-Quality Crystals:
-
Vapor Diffusion: This is a gentle method for growing single crystals.
-
Dissolve your compound in a small amount of a relatively volatile "good" solvent.
-
Place this solution in a small, open vial.
-
Place the small vial inside a larger, sealed jar that contains a "poor" solvent in which the "good" solvent is miscible.
-
Over time, the "poor" solvent will slowly diffuse into the "good" solvent, reducing the solubility of your compound and promoting slow crystal growth.
-
-
Solvent Layering:
-
Dissolve your compound in a small amount of a dense "good" solvent.
-
Carefully layer a less dense "poor" solvent on top without mixing.
-
As the solvents slowly mix at the interface, crystals will form.
-
Section 3: Purity Assessment and Characterization FAQs
Accurate determination of purity is crucial for any chemical compound, especially those intended for biological testing.[16]
Q1: How can I accurately determine the purity of my spirocyclic compound using ¹H NMR?
A1: While ¹H NMR is excellent for structural elucidation, using it for purity assessment requires careful consideration.[17] Quantitative ¹H NMR (qNMR) can be a powerful tool for determining purity.[16][18]
Principles of qNMR for Purity Assessment:
-
Internal Standard: The most reliable method involves adding a known amount of an internal standard to a precisely weighed sample of your compound.[16] The standard should have a simple spectrum with at least one peak that is well-resolved from your compound's signals.
-
Calculation: By comparing the integration of a known number of protons from your compound to the integration of a known number of protons from the internal standard, you can calculate the molar ratio and thus the purity of your sample.
Considerations for Accurate qNMR:
-
Relaxation Delays: Ensure a sufficient relaxation delay (D1) between scans (typically 5 times the longest T₁ of your compound and the standard) to allow for complete relaxation of all protons.
-
Signal Selection: Choose signals for integration that are well-resolved and not overlapping with impurity or solvent peaks.
-
Baseline Correction: A flat and well-corrected baseline is essential for accurate integration.
Q2: I see some unexpected small peaks in the NMR of my purified spirocycle. What could they be?
A2: Even after purification, small impurity peaks can persist. Identifying these is key to optimizing your purification strategy.[15]
Potential Sources of Impurities:
-
Residual Solvents: Peaks corresponding to common laboratory solvents (e.g., DCM, EtOAc, hexanes, acetone) are frequently observed.
-
Reagents or Byproducts: Unreacted starting materials or byproducts from the synthesis may be present.[15]
-
Degradation Products: Some spirocycles can be unstable under certain conditions (e.g., on silica gel or during workup), leading to the formation of degradation products.[6]
-
Rotational Isomers (Rotamers): Due to restricted bond rotation in some spirocyclic systems, you might observe multiple sets of peaks for a single compound. These are not impurities but rather different conformations that are slowly interconverting on the NMR timescale. Running the NMR at a higher temperature can sometimes cause these peaks to coalesce into a single set.
Troubleshooting Workflow: Identifying Unknown Peaks in NMR
Caption: A decision tree for troubleshooting unknown peaks in an NMR spectrum.
References
- ResearchGate. (2025). Chiral Separation of Spiro-compounds and Determination Configuration.
- Benchchem. (n.d.). Technical Support Center: Scalable Purification of Spiro Intermediates.
- ACS Publications. (n.d.). Preparation and crystal structure determination of spirocyclic compounds | SciMeetings.
- ResearchGate. (n.d.). Challenges associated in the synthesis of 5‐ and 6‐ membered spiro‐2H‐pyrroles.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis.
- ResearchGate. (n.d.). Single crystal structure of the spiro compound 2 c.
- ResearchGate. (n.d.). Design and Synthesis of Spirocycles | Request PDF.
- ResearchGate. (n.d.). Selected Synthetic Strategies to Spirocyclics | Request PDF.
- Royal Society of Chemistry. (n.d.). Catalytic enantioselective synthesis of chiral spirocyclic 1,3-diketones via organo-cation catalysis - Chemical Communications.
- University of Rochester. (n.d.). Purification: Troubleshooting Flash Column Chromatography - Department of Chemistry.
- PubMed. (2013). Preparative separation of spirobisnaphthalenes from endophytic fungus Berkleasmium sp. Dzf12 by high-speed counter-current chromatography.
- National Institutes of Health. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC - PubMed Central.
- MDPI. (n.d.). Chemical and Molecular Insights into the Arid Wild Plant Diversity of Saudi Arabia.
- Wikipedia. (n.d.). Organic chemistry.
- PubMed. (n.d.). NMR spectroscopic analysis of new spiro-piperidylrifamycins.
- SpiroChem. (n.d.). Impurity Synthesis And Identification.
- National Institutes of Health. (n.d.). Structure-Activity and Structure-Property Relationship Studies of Spirocyclic Chromanes with Antimalarial Activity - PMC.
- ResearchGate. (n.d.). Synthesis of spiro-pyrrolizidine: Crystal structure and anticancer activity.
- National Institutes of Health. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination.
- (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
- (2016). Natural Product Isolation (2)
- MDPI. (n.d.). Recent Advances in the Synthesis of Spiroheterocycles via N-Heterocyclic Carbene Organocatalysis.
- EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity.
- (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.
- Wikipedia. (n.d.). Spiro compound.
- ACS Publications. (2026). HFIP-Mediated (3+2) Annulation of Bicyclobutanes with Indolyl Alcohols for Diastereoselective Access to Tetracyclic Spiroindolenines | Organic Letters.
- Sigma-Aldrich. (n.d.). Affinity Chromatography Troubleshooting.
- LCGC International. (2023). Playing with Selectivity for Optimal Chiral Separation.
- Sciencemadness Discussion Board. (2014). NMR purity analysis...?.
- Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products.
- GoldBio. (n.d.). Troubleshooting: Purification of a Tagged Protein.
- YouTube. (2019). Chromatography Troubleshooting.
- Creative Biolabs. (n.d.). Protein Purification Protocol & Troubleshooting.
- ResearchGate. (2025). Design and Synthesis of Spirocycles via Olefin Metathesis.
- ResearchGate. (n.d.). Spiro Compounds: A Brief History.
- ChemBridge Corporation. (n.d.). Spirocycles.
Sources
- 1. researchgate.net [researchgate.net]
- 2. chembridge.com [chembridge.com]
- 3. researchgate.net [researchgate.net]
- 4. Organic chemistry - Wikipedia [en.wikipedia.org]
- 5. Purification [chem.rochester.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Preparative separation of spirobisnaphthalenes from endophytic fungus Berkleasmium sp. Dzf12 by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. researchgate.net [researchgate.net]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. physics.emu.edu.tr [physics.emu.edu.tr]
- 15. Impurity Synthesis And Identification | SpiroChem [spirochem.com]
- 16. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sciencemadness Discussion Board - NMR purity analysis...? - Powered by XMB 1.9.11 [sciencemadness.org]
- 18. veeprho.com [veeprho.com]
Technical Support Center: Tert-butyl 1,8-diazaspiro[4.6]undecane-1-carboxylate
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for Tert-butyl 1,8-diazaspiro[4.6]undecane-1-carboxylate (CAS No. 1160246-80-9). This document is designed for researchers, scientists, and drug development professionals to ensure the optimal stability, storage, and handling of this valuable spirocyclic building block. We address common questions and troubleshooting scenarios encountered during experimental workflows.
Compound Overview
This compound is a bifunctional molecule featuring a spirocyclic core. One amine is protected by a tert-butoxycarbonyl (Boc) group, while the other remains a free secondary amine. This differential protection allows for selective functionalization, making it a key intermediate in the synthesis of complex molecules and pharmaceutical candidates. The integrity of the Boc-protecting group and the free amine is critical for successful downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term stability, the compound should be stored at 2-8°C , sealed in a dry, inert atmosphere (e.g., under argon or nitrogen).[1] The primary reasons for these conditions are to minimize degradation from atmospheric moisture and potential thermal decomposition over time. For short-term storage (a few days to weeks), room temperature in a tightly sealed container placed inside a desiccator is acceptable, but refrigerated storage is always the preferred method to maximize shelf-life.
| Condition | Temperature | Atmosphere | Container |
| Long-Term | 2-8°C | Inert Gas (Argon/Nitrogen) | Tightly sealed, amber glass vial |
| Short-Term | Room Temperature | Dry | Tightly sealed vial in a desiccator |
Q2: Is this compound sensitive to air, moisture, or light?
A2: Yes, it exhibits sensitivity to both moisture and acid.
-
Moisture: While the compound itself is not overtly hygroscopic, the presence of moisture, particularly in combination with trace acidic impurities, can facilitate the slow hydrolysis of the Boc group.
-
Air: The free secondary amine can be susceptible to slow oxidation over time and can react with atmospheric carbon dioxide to form a carbamate salt. Storing under an inert atmosphere mitigates these risks.
-
Light: While there is no specific data indicating extreme photosensitivity, it is good laboratory practice to store all complex organic molecules in amber vials to prevent potential photolytic degradation.
Q3: What is the expected shelf-life of the compound?
A3: When stored under the recommended long-term conditions (2-8°C, dry, inert atmosphere), the compound is expected to remain stable for at least 1-2 years.[1] However, the actual shelf-life can be affected by the purity of the initial material and the frequency of opening the container. We recommend re-analyzing the purity of the material if it has been stored for over a year or if it has been opened multiple times.
Q4: How should I handle the compound upon receiving it and for routine use?
A4: Proper handling is crucial to maintain the compound's integrity. The following workflow is recommended.
Sources
Technical Support Center: Synthesis of Tert-butyl 1,8-diazaspiro[4.6]undecane-1-carboxylate
Welcome to the technical support center for the synthesis of tert-butyl 1,8-diazaspiro[4.6]undecane-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you minimize impurities and optimize your reaction outcomes.
Introduction: The Synthetic Challenge
The synthesis of this compound, a valuable building block in medicinal chemistry, presents a key challenge: achieving selective mono-Boc protection of the 1,8-diazaspiro[4.6]undecane core. The presence of two secondary amine nitrogens with similar reactivity often leads to a mixture of the desired mono-protected product, the di-protected byproduct, and unreacted starting material. Subsequent synthetic steps, such as reductive amination for the construction of the spirocyclic core, can also introduce specific impurities. This guide will address these critical aspects to enhance the purity and yield of your target compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common impurity in the synthesis of this compound?
The most prevalent impurity is the di-Boc protected 1,8-diazaspiro[4.6]undecane, where both nitrogen atoms of the spirodiamine are protected by a tert-butoxycarbonyl (Boc) group. This arises from the similar reactivity of the two amine groups towards the Boc-anhydride reagent.[1]
Q2: How can I minimize the formation of the di-Boc protected impurity?
Several strategies can be employed:
-
Stoichiometric Control: Carefully controlling the stoichiometry of di-tert-butyl dicarbonate (Boc)₂O is crucial. Using a slight excess of the diamine can favor mono-protection.[2] However, for valuable starting materials, this may not be economical. A more common approach is to use a slight deficit of (Boc)₂O (e.g., 0.8-0.9 equivalents).[1]
-
Use of a Temporary Protecting Group: A highly effective method involves the in-situ generation of the mono-hydrochloride salt of the diamine. By adding one equivalent of an acid like HCl (generated from Me₃SiCl or SOCl₂), one amine is protonated and rendered less nucleophilic, directing the Boc protection to the free amine.[3][4][5][6]
-
Slow Addition of Reagent: Adding the (Boc)₂O solution dropwise to the diamine solution at a low temperature (e.g., 0 °C) can help improve selectivity towards mono-protection.
Q3: What are some potential side-products from the reductive amination step used to form the spirodiamine core?
Reductive amination, a common method for forming C-N bonds, can lead to several impurities[7][8][9][10]:
-
Over-alkylation Products: If a primary amine is used as a precursor, there's a risk of forming tertiary amines through multiple alkylations.
-
Unreacted Aldehyde/Ketone: Incomplete reaction can leave residual carbonyl starting materials.
-
Reduced Aldehyde/Ketone: The reducing agent can sometimes reduce the starting carbonyl compound to an alcohol, especially if a non-selective reducing agent like sodium borohydride is used without careful control of reaction conditions.[8] Using a more selective reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) can mitigate this.[8][9]
Q4: What are the best analytical techniques to identify impurities?
-
Thin Layer Chromatography (TLC): A quick and effective method to monitor the reaction progress and identify the presence of starting materials and major byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation of the desired product and impurities.[9] For instance, the formation of the di-Boc protected species can be identified by the change in symmetry of the molecule and the integration of the Boc proton signals.
-
Mass Spectrometry (MS): Provides accurate molecular weight information for the product and any impurities, aiding in their identification.[9]
Q5: What are the recommended purification methods for this compound?
-
Column Chromatography: Silica gel column chromatography is the most common and effective method for separating the mono-Boc protected product from the di-Boc protected byproduct and other impurities.[1][2] A gradient elution system, for example, with a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate, is typically used.
-
Acid-Base Extraction: This can be used to remove unreacted diamine and some basic impurities. The mono-Boc protected product is less basic than the free diamine and can be selectively extracted.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps & Rationale |
| Low yield of the desired mono-Boc product with significant di-Boc formation. | - Incorrect stoichiometry of (Boc)₂O. - Reaction temperature is too high, leading to decreased selectivity. - Rapid addition of (Boc)₂O. | - Optimize Stoichiometry: Perform small-scale experiments to determine the optimal ratio of (Boc)₂O to the diamine. Start with approximately 0.9 equivalents of (Boc)₂O. - Control Temperature: Maintain a low reaction temperature (0 °C to room temperature) to enhance the kinetic selectivity for mono-protection. - Slow Addition: Add the (Boc)₂O solution dropwise over an extended period to maintain a low concentration of the protecting agent, thus favoring reaction at only one amine site. |
| Presence of unreacted 1,8-diazaspiro[4.6]undecane starting material. | - Insufficient amount of (Boc)₂O. - Incomplete reaction. - Deactivation of the reagent. | - Adjust Stoichiometry: Slightly increase the equivalents of (Boc)₂O, but monitor carefully to avoid excessive di-protection. - Increase Reaction Time/Temperature: Allow the reaction to stir for a longer period or slightly increase the temperature, while monitoring by TLC to find the optimal balance. - Check Reagent Quality: Ensure the (Boc)₂O is of high purity and has not hydrolyzed. |
| Formation of an unexpected byproduct with a different molecular weight. | - Side reactions during the synthesis of the spirodiamine core (e.g., from reductive amination). - Contamination in starting materials or solvents. | - Analyze Byproducts: Isolate the byproduct by chromatography and characterize it using NMR and MS to understand its structure and formation mechanism. - Purify Starting Materials: Ensure all starting materials and solvents are pure and dry before use. |
| Difficulty in separating the mono- and di-Boc protected products by column chromatography. | - Similar polarities of the two compounds. | - Optimize Eluent System: Experiment with different solvent mixtures and gradients to improve separation. Adding a small amount of a polar solvent like methanol or a base like triethylamine to the eluent can sometimes improve the resolution. - Alternative Stationary Phase: Consider using a different type of silica gel or an alternative stationary phase like alumina. |
Experimental Workflow & Diagrams
Workflow for Selective Mono-Boc Protection
Caption: Workflow for selective mono-Boc protection of 1,8-diazaspiro[4.6]undecane.
Potential Impurity Formation Pathways
Caption: Impurity pathways in the Boc protection of 1,8-diazaspiro[4.6]undecane.
References
- Google Patents. CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
- Google Patents. CN111518015A - Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester.
-
Digital Commons @ IWU. The Synthesis and Isolation of Mono-BOC-Protected 1,4-Phenylene Diamine and Further Reaction with Hexamolybdate. [Link]
-
Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 23-27. [Link]
-
Lee, D. W., & Ha, H. J. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(5), 737-742. [Link]
-
ResearchGate. General Method for Selective Mono-Boc Protection of Diamines and Thereof. [Link]
-
Sciforum. Selective Mono-Boc-Protection of Bispidine. [Link]
-
SciELO México. General Method for Selective Mono-Boc Protection of Diamines and Thereof. [Link]
-
OPUS. Analytical Methods. [Link]
-
Journal of Chemical and Pharmaceutical Research. Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]
-
Wikipedia. Reductive amination. [Link]
-
Organic Syntheses. t-BUTYL AZODIFORMATE. [Link]
-
ResearchGate. Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. [Link]
-
Chemistry LibreTexts. 21.6: Synthesis of Amines by Reductive Amination. [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor - Google Patents [patents.google.com]
- 9. informaticsjournals.co.in [informaticsjournals.co.in]
- 10. tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate(1181816-12-5) 1H NMR [m.chemicalbook.com]
Overcoming challenges in the synthesis of complex spirocyclic systems
Welcome to the Technical Support Center for the synthesis of complex spirocyclic systems. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the intricate challenges of constructing these unique three-dimensional architectures. Spirocycles, characterized by two rings sharing a single atom, are prevalent in natural products and have gained significant attention in medicinal chemistry due to their ability to confer improved physicochemical and pharmacological properties.[1][2] However, their synthesis is often fraught with challenges, including the construction of the sterically congested quaternary spirocenter, controlling stereochemistry, and managing ring strain.[3][4]
This guide provides in-depth troubleshooting advice, detailed experimental protocols, and frequently asked questions to address common issues encountered in the laboratory. Our approach is grounded in mechanistic principles to not only solve immediate synthetic problems but also to empower you with a deeper understanding for future experimental design.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions to provide a foundational understanding of the key challenges in spirocyclic synthesis.
Q1: What are the most significant challenges in the synthesis of complex spirocyclic systems?
A1: The primary challenges revolve around three key areas:
-
Construction of the Quaternary Spirocenter: Creating a carbon atom that is part of two rings is inherently difficult due to steric hindrance.[3] This often requires carefully designed intramolecular reactions or powerful intermolecular methods capable of forming sterically congested centers.
-
Stereocontrol: The spirocyclic core often contains multiple stereocenters, including the spiroatom itself. Achieving high levels of both diastereoselectivity and enantioselectivity is a critical and often formidable challenge.[5][6] The rigid, orthogonal arrangement of the rings imposes significant conformational constraints that influence the stereochemical outcome of reactions.[7]
-
Ring Strain: The formation of small or conformationally constrained rings within the spirocyclic framework can introduce significant ring strain, leading to low yields, undesired rearrangements, or decomposition of the product.[8][9] Careful selection of synthetic strategy is crucial to manage or leverage this strain.[10][11]
Q2: How do I choose the best synthetic strategy for my target spirocycle?
A2: The optimal strategy depends on the specific architecture of your target molecule, including the ring sizes, functional groups present, and desired stereochemistry. Key strategies include:
-
Intramolecular Cyclizations: These are among the most common methods and involve cyclizing a pre-functionalized linear precursor. Examples include intramolecular alkylations, aldol reactions, Michael additions, and Heck reactions.[12]
-
Cycloaddition Reactions: Diels-Alder reactions, in particular, can be powerful for constructing spirocyclic systems in a highly convergent and stereocontrolled manner.[3][13] [3+2] cycloadditions are also effective for building five-membered heterocyclic spiro-rings.[14]
-
Rearrangement Reactions: Pinacol-like rearrangements and other molecular reorganizations can be employed to construct the spirocyclic core, often driven by the release of ring strain.[8]
-
Transition-Metal Catalysis: Modern catalytic methods using metals like palladium, nickel, gold, and iridium have enabled the development of highly efficient and selective spirocyclization reactions.[12][15][16]
-
Organocatalysis: Chiral small molecules can be used to catalyze enantioselective spirocyclization reactions, offering a valuable alternative to metal-based catalysts.
Q3: What role do protecting groups play in spirocycle synthesis?
A3: Protecting groups are crucial for masking reactive functional groups to prevent unwanted side reactions and to direct the course of a synthetic sequence.[17][18][19] In the context of spirocycle synthesis, they are essential for:
-
Ensuring Chemoselectivity: In multifunctional molecules, protecting groups allow for the selective transformation of one functional group in the presence of others.[17]
-
Enabling Specific Cyclization Pathways: By blocking certain reactive sites, protecting groups can guide an intramolecular reaction to the desired cyclization mode.
-
Facilitating Purification: The presence of protecting groups can alter the polarity and chromatographic behavior of intermediates, simplifying purification.
The choice of protecting groups should be guided by an "orthogonal strategy," where each group can be removed under specific conditions without affecting the others.[18]
Part 2: Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during your experiments.
Guide 1: Low Yield in Spirocyclization Reactions
Low yields are a common frustration in the synthesis of complex molecules. The following guide will help you diagnose and address the potential causes.
Problem 1.1: Low or No Product Formation in an Intramolecular Cyclization.
-
Possible Cause: Insufficient reactivity of the precursor, unfavorable ring size for cyclization (thermodynamic or kinetic barriers), or catalyst inhibition.
-
Troubleshooting & Optimization:
-
Verify Starting Material Purity: Impurities can poison catalysts or lead to side reactions.[20] Ensure your starting material is pure via techniques like recrystallization or column chromatography.
-
Screen Reaction Conditions: Systematically vary the temperature, solvent, and concentration. Higher temperatures can overcome activation barriers, but may also lead to decomposition. A dilute solution can favor intramolecular over intermolecular reactions.
-
Catalyst and Ligand Screening: If using a transition-metal catalyzed reaction, screen a variety of catalysts and ligands. For instance, in nickel-catalyzed enantioselective lactone α-spirocyclization, different Mandyphos ligands can significantly impact yield.[21]
-
Change of Strategy: If optimization fails, consider a different cyclization precursor where the reactive groups are more favorably positioned or activated.
-
Problem 1.2: Product Decomposition.
-
Possible Cause: The desired spirocyclic product may be unstable under the reaction or workup conditions due to ring strain or the presence of sensitive functional groups.[21]
-
Troubleshooting & Optimization:
-
Monitor Reaction Progress: Take aliquots at different time points to determine the point of maximum product formation and observe if it decomposes over time.[20]
-
Milder Reaction Conditions: Attempt the reaction at a lower temperature or for a shorter duration.
-
Modify Workup Procedure: If the product is sensitive to acid or base, use a neutral quench and workup.[22] Test the stability of your product to the workup conditions on a small scale.
-
In Situ Trapping: If the product is highly reactive, consider a one-pot reaction where it is immediately converted to a more stable derivative.
-
Experimental Protocol: Optimization of a Gold-Catalyzed Spiroketalization
This protocol is adapted from methodologies that utilize gold catalysts for the activation of alkynes in spiroketalization reactions.[16]
Materials:
-
Alkynediol Substrate
-
Gold(I) Catalyst (e.g., PPh₃AuCl/AgOTf)
-
Anhydrous Solvent (e.g., Dichloromethane, Toluene)
-
Inert Atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the alkynediol substrate (1.0 equiv).
-
Dissolve the substrate in the anhydrous solvent.
-
In a separate vial, prepare the active catalyst by mixing PPh₃AuCl (0.05 equiv) and AgOTf (0.05 equiv) in the same solvent. The silver salt acts as a halide scavenger.
-
Add the catalyst solution to the substrate solution at the desired starting temperature (e.g., 0 °C or room temperature).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction (e.g., with a small amount of pyridine or by filtering through a short pad of silica gel).
-
Concentrate the mixture and purify by column chromatography.
Optimization Table:
| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 5 | CH₂Cl₂ | 25 | 12 | 45 |
| 2 | 10 | CH₂Cl₂ | 25 | 12 | 60 |
| 3 | 10 | Toluene | 25 | 12 | 55 |
| 4 | 10 | CH₂Cl₂ | 0 | 24 | 75 |
| 5 | 10 | CH₂Cl₂ | 40 | 6 | 30 (decomposition) |
Guide 2: Poor Stereoselectivity in Spirocyclization
Controlling the three-dimensional arrangement of atoms is paramount in the synthesis of biologically active molecules.
Problem 2.1: Low Diastereoselectivity.
-
Possible Cause: The transition states leading to the different diastereomers are close in energy. This can be influenced by the solvent, temperature, and the catalyst used.
-
Troubleshooting & Optimization:
-
Solvent Screening: The polarity of the solvent can significantly influence the transition state geometry.[21] Screen a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., THF, DCM) and polar protic (if applicable).
-
Temperature Variation: Lowering the reaction temperature often increases diastereoselectivity by favoring the thermodynamically more stable transition state.
-
Catalyst/Reagent Modification:
-
Lewis Acids: In reactions involving Lewis acids, the size and nature of the Lewis acid can influence the chelation and, thus, the stereochemical outcome. For example, Ti(Oi-Pr)₄ has been used to mediate kinetic spirocyclizations with retention of configuration.[5][23]
-
Substrate Control: Modify the substrate by introducing bulky groups that can direct the stereochemical course of the reaction through steric hindrance.
-
-
Problem 2.2: Low Enantioselectivity in a Catalytic Asymmetric Reaction.
-
Possible Cause: Poor enantiofacial discrimination by the chiral catalyst. This could be due to a mismatch between the substrate and the catalyst, or suboptimal reaction conditions.
-
Troubleshooting & Optimization:
-
Ligand Screening: The chiral ligand is the most critical component for inducing enantioselectivity. Screen a library of ligands with different steric and electronic properties.
-
Catalyst Pre-formation: Ensure the active chiral catalyst is properly formed before the addition of the substrate.
-
Additive Screening: Sometimes, additives can enhance enantioselectivity by interacting with the catalyst or the substrate.
-
Concentration Effects: The concentration of the reaction can sometimes influence enantioselectivity.
-
Workflow for Improving Enantioselectivity
Caption: A logical workflow for optimizing the enantioselectivity of a catalytic asymmetric spirocyclization.
Guide 3: Managing Ring Strain and Unexpected Rearrangements
The formation of strained spirocyclic systems can be challenging, and the relief of this strain can be a driving force for unexpected reactions.
Problem 3.1: Formation of a Rearranged Product Instead of the Desired Spirocycle.
-
Possible Cause: A high-energy spirocyclic intermediate is formed, which then undergoes a rearrangement to a more stable product. This is common in reactions that proceed through carbocationic intermediates.
-
Troubleshooting & Optimization:
-
Avoid Carbocationic Intermediates: Choose a synthetic route that proceeds through a more stable intermediate, such as a radical or an organometallic species. Radical cyclizations, for instance, can be effective for constructing complex spirocycles.[24][25][26]
-
Use Milder Reagents: If a carbocation is unavoidable, use milder Lewis or Brønsted acids to generate it, and run the reaction at a lower temperature to minimize the chances of rearrangement.
-
Strain-Release Driven Synthesis: In some cases, the inherent strain in a starting material, such as bicyclobutane, can be used as a driving force to form the desired spirocycle under mild conditions.[10][11]
-
Problem 3.2: Difficulty in Forming a Small Ring (3- or 4-membered) in a Spirocyclic System.
-
Possible Cause: High activation energy for the formation of the strained ring.
-
Troubleshooting & Optimization:
-
Photochemical Methods: [2+2] cycloadditions under photochemical conditions can be a powerful way to form four-membered rings.
-
Specialized Reagents: For cyclopropanations, consider using Simmons-Smith conditions or diazo compounds with a suitable catalyst.[27]
-
Ring Contraction/Expansion: It may be easier to form a larger ring and then perform a ring contraction, or to use a ring expansion strategy from a smaller, more accessible spirocycle.[28]
-
Reaction Mechanism: Strain-Enabled Radical Spirocyclization
Caption: A simplified mechanism for a strain-enabled radical spirocyclization cascade.
References
-
Marquez, R. et al. (2010). Stereocontrolled synthesis of highly functionalised spirocyclic pyrans. Organic & Biomolecular Chemistry. Available at: [Link]
-
D. M. Rubush, et al. Total syntheses of natural products containing spirocarbocycles. RSC Publishing. Available at: [Link]
-
D. A. C. S. S. L. A. D. S. M. D. L. Burke. (2017). Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery. PMC. Available at: [Link]
-
Tan, D. S. et al. (2017). Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery. Israel Journal of Chemistry. Available at: [Link]
-
Veselý, J. & Urban, M. (2017). Enantioselective Synthesis of Spiro Heterocycles. Charles Explorer. Available at: [Link]
-
Stoltz, B. M. et al. (2024). Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. ACS Publications. Available at: [Link]
-
Tu, Y.-Q. et al. (2019). Catalytic Enantioselective Construction of Spiro Quaternary Carbon Stereocenters. ACS Catalysis. Available at: [Link]
-
Rubush, D. M. & Stoltz, B. M. (2013). Total Syntheses of Natural Products Containing Spirocarbocycles. Request PDF. Available at: [Link]
-
RSC Publishing. (2021). Spirocyclic derivatives as antioxidants: a review. Available at: [Link]
-
List, B. et al. (2022). Catalytic Asymmetric Spirocyclizing Diels–Alder Reactions of Enones: Stereoselective Total and Formal Syntheses of α-Chamigrene, β-Chamigrene, Laurencenone C, Colletoic Acid, and Omphalic Acid. PMC. Available at: [Link]
-
Tan, D. S. et al. (2013). Stereoselective Synthesis of Benzannulated Spiroketals: Influence of the Aromatic Ring on Reactivity and Conformation. PMC. Available at: [Link]
-
ResearchGate. (n.d.). Challenges associated in the synthesis of 5- and 6- membered spiro-2H-pyrroles. Available at: [Link]
-
Wombacher, R. et al. (2021). Systematic Tuning of Rhodamine Spirocyclization for Super-Resolution Microscopy. bioRxiv. Available at: [Link]
-
List, B. et al. (2022). Catalytic Asymmetric Spirocyclizing Diels–Alder Reactions of Enones: Stereoselective Total and Formal Syntheses of α-Chamigrene, β-Chamigrene, Laurencenone C, Colletoic Acid, and Omphalic Acid. Journal of the American Chemical Society. Available at: [Link]
-
O'Brien, P. et al. (2021). Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers. Available at: [Link]
-
Request PDF. (n.d.). The Synthesis of Natural Products Containing Spirocycles. Available at: [Link]
-
Nicolaou, K. C. (2020). Perspectives from Nearly Five Decades of Total Synthesis of Natural Products and Their Analogues for Biology and Medicine. PMC. Available at: [Link]
-
Request PDF. (n.d.). Selected Synthetic Strategies to Spirocyclics. Available at: [Link]
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions. Available at: [Link]
-
Trost, B. M. & Sorum, M. T. (2011). Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis. PMC. Available at: [Link]
-
DNDi. (n.d.). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Available at: [Link]
-
PubMed. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions. Available at: [Link]
-
Chemical Science. (2023). Intramolecular trapping of spiro radicals to produce unusual cyclization products from usual migration substrates. RSC Publishing. Available at: [Link]
-
Lardon, N. et al. (2021). Systematic Tuning of Rhodamine Spirocyclization for Super-resolution Microscopy. Journal of the American Chemical Society. Available at: [Link]
-
Wang, C. et al. (2023). Intramolecular trapping of spiro radicals to produce unusual cyclization products from usual migration substrates. Chemical Science. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions. Available at: [Link]
-
Ghorai, M. K. et al. (2012). Synthesis of Optically Active Spirocycles by a Sequence of Decarboxylative Asymmetric Allylic Alkylation and Heck Reaction. PMC. Available at: [Link]
-
University of Rochester. (n.d.). How to Troubleshoot a Reaction. Department of Chemistry. Available at: [Link]
-
Wang, C. et al. (2023). Intramolecular trapping of spiro radicals to produce unusual cyclization products from usual migration substrates. Chemical Science. Available at: [Link]
-
Hari, D. P. et al. (2023). Strain-enabled radical spirocyclization cascades: rapid access to spirocyclobutyl lactones and – lactams. Chemical Science. Available at: [Link]
-
Waser, M. et al. (2025). Approach to Heterospirocycles for Medicinal Chemistry. Organic Letters. Available at: [Link]
-
Katsuyama, Y. & Miyanaga, A. (2026). Protecting Group Strategies in Natural Product Biosynthesis. Journal of Natural Products. Available at: [Link]
-
Hari, D. P. et al. (2023). Strain-enabled radical spirocyclization cascades: rapid access to spirocyclobutyl lactones and – lactams. Chemical Science. Available at: [Link]
-
University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Department of Chemistry. Available at: [Link]
-
Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Available at: [Link]
-
ResearchGate. (n.d.). Ring strain energy in ether- and lactone-containing spiro compounds. Available at: [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Protecting Groups. Department of Chemistry. Available at: [Link]
-
ResearchGate. (2025). Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B—Some Trials and Tribulations. Available at: [Link]
-
Tan, D. S. et al. (2006). Stereocontrolled Synthesis of Spiroketals via Ti(Oi-Pr)4-Mediated Kinetic Spirocyclization of Glycal Epoxides with Retention of Configuration. Journal of the American Chemical Society. Available at: [Link]
-
ResearchGate. (n.d.). Epimerization of spiroacetals through acid-catalyzed heterolysis. Available at: [Link]
-
Wikipedia. (n.d.). Protecting group. Available at: [Link]
-
NIH. (n.d.). A Mechanistically Inspired Halenium Ion Initiated Spiroketalization: Entry to Mono- and Dibromospiroketals. PMC. Available at: [Link]
-
ResearchGate. (n.d.). Ring expansion strategies driven by the relief of ring strain. (a) Sun... Available at: [Link]
Sources
- 1. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
- 2. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Catalytic Asymmetric Spirocyclizing Diels–Alder Reactions of Enones: Stereoselective Total and Formal Syntheses of α-Chamigrene, β-Chamigrene, Laurencenone C, Colletoic Acid, and Omphalic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stereoselective synthesis and applications of spirocyclic oxindoles - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO01085E [pubs.rsc.org]
- 8. Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Strain-enabled radical spirocyclization cascades: rapid access to spirocyclobutyl lactones and – lactams - Chemical Science (RSC Publishing) DOI:10.1039/D3SC05700C [pubs.rsc.org]
- 11. Strain-enabled radical spirocyclization cascades: rapid access to spirocyclobutyl lactones and – lactams - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. Synthesis of Optically Active Spirocycles by a Sequence of Decarboxylative Asymmetric Allylic Alkylation and Heck Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. jocpr.com [jocpr.com]
- 18. media.neliti.com [media.neliti.com]
- 19. Protecting group - Wikipedia [en.wikipedia.org]
- 20. Troubleshooting [chem.rochester.edu]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. How To [chem.rochester.edu]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Intramolecular trapping of spiro radicals to produce unusual cyclization products from usual migration substrates - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 25. pubs.rsc.org [pubs.rsc.org]
- 26. Intramolecular trapping of spiro radicals to produce unusual cyclization products from usual migration substrates - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05768A [pubs.rsc.org]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Stereoselectivity in Diazaspiro Ring Formation
Welcome to the Technical Support Center dedicated to the stereoselective synthesis of diazaspiro rings. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing these vital three-dimensional scaffolds. Diazaspirocycles are privileged structures in numerous natural products and pharmaceuticals, making their stereocontrolled synthesis a critical objective.
This resource provides in-depth, field-tested insights in a troubleshooting format. We will explore the causality behind common experimental challenges and offer validated protocols to enhance diastereoselectivity and enantioselectivity in your reactions.
Troubleshooting Guide: Common Stereoselectivity Issues
Question 1: My reaction yields a mixture of diastereomers with a low diastereomeric ratio (d.r.). How can I improve the diastereoselectivity?
Low diastereoselectivity is a frequent hurdle, often stemming from insufficient facial discrimination during the key bond-forming step. The transition states leading to the different diastereomers are too close in energy. To address this, we must amplify the energetic difference between these pathways.
Core Causality: The stereochemical outcome is dictated by the steric and electronic interactions within the transition state. Factors like catalyst structure, substrate conformation, solvent, and temperature play a pivotal role.
Solutions & Protocols:
1. Catalyst System Optimization: The catalyst is the primary driver of stereocontrol in asymmetric reactions.
-
Metal Catalysis (e.g., Rhodium, Scandium): The choice of metal and, more importantly, the chiral ligand, creates a defined chiral pocket that directs the approach of the substrates.[1][2] For instance, in Rhodium-catalyzed cyclopropanations to form azaspiro[n.2]alkanes, C₄-symmetric phthalimido-derived catalysts can offer superior stereocontrol compared to others like Rh₂(S-DOSP)₄, which may yield poor d.r.[1] Rare-earth metal triflates, such as Sc(OTf)₃, have also proven highly effective in multicomponent reactions to afford spirocyclopropyl oxindoles with high diastereoselectivity (up to 94:6 d.r.).[2] The metal center acts as a template, coordinating the reactants in a specific orientation that favors one diastereomer.[2]
-
Organocatalysis: Bifunctional organocatalysts, such as those derived from cinchona alkaloids or simple chiral diamines, can establish a network of non-covalent interactions (e.g., hydrogen bonding) to rigidly orient the substrates.[3][4] In the synthesis of spirocyclohexanonerhodanines, a diamine derived from tert-leucine achieved excellent diastereoselectivity (>20:1 d.r.).[4]
-
Protocol: If using an organocatalyst, screen catalysts with varying steric bulk and hydrogen-bonding capabilities. For example, compare squaramide-based catalysts with thiourea-based catalysts.
-
2. Reaction Temperature Adjustment: Temperature directly influences the kinetics and thermodynamics of a reaction.
-
Lowering the Temperature: Reducing the reaction temperature often enhances diastereoselectivity.[5][6] This is because the reaction favors the transition state with the lower activation energy, and decreasing temperature amplifies the impact of small energy differences between competing diastereomeric transition states.[6][7]
-
Protocol: Systematically lower the reaction temperature. If your reaction is running at room temperature (23 °C), attempt it at 0 °C, -20 °C, and -78 °C. Monitor both reaction time and d.r., as kinetics will be slower.
-
3. Solvent Screening: The solvent can significantly influence the conformation of both the catalyst and the substrates, thereby affecting the transition state geometry.[6][8]
-
Protocol: Conduct a solvent screen covering a range of polarities and coordinating abilities. Common choices include chlorinated solvents (DCM, DCE), ethers (THF, Et₂O), aromatic hydrocarbons (toluene), and polar aprotic solvents (acetonitrile, DMF).[2][9] For instance, in certain organocatalytic cyclopropanations, a biphasic system like cyclohexane/water has proven effective.[9]
4. Substrate Modification: The steric properties of the starting materials can be modified to favor a specific outcome.
-
Steric Hindrance: Increasing the steric bulk of substituents on one of the reactants can block one face from attack, thereby directing the reaction pathway.[5][7] For example, using a bulkier protecting group can alter the substrate's conformational preference and improve facial selectivity.[7]
-
Protocol: If synthetically feasible, prepare derivatives of your starting material with larger groups (e.g., replace a methyl group with an isopropyl or tert-butyl group) and evaluate the impact on the d.r.
-
Workflow for Improving Diastereoselectivity
Caption: Troubleshooting workflow for low diastereoselectivity.
Question 2: My asymmetric synthesis is producing the diazaspirocycle with low enantiomeric excess (ee). What are the primary causes and solutions?
Low enantiomeric excess indicates that the chiral catalyst is not effectively discriminating between the two prochiral faces of the substrate. The transition states leading to the two enantiomers are not sufficiently separated in energy.
Core Causality: This issue is almost always linked to the efficacy of the chiral catalyst or the presence of a competing, non-selective background reaction.
Solutions & Protocols:
1. Re-evaluate the Chiral Ligand/Catalyst: The "lock-and-key" fit between the catalyst and substrate is paramount.
-
Ligand Architecture: The ligand's structure dictates the shape and electronics of the chiral environment. For metal-catalyzed reactions, even subtle changes to the ligand backbone or substituents can have a profound impact. In Rh-catalyzed cyclopropanations, the Rh₂(p-PhTPCP)₄ catalyst provided excellent enantioselectivity (up to 99% ee) where others failed.[1] For organocatalysis, bifunctional catalysts that can form multiple points of contact with the substrate are often superior.[3][10]
-
Protocol: Screen a diverse library of chiral ligands or organocatalysts. For metal catalysis, explore different ligand families (e.g., BOX, PYBOX, phosphines, dienes). For organocatalysis, test catalysts based on different scaffolds like cinchona alkaloids, prolinols, or chiral diamines/phosphoric acids.[4][5][11]
-
-
Catalyst Loading: While not always intuitive, catalyst loading can sometimes influence enantioselectivity, particularly if catalyst aggregation or decomposition pathways are operative.
-
Protocol: Vary the catalyst loading (e.g., 1 mol%, 5 mol%, 10 mol%). Ensure the catalyst is fully dissolved and active.
-
2. Control the Reaction Temperature: As with diastereoselectivity, lower temperatures generally lead to higher enantioselectivity.[7]
-
Protocol: Perform the reaction at progressively lower temperatures. A reaction giving 70% ee at room temperature might achieve >90% ee at -40 °C or lower. Be prepared for significantly longer reaction times.
3. Minimize the Uncatalyzed Background Reaction: A non-selective reaction pathway that occurs without the catalyst will erode the enantiomeric excess.
-
Protocol:
-
Run a control experiment without the chiral catalyst to quantify the rate of the background reaction.
-
If the background reaction is significant, lower the reaction temperature to disproportionately slow it down relative to the catalyzed pathway.[7]
-
Consider using a less reactive substrate or reagent if possible, which may rely more heavily on catalytic activation.
-
4. The Role of Additives: Additives can act as co-catalysts, activators, or inhibitors of undesired pathways.
-
Acids/Bases: In many reactions, additives like benzoic acid or inorganic bases (e.g., Na₂CO₃) are crucial for catalyst turnover or substrate activation.[5][9] Their stoichiometry should be carefully optimized.
-
Lewis Acids: In cooperative catalysis, a chiral organocatalyst can be paired with a simple Lewis acid (e.g., Ag₂O, Sc(OTf)₃) to enhance both reactivity and stereoselectivity.[2][3]
-
Protocol: If your protocol includes additives, screen their concentration. If it does not, investigate literature precedents for similar transformations to see if additives like acids, bases, or salts could be beneficial.
-
Data Presentation: Impact of Catalyst on Stereoselectivity
The following table summarizes reported data for the Rh-catalyzed cyclopropanation of 4-methylenepiperidine (7) with aryldiazoacetates, illustrating the critical role of the catalyst in achieving high stereoselectivity.[1]
| Entry | Catalyst | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee, %) |
| 1 | Rh₂(S-DOSP)₄ | Low | Low |
| 2 | Rh₂(S-PTAD)₄ | Poor (1.2:1 to 2.4:1) | 70-86 |
| 3 | Rh₂(S-pPhTPCP)₄ | Excellent (11:1) | 99 |
Data synthesized from results reported in ACS Catalysis.[1]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between diastereoselectivity and enantioselectivity in diazaspiro ring formation? A: Enantioselectivity refers to the preferential formation of one of two enantiomers (non-superimposable mirror images) from a prochiral substrate, measured by enantiomeric excess (ee). This requires a chiral catalyst, reagent, or auxiliary. Diastereoselectivity refers to the preferential formation of one of two or more diastereomers (stereoisomers that are not mirror images), measured by the diastereomeric ratio (d.r.). This can be controlled in both chiral and achiral systems, often by steric hindrance.
Q2: Can computational chemistry help predict the best catalyst for my reaction? A: Yes. Density Functional Theory (DFT) calculations are increasingly used to model transition states. By calculating the energies of the different diastereomeric or enantiomeric transition states, researchers can predict which catalyst or ligand is most likely to provide high stereoselectivity.[1] This can help prioritize experimental screening efforts.
Q3: My starting materials are complex. How can I be sure I'm assigning the stereochemistry correctly? A: Definitive stereochemical assignment for novel spirocycles requires robust analytical methods. While NMR (e.g., NOESY experiments) can provide strong evidence for relative stereochemistry, absolute configuration is best determined by single-crystal X-ray crystallography.[12][13] If a crystal structure cannot be obtained, comparison to known compounds or chemical derivatization to a compound with a known configuration are alternative strategies.
Q4: I am performing a multi-component reaction to build the diazaspiro core. Does this complicate stereocontrol? A: Multi-component reactions (MCRs) can be challenging but also highly efficient. Stereocontrol relies on the catalyst's ability to orchestrate the assembly of three or more components in a single, ordered transition state.[2][3] The principles of troubleshooting remain the same: catalyst choice is paramount, followed by optimization of reaction conditions. MCRs catalyzed by rare-earth metals have shown particular promise for achieving high diastereoselectivity in spirocycle synthesis.[2]
Experimental Protocol: General Procedure for Organocatalytic [3+2] Cycloaddition
This protocol is a representative example for the synthesis of functionalized diazaspirocycles, adapted from literature procedures.[3]
Caption: General experimental workflow for catalytic spirocyclization.
Step-by-Step Method:
-
Preparation: To a flame-dried reaction vial under a nitrogen atmosphere, add the 4-arylideneisoxazol-5-one (1.0 equiv.), the chiral bifunctional organocatalyst (e.g., squaramide derived from a Cinchona alkaloid, 0.1 equiv.), and the Lewis acid co-catalyst (e.g., Ag₂O, 0.1 equiv.).
-
Solvent Addition: Add anhydrous solvent (e.g., CH₂Cl₂) via syringe.
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., -20 °C) using a cryocooler or appropriate cooling bath.
-
Substrate Addition: Add the isocyanoacetate ester (1.2 equiv.) dropwise over 5 minutes.
-
Reaction Monitoring: Stir the reaction at the specified temperature and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the spirocyclic product.
-
Analysis: Determine the yield, diastereomeric ratio (by ¹H NMR of the crude product), and enantiomeric excess (by chiral HPLC analysis).
References
-
Martínez-Pardo, P., et al. (2020). Enantioselective Synthesis of Functionalized Diazaspirocycles from 4‐Benzylideneisoxazol‐5(4H)‐one Derivatives and Isocyanoacetate Esters. Advanced Synthesis & Catalysis, 362(17), 3564–3569. [Link]
-
Varela-Álvarez, A., & Davies, H. M. L. (2015). Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. ACS Catalysis, 5(11), 6491-6495. [Link]
-
Wu, W., et al. (2012). Asymmetric construction of spirocyclohexanonerhodanines catalyzed by simple diamine derived from chiral tert-leucine. Chemical Communications, 48(73), 9180-9182. [Link]
-
Shu, X., et al. (2025). Asymmetric construction of enantioenriched spiro gem-diamines via [3 + 3] annulation of α,β-unsaturated N-sulfonyl ketimines and 3-aminobenzofurans. Organic & Biomolecular Chemistry. [Link]
-
Wang, Y., et al. (2020). Highly stereoselective synthesis of spirocyclopropylthiooxindoles and biological evaluation. Organic Chemistry Frontiers, 7(1), 86-91. [Link]
-
Rico-Gómez, R., et al. (2018). Diastereo‐ and Enantioselective Organocatalytic Synthesis of Spirocyclopropyl Pyrazolones. ChemistrySelect, 3(4), 1333-1337. [Link]
-
Huang, P., et al. (2017). Stereocontrolled Formation of a [4.4]Heterospiro Ring System with Unexpected Inversion of Configuration at the Spirocenter. The Journal of Organic Chemistry, 82(1), 731-736. [Link]
-
D'yakonov, V. A., & Dzhemilev, U. M. (2012). Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. Chemistry of Heterocyclic Compounds, 48(1), 203-205. [Link]
-
Jones, C. D., et al. (2023). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Chemical Communications, 59(1), 69-72. [Link]
-
Huang, P., et al. (2017). Stereocontrolled Formation of a [4.4]Heterospiro Ring System with Unexpected Inversion of Configuration at the Spirocenter. The Journal of Organic Chemistry, 82(1), 731-736. [Link]
-
Franz, A. K., Hanhan, N. V., & Ball-Jones, N. R. (2013). Asymmetric Catalysis for the Synthesis of Spirocyclic Compounds. ACS Catalysis, 3(4), 549-564. [Link]
-
Tallarida, M. A., et al. (2023). Highly Diastereoselective Multicomponent Synthesis of Spirocyclopropyl Oxindoles Enabled by Rare-Earth Metal Salts. Organic Letters, 25(18), 3001–3006. [Link]
-
Rios, R. (2018). New development in the enantioselective synthesis of spiro compounds. Chemical Society Reviews, 47(24), 8936-8949. [Link]
-
Jones, C. D., et al. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. White Rose Research Online. [Link]
-
Xu, Z., et al. (2018). Functionalized Spiroindolines with Anticancer Activity through a Metal-Free Post-Ugi Diastereoselective One-Pot Cascade Reaction. The Journal of Organic Chemistry, 83(21), 13247-13256. [Link]
-
Varela-Álvarez, A., & Davies, H. M. L. (2015). Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. ResearchGate. [Link]
-
Pápai, I., & Tárkányi, G. (2009). Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews, 38(3), 820-831. [Link]
-
He, J., et al. (2018). Stereoselective construction of sterically hindered oxaspirocycles via chiral bidentate directing group-mediated C(sp3)–O bond formation. Chemical Science, 9(16), 3943-3948. [Link]
-
Svatík, T., et al. (2023). Evaluation of the enantioselectivity of new chiral ligands based on imidazolidin-4-one derivatives. Beilstein Journal of Organic Chemistry, 19, 1378-1386. [Link]
-
García-García, P., et al. (2024). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. Molecules, 29(15), 3456. [Link]
-
Jayapal, M. R., et al. (2014). Stereoselective Synthesis of Diazapiro[5.5]undecane Derivatives via Base Promoted [5+1] Double Michael Addition of N,N-Dimethylbarbituric Acid to diaryliedene acetones. Arabian Journal of Chemistry. [Link]
-
Li, Y., et al. (2021). Unexpected Substituent Effects in Spiro-Compound Formation: Steering N-Aryl Propynamides and DMSO toward Site-Specific Sulfination in Quinolin-2-ones or Spiro[5][10]trienones. The Journal of Organic Chemistry, 86(1), 582-596. [Link]
-
Roy, T., & Biju, A. T. (2024). Recent advances in catalytic asymmetric synthesis. Frontiers in Chemistry, 12. [Link]
-
Organic Synthesis Portal. New Methods for the Stereoselective Construction of N-Containing Rings. Organic Chemistry Portal. [Link]
-
Wang, Y., et al. (2007). Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions: Synthesis of Chiral Cyclopropanes and Investigation of Unexpected Organocatalyzed Stereoselective Ring Opening of Cyclopropanes. Journal of the American Chemical Society, 129(35), 10886-10894. [Link]
-
Dumas, F., & d'Angelo, J. (1993). Enantioselective Synthesis of (R)-1-Azaspiro[4.4]nonane-2,6-dione Ethylene Ketal, Key Chiral Intermediate in the Elaboration of (-)Cephalotaxine. Tetrahedron Letters, 34(21), 3475-3478. [Link]
-
Zhang, Z., et al. (2020). Catalyst Metamorphosis: In Situ Oxidation of Diphosphines in Palladium-Catalyzed Regioselective and Enantioselective Heck Reactions. Journal of the American Chemical Society, 142(4), 1715-1721. [Link]
-
Tumer, D. B., & Tarselli, M. A. (2014). Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis. Synthesis, 46(10), 1269-1277. [Link]
-
Davies, H. M. L., & Lian, Y. (2011). Investigation Into Factors Influencing Stereoselectivity in the Reactions of Heterocycles With Donor-Acceptor-Substituted Rhodium Carbenoids. Synlett, 2011(15), 2097-2101. [Link]
-
Uria, U., et al. (2016). Catalytic Asymmetric Spirocyclizing Diels–Alder Reactions of Enones: Stereoselective Total and Formal Syntheses of α-Chamigrene, β-Chamigrene, Laurencenone C, Colletoic Acid, and Omphalic Acid. Journal of the American Chemical Society, 138(49), 16033-16039. [Link]
-
Sharma, G., & Kumar, A. (2024). Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. RSC Advances, 14(8), 5363-5390. [Link]
-
Blay, G., et al. (2019). Organocatalytic Diastereo‐ and Enantioselective Michael Addition of α‐Aryl Isocyanoacetates to Aurone‐Derived Azadienes. European Journal of Organic Chemistry, 2019(17), 2811-2815. [Link]
-
Zhang, Y., & Waymouth, R. M. (2017). Organocatalyzed Stereoselective Ring‐Opening (Co)Polymerization. Macromolecules, 50(17), 6604-6611. [Link]
Sources
- 1. Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. addi.ehu.es [addi.ehu.es]
- 3. sci-hub.sg [sci-hub.sg]
- 4. Asymmetric construction of spirocyclohexanonerhodanines catalyzed by simple diamine derived from chiral tert-leucine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Asymmetric construction of enantioenriched spiro gem-diamines via [3 + 3] annulation of α,β-unsaturated N-sulfonyl ketimines and 3-aminobenzofurans - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions: Synthesis of Chiral Cyclopropanes and Investigation of Unexpected Organocatalyzed Stereoselective Ring Opening of Cyclopropanes [organic-chemistry.org]
- 12. Stereocontrolled Formation of a [4.4]Heterospiro Ring System with Unexpected Inversion of Configuration at the Spirocenter - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reactions for Tert-butyl 1,8-diazaspiro[4.6]undecane-1-carboxylate
Welcome to the technical support center for the synthesis of Tert-butyl 1,8-diazaspiro[4.6]undecane-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to ensure successful and optimized reactions.
Introduction
This compound is a valuable spirocyclic diamine scaffold in medicinal chemistry, often utilized in the development of novel therapeutics. Its synthesis, while achievable through several routes, most commonly involves a key reductive amination step followed by intramolecular cyclization. The choice of catalyst and reaction conditions for this transformation is critical for achieving high yield and purity. This guide will focus on the optimization of this key step, addressing common challenges and providing practical solutions.
Synthetic Strategy Overview: Reductive Amination and Intramolecular Cyclization
A prevalent and efficient method for the synthesis of the 1,8-diazaspiro[4.6]undecane core involves the reaction of N-Boc-4-piperidone with a suitable amino alcohol, such as 3-aminopropanol, followed by an intramolecular cyclization. This process can be conceptualized in the following workflow:
Caption: General workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the synthesis, with a focus on catalyst selection and reaction optimization.
FAQ 1: What is the most common reason for low yields in the initial reductive amination step?
Answer: Low yields in the reductive amination of N-Boc-4-piperidone with 3-aminopropanol are often attributed to incomplete imine formation or inefficient reduction of the imine intermediate. The choice of reducing agent and catalyst is paramount.
-
Troubleshooting:
-
Inefficient Imine Formation: The equilibrium between the ketone/amine and the imine/water can be unfavorable.
-
Solution: Use of dehydrating agents like molecular sieves can drive the equilibrium towards imine formation. Performing the reaction in a solvent that allows for azeotropic removal of water can also be effective.
-
-
Suboptimal Reducing Agent: The reducing agent must be selective for the imine over the ketone starting material.
-
Sodium Triacetoxyborohydride (STAB): This is often the reagent of choice for reductive aminations as it is milder and more selective than sodium borohydride.[1]
-
Catalytic Hydrogenation: Catalysts such as Palladium on carbon (Pd/C) with a hydrogen source can be highly effective.[2] However, over-reduction or side reactions can occur if not properly controlled.
-
-
Catalyst and Reducing Agent Comparison for Reductive Amination
| Catalyst / Reducing Agent | Advantages | Disadvantages | Typical Conditions |
| Sodium Triacetoxyborohydride (STAB) | Mild, selective for imines, commercially available.[1] | Stoichiometric reagent, can be moisture sensitive. | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), room temperature.[1] |
| Palladium on Carbon (Pd/C) | Catalytic, high efficiency, clean work-up.[2] | Can be pyrophoric, may require pressure, potential for over-reduction. | Methanol or Ethanol, H₂ balloon or autoclave, room temperature to 50°C. |
| Iridium-based Catalysts | High activity, can be used for transfer hydrogenation.[3] | More expensive, may require specific ligands. | Formic acid or ammonium formate as hydrogen source, various solvents.[3] |
| Nickel-based Catalysts | Cost-effective, abundant metal.[2] | Can be less selective, may require higher temperatures/pressures. | Methanol or Ethanol, H₂ pressure, elevated temperatures. |
FAQ 2: I am observing a significant amount of an enamine byproduct. How can I minimize its formation?
Answer: Enamine formation is a common side reaction, particularly with secondary amines or under certain acidic or basic conditions.[4] It arises from the deprotonation of the iminium ion intermediate.
-
Troubleshooting:
-
pH Control: The reaction pH is critical. A weakly acidic medium (pH 4-6) generally favors imine formation and subsequent reduction over enamine formation. Acetic acid is often used as a catalyst for this purpose.[5]
-
Choice of Reducing Agent: A reducing agent that rapidly reduces the iminium ion as it is formed can minimize the time available for deprotonation to occur. STAB is often effective in this regard.
-
Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of enamine formation.
-
Caption: Competing pathways of iminium ion reduction versus enamine formation.
FAQ 3: The intramolecular cyclization step is sluggish and gives low yields. What factors should I consider for optimization?
Answer: The efficiency of the intramolecular cyclization depends on the activation of the hydroxyl group of the intermediate amino alcohol and the choice of base to facilitate the ring closure.
-
Troubleshooting:
-
Activation of the Hydroxyl Group: The hydroxyl group must be converted into a good leaving group.
-
Thionyl chloride (SOCl₂): Converts the alcohol to an alkyl chloride.
-
Methanesulfonyl chloride (MsCl) or p-Toluenesulfonyl chloride (TsCl): Forms a mesylate or tosylate ester.
-
-
Base Selection: A non-nucleophilic, strong base is typically required to deprotonate the secondary amine for the intramolecular nucleophilic substitution.
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃): Often used in polar aprotic solvents like DMF or acetonitrile.
-
Sodium hydride (NaH): A stronger base that can be used in anhydrous THF.
-
-
Solvent and Temperature: The choice of solvent should facilitate the solubility of the substrate and reagents. Heating the reaction is often necessary to drive the cyclization to completion.
-
Experimental Protocol: A General Procedure
The following is a generalized protocol based on common procedures for similar transformations. Optimization will be necessary for specific substrates and scales.
Step 1: Reductive Amination
-
To a solution of N-Boc-4-piperidone (1.0 eq) and 3-aminopropanol (1.1 eq) in anhydrous dichloromethane (DCM, ~0.2 M) at 0 °C, add acetic acid (1.0 eq).
-
Stir the mixture for 30 minutes at 0 °C.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude intermediate amino alcohol can often be used in the next step without further purification.
Step 2: Intramolecular Cyclization
-
Dissolve the crude intermediate amino alcohol in anhydrous tetrahydrofuran (THF, ~0.1 M) and cool to 0 °C.
-
Add a suitable base, for example, triethylamine (2.5 eq).
-
Slowly add methanesulfonyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux for 4-8 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
FAQ 4: I am having difficulty with the purification of the final Boc-protected spirodiamine. What strategies can I employ?
Answer: The polar nature of the free amine in the spirodiamine can make purification by standard silica gel chromatography challenging due to streaking.
-
Troubleshooting:
-
Column Chromatography Additives: Adding a small amount of a basic modifier to the eluent, such as triethylamine (~1%) or ammonium hydroxide (~0.5%), can significantly improve the chromatography by preventing protonation of the amine on the acidic silica gel.
-
Alternative Stationary Phases: If silica gel proves problematic, consider using alumina (basic or neutral) or a reverse-phase C18 column.
-
Acid-Base Extraction: The basic nature of the product allows for purification via acid-base extraction. The crude product can be dissolved in an organic solvent and washed with a dilute acid (e.g., 1 M HCl) to extract the amine into the aqueous phase. The aqueous layer is then basified (e.g., with NaOH) and the product is re-extracted into an organic solvent.
-
Crystallization/Salt Formation: If the product is a solid, recrystallization can be an effective purification method. Alternatively, forming a crystalline salt (e.g., hydrochloride or tartrate) can facilitate purification, followed by neutralization to obtain the free base.
-
References
-
Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. Organic Letters, 1998.
-
Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds. Biocatalysis and Biotransformation, 2016.
-
New Catalysts for Reductive Amination. Kanto Chemical Co., Inc. Technical Bulletin.
-
Reductive amination. Wikipedia.
-
Fentanyl Synthesis Using N-BOC-4-Piperidinone. Defense Technical Information Center, 2018.
-
Synthesis of Tert-Butyl Phenyl(phenylsulfonyl)methylcarbamate. Organic Syntheses, 2007.
-
Syntheses and medicinal chemistry of spiro heterocyclic steroids. European Journal of Medicinal Chemistry, 2020.
-
Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 2015.
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal.
-
Cu-catalysed reductive amination of ketones with anilines using molecular hydrogen. Green Chemistry Blog, 2012.
-
This compound. ChemScene.
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 2024.
-
Spiro Heterocycles in Organic Electronics: Synthesis and Applications. Walsh Medical Media.
-
3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. Journal of Medicinal Chemistry, 2014.
-
Method for preparing 4-Boc-aminopiperidine. Google Patents.
-
Recent Advances in the Synthesis of Spiroheterocycles via N-Heterocyclic Carbene Organocatalysis. Molecules, 2018.
-
Amine Protection / Deprotection. Fisher Scientific.
-
Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, 2019.
-
One-step synthesis of saturated spirocyclic N-heterocycles with stannyl amine protocol (SnAP) reagents and ketones. Organic Letters, 2014.
-
A practical, catalytic and selective deprotection of a Boc group in N,N '-diprotected amines using iron(III)-catalysis. RSC Advances, 2016.
-
Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. RSC Advances, 2018.
-
Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester. Google Patents.
-
Synthesis of azaspiro[4.5]decane systems by oxidative cyclization of olefinic precursors. Tetrahedron, 1998.
-
Tert-Butyl 1,8-diazaspiro[4.6]undecane-8-carboxylate. ChemScene.
-
Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. Tetrahedron, 1996.
-
Boc-Protected Amino Groups. Organic Chemistry Portal.
-
8- l -Cystinyl Bis(1,8-diazaspiro[4.5]decane) as an Orally Bioavailable l -Cystine Crystallization Inhibitor for Cystinuria. ACS Medicinal Chemistry Letters, 2024.
Sources
Technical Support Center: Analytical Methods for Detecting Byproducts in Spirocyclic Amine Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the analytical challenges in spirocyclic amine synthesis. The unique three-dimensional structure of spirocycles introduces specific complexities in identifying and characterizing synthesis byproducts. This resource offers practical, field-proven insights to navigate these challenges effectively.
Introduction
Spirocyclic amines are increasingly vital scaffolds in medicinal chemistry due to their inherent three-dimensionality and novel chemical space.[1][2][3] However, their synthesis can be complex, often leading to a variety of byproducts, including isomers and rearrangement products, that can be difficult to distinguish from the target molecule.[4] Accurate detection and characterization of these impurities are critical for process optimization, regulatory filing, and ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).[5] This guide provides a structured approach to identifying and troubleshooting common analytical hurdles encountered during the synthesis of these intricate molecules.
Frequently Asked Questions (FAQs)
Q1: My HPLC-UV analysis shows a broad peak for my spirocyclic amine, and I suspect co-eluting impurities. How can I improve the resolution?
A1: Broad peaks in HPLC are often indicative of poor chromatographic resolution, which can be particularly challenging with the structural complexity of spirocyclic amines. Here’s a systematic approach to improving your separation:
-
Mobile Phase Optimization: The polarity and pH of the mobile phase are critical.[6]
-
pH Adjustment: Amines are basic compounds. Working at a pH well above the amine's pKa can improve peak shape and repeatability.[6] Experiment with different mobile phase modifiers like trifluoroacetic acid (TFA) or formic acid at low concentrations (0.05-0.1%) to improve peak symmetry. For highly basic amines, consider a high pH mobile phase (e.g., using ammonium bicarbonate or a commercially available high pH stable column).
-
Solvent Screening: Vary the organic solvent (e.g., acetonitrile vs. methanol). Acetonitrile generally provides better resolution for complex mixtures due to its lower viscosity. A gradient elution, starting with a lower concentration of the organic solvent and gradually increasing it, can effectively separate compounds with a wide range of polarities.[7]
-
-
Column Selection: Not all C18 columns are the same.
-
Stationary Phase: For amines, columns with low silanol activity are recommended to minimize peak tailing.[6] Consider columns specifically designed for polar or basic compounds. Phenyl-hexyl or embedded polar group (PEG) phases can offer different selectivity compared to standard C18 columns.
-
Particle Size and Column Dimensions: Using a column with smaller particle size (e.g., sub-2 µm) can significantly enhance efficiency and resolution. A longer column will also increase the theoretical plates and improve separation, though it will increase analysis time and backpressure.
-
-
Derivatization: If chromatographic optimization is insufficient, pre-column derivatization can enhance detectability and improve separation.[8] Reagents like dansyl chloride or o-phthalaldehyde (OPA) react with primary and secondary amines to form highly fluorescent derivatives, which can be separated on reversed-phase columns.[8]
Q2: I've identified an unknown peak in my LC-MS that I believe is a byproduct. How can I confidently determine its structure?
A2: Structural elucidation of unknown byproducts requires a multi-technique approach. LC-MS provides the molecular weight, but further fragmentation and spectroscopic data are necessary for unambiguous identification.
-
High-Resolution Mass Spectrometry (HRMS): Obtain an accurate mass measurement of the unknown peak. This will allow you to determine the elemental composition and narrow down potential molecular formulas.[9]
-
Tandem Mass Spectrometry (MS/MS): Perform fragmentation analysis (Collision-Induced Dissociation - CID) on the parent ion of the unknown peak.[9][10] The fragmentation pattern provides crucial information about the molecule's structure. Compare the fragmentation pattern of the unknown with that of your target spirocyclic amine to identify common fragments and unique losses that can reveal structural differences.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If the byproduct can be isolated in sufficient quantity (even micrograms with modern cryoprobes), NMR is the most powerful tool for structure elucidation.[11][12]
-
Impurity Synthesis: The definitive proof of a byproduct's structure is to synthesize an authentic sample.[5] This allows for direct comparison of retention times and spectral data, confirming the identity of the unknown.
Q3: My spirocyclic amine is volatile, and I'm struggling with HPLC analysis. Is Gas Chromatography (GC) a viable alternative?
A3: Yes, GC can be an excellent alternative for volatile and semi-volatile amines, but it comes with its own set of challenges.
-
Column Choice: Amines, especially primary and secondary ones, are highly active and can interact with the silanol groups on standard GC columns, leading to severe peak tailing.[14][15] It is crucial to use a deactivated column, often treated with a base like potassium hydroxide (KOH), to minimize these interactions.[15] Porous polymer columns (e.g., Tenax-GC) are also effective as they have a weakly interacting surface.[14]
-
Derivatization: To improve volatility and reduce peak tailing, derivatization is often necessary.[16] Silylating agents (e.g., BSTFA) or acylating agents (e.g., pentafluoropropionyl anhydride) can be used to cap the active amine protons.
-
GC-MS: Coupling GC with a mass spectrometer is highly recommended. Electron Impact (EI) ionization can provide characteristic fragmentation patterns for structural elucidation, while Chemical Ionization (CI) can be used to confirm the molecular weight.
Troubleshooting Guides
Guide 1: Differentiating Diastereomers of Spirocyclic Amines
Achieving high diastereoselectivity is a common challenge in spirocycle synthesis.[17] Analytical differentiation of the resulting diastereomers is crucial for process development.
| Technique | Troubleshooting/Optimization Strategy | Expected Outcome |
| Chiral HPLC | Screen a variety of chiral stationary phases (CSPs) (e.g., polysaccharide-based, protein-based). Optimize the mobile phase (normal phase often provides better selectivity for chiral separations). | Baseline separation of diastereomeric peaks, allowing for accurate quantification of the diastereomeric ratio (d.r.). |
| NMR Spectroscopy | ¹H NMR is often sufficient. Diastereomers will have distinct chemical shifts and coupling constants for protons near the stereocenters. 2D NMR techniques like NOESY can be used to determine the relative stereochemistry. | Different sets of peaks corresponding to each diastereomer. Integration of specific, well-resolved peaks can provide the d.r. |
| Supercritical Fluid Chromatography (SFC) | SFC often provides faster and better resolution for chiral separations compared to HPLC. Screen different CSPs and co-solvents (e.g., methanol, isopropanol). | Sharper peaks and improved separation efficiency compared to HPLC. |
Guide 2: Identifying Byproducts from Common Side Reactions
Understanding the potential side reactions in your synthesis can help in predicting and identifying byproducts.
| Potential Side Reaction | Common Byproducts | Recommended Analytical Approach | Key Diagnostic Features |
| Incomplete Cyclization | Acyclic intermediates | LC-MS, NMR | Mass corresponding to the starting materials or a partially cyclized product. Absence of key NMR signals indicative of the spirocyclic core. |
| Rearrangement | Isomeric spirocycles | HRMS, MS/MS, 2D NMR | Same molecular weight as the target compound. Different fragmentation pattern in MS/MS. Different chemical shifts and connectivities in 2D NMR. |
| Oxidation | N-oxides, hydroxylated species | LC-MS | Mass increase of 16 amu (for N-oxide or hydroxylation) compared to the parent compound. |
| Decomposition | Smaller, fragmented molecules | GC-MS, LC-MS | Lower molecular weight species. Fragmentation pattern in MS can provide clues to the structure of the degradation products. |
Visualizing Analytical Workflows
Workflow for Unknown Impurity Identification
The following diagram outlines a systematic approach to identifying an unknown impurity detected during the analysis of a spirocyclic amine synthesis reaction.
Caption: A decision-making workflow for the structural elucidation of an unknown byproduct.
Logical Flow for Method Selection
Choosing the right analytical technique is the first step in successful byproduct detection. This diagram illustrates the decision-making process based on the properties of the spirocyclic amine.
Caption: A decision tree for selecting the appropriate analytical method for spirocyclic amines.
References
- Benchchem. Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis.
- SpiroChem.
- Veeprho. Use of NMR in Impurity Profiling for Pharmaceutical Products.
- Waters.
- ARKAT USA, Inc. Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines.
- AZoM. Using Nuclear Magnetic Resonance (NMR)
- Parvatkar, P. T., et al. (2022). Structure-Activity and Structure-Property Relationship Studies of Spirocyclic Chromanes with Antimalarial Activity. PMC.
- National Institutes of Health (NIH).
- Benchchem.
- PubMed. NMR spectroscopic analysis of new spiro-piperidylrifamycins.
- MDPI. Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals.
- Cimmieri, G., et al. (2017). Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). PMC - NIH.
- PubMed. GC/MS analysis of biologically important aromatic amines.
- Amine, J., et al. (2008). A theoretical and mass spectrometry study of fragmentation of mycosporine-like amino acids.
- SIELC Technologies. HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column.
- Scribd.
- Dong, M. W. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
- American Chemical Society. Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines.
- The Organic Chemistry Tutor. (2016). Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems. YouTube.
- Royal Society of Chemistry.
- Siau, W.-Y., & Bode, J. W. (2014). One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones. Journal of the American Chemical Society.
- Bryan Research & Engineering, LLC.
- National Institutes of Health (NIH). Synthetic Routes to Approved Drugs Containing a Spirocycle.
- Kim, J.-S., et al. (2010). Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. PMC - NIH.
- PubMed. One-step synthesis of saturated spirocyclic N-heterocycles with stannyl amine protocol (SnAP) reagents and ketones.
- Nakovich, L. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. VTechWorks - Virginia Tech.
- Royal Society of Chemistry.
- Supelco. Bulletin 737F Amines Analysis by Packed Column GC.
- EMAN RESEARCH PUBLISHING.
- Enamine. Spirocyclic Azetidines for Medicinal Chemistry.
- Chad's Prep. (2021). 22.3 Synthesis of Amines | Organic Chemistry. YouTube.
- American Chemical Society.
Sources
- 1. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One-step synthesis of saturated spirocyclic N-heterocycles with stannyl amine protocol (SnAP) reagents and ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spirocyclic Azetidines for Medicinal Chemistry - Enamine [enamine.net]
- 4. mdpi.com [mdpi.com]
- 5. Impurity Synthesis And Identification | SpiroChem [spirochem.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column | SIELC Technologies [sielc.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 11. veeprho.com [veeprho.com]
- 12. azooptics.com [azooptics.com]
- 13. NMR spectroscopic analysis of new spiro-piperidylrifamycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bre.com [bre.com]
- 15. gcms.labrulez.com [gcms.labrulez.com]
- 16. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Head-to-Head Comparison: Tert-butyl 1,8-diazaspiro[4.6]undecane-1-carboxylate versus Traditional Diamine Scaffolds in Drug Discovery
In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimized pharmacokinetic and pharmacodynamic profiles is a paramount challenge. The architectural framework of a molecule, or its scaffold, plays a pivotal role in defining its three-dimensional shape, physicochemical properties, and ultimately, its biological activity. For decades, simple diamine scaffolds, most notably piperazine, have been workhorses in drug design, prized for their synthetic tractability and favorable impact on aqueous solubility. However, the inherent flexibility of such scaffolds can lead to metabolic liabilities and a lack of target specificity.
This guide provides an in-depth comparison of an emerging star in the scaffold universe, Tert-butyl 1,8-diazaspiro[4.6]undecane-1-carboxylate , with conventional diamine scaffolds. We will delve into the structural nuances, physicochemical advantages, and synthetic considerations of this spirocyclic diamine, supported by experimental data and established protocols, to offer researchers and drug development professionals a clear perspective on its potential to unlock new avenues in drug design.
The Spirocyclic Advantage: A New Dimension in Scaffold Design
Spirocyclic systems, characterized by two rings connected by a single common atom, offer a unique and powerful approach to scaffold design. Unlike the relatively planar and flexible nature of traditional cyclic diamines like piperazine, spirocyclic scaffolds introduce a rigid, three-dimensional architecture. This inherent rigidity can pre-organize appended functional groups in a defined spatial orientation, potentially leading to a more favorable interaction with the biological target and a reduced entropic penalty upon binding.
The core advantage of spirocycles lies in their ability to enhance the fraction of sp³-hybridized carbons (Fsp³) in a molecule. A higher Fsp³ is correlated with improved clinical success rates, as it often leads to better solubility, metabolic stability, and a more favorable overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile. By moving away from "flatland" and embracing three-dimensionality, medicinal chemists can explore novel chemical space and design molecules with enhanced drug-like properties.
Structural and Physicochemical Properties: A Tale of Two Scaffolds
To understand the practical implications of choosing a spirocyclic diamine over a more traditional one, let's compare the key properties of this compound with the widely used piperazine.
| Property | This compound | Piperazine |
| Molecular Weight ( g/mol ) | 254.37[1] | 86.14 |
| Topology | Spirocyclic, rigid 3D structure | Monocyclic, flexible chair/boat conformations |
| Predicted pKa | ~11.30 (for a similar 9-methyl-1,4-dioxa-8-azaspiro[4.6]undecane)[2] | pKa1 ≈ 5.68, pKa2 ≈ 9.82 |
| XLogP3 | 1.9[3] | -1.1 |
| Topological Polar Surface Area (TPSA) | 41.6 Ų[3] | 24.1 Ų |
| Rotatable Bond Count | 2[3] | 0 |
Table 1: Comparison of Physicochemical Properties.
The higher molecular weight of the spirocyclic scaffold is a direct consequence of its more complex structure. While lower molecular weight is often a goal in drug design, the benefits of the spirocyclic core can outweigh this increase. The predicted pKa of a similar spiro-diamine suggests that the nitrogen atoms in the 1,8-diazaspiro[4.6]undecane scaffold are likely to be more basic than the second nitrogen of piperazine. This can have significant implications for salt formation, solubility, and interaction with biological targets.
The XLogP3 value indicates that the spirocyclic scaffold is more lipophilic than piperazine. This property needs to be carefully balanced in drug design to ensure adequate permeability without compromising solubility. The increased TPSA of the spirocyclic diamine suggests a greater potential for hydrogen bonding interactions, which can be crucial for target binding and solubility. The low rotatable bond count of the spirocyclic system is a direct measure of its rigidity, a key feature that distinguishes it from the more flexible piperazine.
Conformational Analysis: The Power of Pre-organization
The rigid nature of the 1,8-diazaspiro[4.6]undecane scaffold is one of its most significant advantages. While piperazine can exist in multiple chair and boat conformations, allowing for a degree of conformational flexibility, the spirocyclic system has a much more defined and predictable three-dimensional structure.
Computational studies on related spiro[5.5]undecane systems have shown that the cyclohexane ring typically adopts a chair conformation to minimize steric strain.[4] This conformational preference, coupled with the fixed orientation of the two rings relative to each other, means that substituents placed on the nitrogen atoms will have well-defined spatial vectors. This pre-organization can lead to a more potent interaction with a biological target by reducing the entropic cost of binding.
Figure 1: Impact of scaffold rigidity on target binding.
Experimental Evidence: The Spirocyclic Advantage in Action
The true measure of a scaffold's utility lies in its performance in real-world drug discovery programs. A growing body of evidence demonstrates the tangible benefits of replacing traditional diamines with spirocyclic alternatives.
In one compelling example, researchers developing inhibitors for a particular biological target found that replacing an N-methylpiperazine moiety with a 1,8-diazaspiro[4.5]decane scaffold resulted in a two-fold increase in potency . This enhancement in activity was attributed to the more defined orientation of the functional groups, leading to a better fit in the target's binding pocket.
Another study exploring bioisosteres for piperazine in the context of σ2 receptor ligands found that while some diazaspiroalkanes led to a loss in affinity, others, such as bridged 2,5-diazabicyclo[2.2.1]heptane, maintained nanomolar affinities.[5][6] This highlights the importance of selecting the right spirocyclic scaffold for a given target, as the specific geometry of the scaffold is critical for optimal interactions.
Synthetic Utility and Experimental Protocols
The successful integration of any scaffold into a drug discovery pipeline depends on its synthetic accessibility and the availability of robust protocols for its functionalization. This compound is a commercially available building block, and its Boc-protected nitrogen allows for selective functionalization of the second nitrogen atom.
Experimental Protocol: N-Alkylation of this compound
This protocol outlines a general procedure for the N-alkylation of the unprotected secondary amine of this compound.
Materials:
-
This compound
-
Alkyl halide (R-X) or sulfonate (R-OTs, R-OMs)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (EtOAc) for chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF (0.1 M), add K₂CO₃ (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the alkyl halide (1.1 eq) to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with saturated NaHCO₃ solution and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of EtOAc in hexanes to afford the desired N-alkylated product.
Causality behind Experimental Choices:
-
Solvent: DMF or MeCN are polar aprotic solvents that are suitable for Sₙ2 reactions and can dissolve the reactants.
-
Base: K₂CO₃ or DIPEA is used to deprotonate the secondary amine, making it a more potent nucleophile. K₂CO₃ is a mild inorganic base that is easily removed during workup. DIPEA is a non-nucleophilic organic base that is also commonly used.
-
Temperature: Heating is often necessary to drive the alkylation to completion, especially with less reactive alkyl halides.
-
Workup: The aqueous workup is designed to remove the base and any water-soluble byproducts.
-
Purification: Column chromatography is a standard method for purifying organic compounds and is effective in separating the desired product from any unreacted starting materials or byproducts.
Figure 2: General workflow for N-alkylation.
Impact on ADME Properties: A Look at Metabolic Stability and Permeability
A key driver for the adoption of spirocyclic scaffolds is their potential to improve a compound's ADME profile. The increased rigidity and Fsp³ character can lead to enhanced metabolic stability and modulated cell permeability.
Metabolic Stability
The metabolic stability of a drug candidate is a critical parameter that influences its half-life and oral bioavailability.[7] In vitro assays using liver microsomes or hepatocytes are commonly employed to assess metabolic stability in the early stages of drug discovery.[1][8][9]
Experimental Protocol: In Vitro Metabolic Stability Assay using Liver Microsomes
This protocol provides a general overview of how to assess the metabolic stability of a compound.
Materials:
-
Test compound
-
Liver microsomes (human, rat, or mouse)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (MeCN) with an internal standard
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
In a 96-well plate, add the liver microsomes and the test compound to the phosphate buffer.
-
Pre-incubate the mixture at 37 °C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound.
-
Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of the compound.
Figure 3: Workflow for in vitro metabolic stability assay.
Cell Permeability
Cell permeability is a key factor in determining the oral absorption of a drug. The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal permeability.[10][11][12][13]
The increased lipophilicity of the 1,8-diazaspiro[4.6]undecane scaffold compared to piperazine may lead to improved passive permeability. However, it is also important to consider the potential for the compound to be a substrate for efflux transporters such as P-glycoprotein (P-gp). The rigid three-dimensional structure of the spirocyclic diamine could influence its interaction with these transporters.
Conclusion: A Powerful Tool for Modern Drug Discovery
This compound represents a significant advancement in scaffold design, offering medicinal chemists a powerful tool to overcome some of the limitations associated with traditional diamines like piperazine. Its rigid, three-dimensional structure provides a platform for the precise spatial arrangement of functional groups, which can lead to enhanced potency and selectivity. Furthermore, the inherent sp³-richness of the scaffold can favorably impact a molecule's physicochemical properties, leading to improved metabolic stability and oral bioavailability.
While the direct synthesis of spirocyclic systems can be more complex than that of simpler cyclic diamines, the availability of building blocks like this compound makes their incorporation into drug candidates more accessible. As the pressure to develop safer and more effective drugs continues to mount, the strategic use of innovative scaffolds such as this spirocyclic diamine will undoubtedly play an increasingly important role in the future of drug discovery.
References
- Mach, R. H. et al. Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Int. J. Mol. Sci.2022, 23(15), 8433.
- Dodziuk, H. Conformation analysis of spiranes by the force-field method. Part 1. Chirality and diastereoisomerism of spiro-compounds: spiro[5.5]undecane and derivatives. J. Chem. Soc., Perkin Trans. 21986, 249-254.
- Jia, H. et al. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorg. Med. Chem.2020, 28(15), 115560.
-
DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. Available from: [Link]
- Meyers, M. J. et al. Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. International Journal of Molecular Sciences2022, 23(15), 8433.
- Carpino, L. A.
-
Pharma Focus Asia. Metabolic Stability. Available from: [Link]
- Sinko, P. J. et al. Caco-2 cell line standardization with pharmaceutical requirements and in vitro model suitability for permeability assays. Pharmaceutics2023, 15(11), 2533.
-
PubChem. 1,4-Dioxa-8-azaspiro[4.6]undecane. Available from: [Link]
- Al-Dulayymi, J. R. et al. Configurational and conformational analyses of α-methylene-γ-butyro steroidal spirolactones. J. Chem. Soc., Perkin Trans. 11994, 1857-1863.
- Pignataro, L. et al. triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry2025, 40(1), 2505907.
- Tsoleridis, C. A. et al. 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank2021, 2021(4), M1283.
-
Diva-Portal.org. Automated Permeability Assays for Caco-2 and MDCK Cells. Available from: [Link]
- Rodrigues, A. D. Caco-2 cell permeability assays to measure drug absorption. In Optimization in Drug Discovery (pp. 63-78). Humana Press.
- van de Waterbeemd, H. et al. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. Curr. Opin. Drug Discov. Devel.2001, 4(1), 31-38.
-
Creative Diagnostics. Metabolic Stability and Metabolite Analysis of Drugs. Available from: [Link]
-
PubChem. 1,4-Dioxaspiro(4.6)undecan-8-one. Available from: [Link]
- Jia, H. et al. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. J. Med. Chem.2015, 58(15), 6145-6156.
-
Angene Chemical. This compound. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1,4-Dioxa-8-azaspiro[4.6]undecane, 9-methyl- CAS#: 2035418-65-4 [amp.chemicalbook.com]
- 3. Sci-Hub. Conformation analysis of spiranes by the force-field method. Part 1. Chirality and diastereoisomerism of spiro-compounds: spiro[5.5]undecane and derivatives / Journal of the Chemical Society, Perkin Transactions 2, 1986 [sci-hub.jp]
- 4. researchgate.net [researchgate.net]
- 5. Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. pharmafocusasia.com [pharmafocusasia.com]
- 9. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 10. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. enamine.net [enamine.net]
- 12. diva-portal.org [diva-portal.org]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Analytical Validation for Purity Assessment of Tert-butyl 1,8-diazaspiro[4.6]undecane-1-carboxylate
Abstract
Tert-butyl 1,8-diazaspiro[4.6]undecane-1-carboxylate is a crucial spirocyclic building block in medicinal chemistry, valued for introducing three-dimensional complexity into novel drug candidates.[1] Ensuring the purity of this intermediate is paramount for the integrity of downstream synthetic steps and the quality of the final active pharmaceutical ingredient (API). This guide presents a comprehensive framework for the analytical validation of its purity, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3] We provide a detailed protocol for a primary stability-indicating High-Performance Liquid Chromatography (HPLC) method and compare its performance with essential orthogonal techniques—Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) for residual solvents and Quantitative Nuclear Magnetic Resonance (qNMR) for absolute purity determination. This multi-faceted approach ensures a robust, reliable, and holistic purity assessment for researchers, scientists, and drug development professionals.
Part 1: The Primary Assay: A Stability-Indicating HPLC-UV Method
The cornerstone of purity analysis for a non-volatile intermediate like this compound is a validated, stability-indicating HPLC method. This technique is adept at separating the main compound from non-volatile process impurities and potential degradants.[4]
Rationale for Method Selection & Initial Parameters
The target analyte is a solid with a molecular weight of 254.37 g/mol and contains a tert-butyloxycarbonyl (Boc) protecting group.[5] While lacking a strong chromophore, the carbamate moiety allows for detection at low UV wavelengths (e.g., 200-215 nm). A reversed-phase C18 column is selected for its versatility in separating compounds of moderate polarity.
Table 1: Proposed HPLC Method Parameters
| Parameter | Condition | Rationale |
| Column | C18, 150 mm x 4.6 mm, 3.5 µm | Standard column for good resolution of small molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH to ensure consistent protonation of amines. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic modifier with good UV transparency. |
| Gradient | 5% to 95% B over 20 min | Broad gradient to elute a wide range of potential impurities. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Injection Vol. | 5 µL | Minimizes potential for peak distortion. |
| Detector | UV at 210 nm | Low wavelength to detect the carbamate group. |
| Diluent | 50:50 Acetonitrile:Water | Good solubility for the analyte. |
The Validation Protocol: An ICH Q2(R1) Guided Approach
The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[6] For a purity assay, this involves a series of mandatory tests.
Forced degradation studies are critical for developing and demonstrating the specificity of stability-indicating methods.[7][8] The goal is to generate potential degradation products to prove the analytical method can separate them from the main analyte.[9][10]
-
Prepare Stock Solution: Dissolve the analyte in the diluent to a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 1N HCl. Heat at 60°C for 24 hours. Neutralize with 1N NaOH before injection.
-
Base Hydrolysis: Mix 1 mL of stock with 1 mL of 1N NaOH. Heat at 60°C for 24 hours. Neutralize with 1N HCl before injection.
-
Oxidative Degradation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours.
-
Thermal Degradation: Store the stock solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours.
-
Analysis: Inject all stressed samples, along with an unstressed control, into the HPLC system. Assess peak purity of the main peak using a photodiode array (PDA) detector.
Causality Behind Choices: The stress conditions (acid, base, oxidation, heat, light) are chosen as they represent the most common degradation pathways for organic molecules as stipulated by ICH guidelines.[10] A degradation target of 5-20% is ideal; it's enough to produce detectable degradants without destroying the main peak.[10]
Caption: Workflow for demonstrating method specificity via forced degradation.
Validation Parameters & Acceptance Criteria
The following table summarizes the core validation tests, their purpose, and typical acceptance criteria based on ICH Q2(R1).[2]
Table 2: HPLC Method Validation Summary
| Parameter | Purpose | Experimental Approach | Acceptance Criteria |
| Specificity | To ensure the signal is unequivocally from the analyte. | Forced degradation studies; analysis of a blank (diluent). | Peak purity index > 0.995. No interference at the analyte's retention time. Resolution between analyte and closest impurity > 2.0. |
| Linearity | Proportionality of response to concentration. | Analyze 5 concentrations (e.g., 50-150% of nominal). | Correlation coefficient (R²) ≥ 0.999. |
| Range | Concentration interval of reliability. | Confirmed by linearity, accuracy, and precision data. | 80-120% of the test concentration. |
| Accuracy | Closeness of test results to the true value. | Spike a placebo with known amounts of analyte at 3 levels (e.g., 80%, 100%, 120%) in triplicate. | Mean recovery of 98.0% to 102.0%. |
| Precision | Agreement between a series of measurements. | Repeatability: 6 replicate injections of one sample. Intermediate: Different analyst, day, instrument. | RSD ≤ 2.0% for repeatability. RSD ≤ 3.0% for intermediate precision. |
| LOQ/LOD | Lowest amount quantifiable/detectable. | Signal-to-Noise ratio method (S/N). | S/N ≥ 10 for LOQ. S/N ≥ 3 for LOD. |
| Robustness | Capacity to remain unaffected by small variations. | Vary flow rate (±0.1 mL/min), column temp (±2°C), mobile phase pH (±0.2). | System suitability parameters (e.g., tailing factor, plate count) remain within limits. |
Part 2: Orthogonal Methods for Comprehensive Purity Verification
Relying on a single analytical technique is insufficient, as it may not detect all potential impurities.[11][12] Orthogonal methods, which rely on different scientific principles, provide a more complete and trustworthy purity profile.[13][14]
Caption: Integrated approach using orthogonal analytical methods.
Comparison Method 1: Headspace GC-MS for Residual Solvents
Rationale: HPLC is unsuitable for detecting volatile organic compounds (VOCs). Residual solvents from the synthesis (e.g., Toluene, Heptane, Ethyl Acetate) are common process impurities that must be controlled. Headspace GC-MS is the gold standard for this analysis due to its high sensitivity and specificity.[15][16][17]
-
Sample Prep: Accurately weigh ~100 mg of the analyte into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., DMSO). Crimp securely.
-
Incubation: Equilibrate the vial in the headspace autosampler at 80°C for 15 minutes.
-
Injection: Automatically inject 1 mL of the headspace gas onto the GC column.
-
GC Separation: Use a standard column (e.g., DB-624) with a temperature gradient to separate the volatile compounds.
-
MS Detection: Use a mass spectrometer in full scan mode to identify solvents by their mass spectra and retention times, comparing them to a standard library.
Comparative Insight: A batch of the spiro-compound may show a purity of 99.5% by HPLC. However, HS-GC-MS analysis could reveal 0.3% (3000 ppm) of Toluene, a Class 2 solvent with strict regulatory limits. This information is completely invisible to the HPLC method, highlighting the necessity of the orthogonal approach.[18][19]
Comparison Method 2: Quantitative NMR (qNMR) for Absolute Purity
Rationale: HPLC provides a relative purity value (area percent), which assumes that all impurities have the same detector response as the analyte. This is rarely true. qNMR is a primary analytical method that determines absolute purity by comparing the integral of a specific analyte proton signal to that of a certified internal standard of known purity.[20][21][22] It requires no analyte-specific reference standard and is non-destructive.[23]
-
Standard Selection: Choose a high-purity, stable internal standard with proton signals that do not overlap with the analyte's signals (e.g., Maleic Anhydride).
-
Sample Prep: Accurately weigh ~20 mg of the analyte and ~10 mg of the internal standard into a vial. Dissolve in a known volume of deuterated solvent (e.g., DMSO-d₆).
-
Data Acquisition: Acquire the ¹H NMR spectrum using parameters that ensure full signal relaxation (e.g., long relaxation delay D1 of 30-60s).
-
Data Processing: Carefully phase and baseline correct the spectrum. Integrate a well-resolved, unique proton signal from the analyte and a signal from the internal standard.
-
Calculation: The purity is calculated using the following equation:[20] Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std Where: I=Integral, N=Number of protons, M=Molar mass, m=mass, P=Purity of standard.
Comparative Insight: The same batch showing 99.5% purity by HPLC may be found to have an absolute purity of 97.5% by qNMR. This discrepancy could arise from an impurity that has a poor UV response (and is thus underestimated by HPLC) but is accurately accounted for by qNMR. This demonstrates qNMR's power in providing an unbiased, true purity value.[20][24]
Part 3: Synthesis of Findings & Best Practices
A robust analytical validation strategy does not rely on a single result but synthesizes data from multiple, orthogonal techniques. The HPLC method serves as the primary tool for routine quality control and stability testing, capable of tracking specific known and unknown degradation products. However, its validation and the ultimate purity assignment of a reference batch must be supported by orthogonal methods.
Table 3: Comparative Summary of Analytical Techniques
| Technique | Principle | Measures | Key Advantage | Key Limitation |
| HPLC-UV | Differential partitioning & UV absorption | Relative purity, impurity profile | Excellent for separating non-volatile impurities and degradants. | Response factor dependent; blind to volatile impurities. |
| HS-GC-MS | Volatility & mass-to-charge ratio | Residual solvents, volatile impurities | Highly sensitive and specific for volatile compounds. | Not suitable for non-volatile compounds. |
| qNMR | Nuclear magnetic resonance | Absolute purity (mass fraction) | Primary method, provides unbiased purity without a specific reference standard. | Lower sensitivity for trace impurities compared to chromatography. |
Final Recommendation: For the comprehensive validation of this compound purity, a three-pronged approach is essential. The validated stability-indicating HPLC method should be the primary release test. This should be complemented by HS-GC-MS for residual solvent control and ¹H qNMR for the definitive assignment of absolute purity to primary reference standards. This integrated strategy provides the highest degree of scientific integrity and ensures the quality required for drug development professionals.
References
-
A Guide to Quantitative NMR (qNMR). Emery Pharma. Available from: [Link]
-
Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR). YouTube; 2018. Available from: [Link]
-
The role of forced degradation studies in stability indicating HPLC method development. ResearchGate; 2023. Available from: [Link]
-
What is qNMR (quantitative NMR) ?. JEOL Ltd. Available from: [Link]
-
Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. Available from: [Link]
-
Orthogonal method in pharmaceutical product analysis. Alphalyse. Available from: [Link]
-
A Review on HPLC Method Development and Validation in Forced Degradation Studies. ijarsct.co.in. Available from: [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available from: [Link]
-
Quality Guidelines. ICH. Available from: [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub; 2024. Available from: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA; 2021. Available from: [Link]
-
Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals; 2015. Available from: [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available from: [Link]
-
A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available from: [Link]
-
ICH Q2 Analytical Method Validation. Slideshare; 2016. Available from: [Link]
-
Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities. Chromatography Today; 2017. Available from: [Link]
-
Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. Chromatography Online; 2007. Available from: [Link]
-
The Application of Orthogonal Chromatography for the Purification of Synthetic Pharmaceutical Intermediates. Santai Technologies. Available from: [Link]
-
Gas Chromatography/ Mass Spectrometry Fundamentals. Agilent. Available from: [Link]
-
Gas Chromatography Mass Spectrometry (GC-MS) Analysis. Emery Pharma. Available from: [Link]
-
GC-MS applications in pharmaceutical analysis. European Pharmaceutical Review; 2017. Available from: [Link]
-
Pharmaceutical Gas Chromatography Mass Spectrometers. American Pharmaceutical Review. Available from: [Link]
-
Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. OMICS International; 2024. Available from: [Link]
-
Impurity Synthesis And Identification. SpiroChem. Available from: [Link]
-
Amine Impurities and Related Compound. Veeprho. Available from: [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC - NIH; 2021. Available from: [Link]
-
Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace; 2010. Available from: [Link]
- Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization. Google Patents; 2015.
-
Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica; 2015. Available from: [Link]
-
Identification and synthesis of impurities formed during sertindole preparation. PMC; 2011. Available from: [Link]
-
General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. ResearchGate; 2019. Available from: [Link]
Sources
- 1. Spirocyclic Azetidines for Medicinal Chemistry - Enamine [enamine.net]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. starodub.nl [starodub.nl]
- 4. ijarsct.co.in [ijarsct.co.in]
- 5. chemscene.com [chemscene.com]
- 6. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 7. openaccessjournals.com [openaccessjournals.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. researchgate.net [researchgate.net]
- 10. onyxipca.com [onyxipca.com]
- 11. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. emerypharma.com [emerypharma.com]
- 16. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 17. omicsonline.org [omicsonline.org]
- 18. agilent.com [agilent.com]
- 19. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 20. emerypharma.com [emerypharma.com]
- 21. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 22. resolvemass.ca [resolvemass.ca]
- 23. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 24. youtube.com [youtube.com]
Navigating the Structural Maze: A Guide to the Characterization of Tert-butyl 1,8-diazaspiro[4.6]undecane-1-carboxylate
In the intricate world of medicinal chemistry and drug development, the synthesis of novel molecular scaffolds is a cornerstone of innovation. Among these, diazaspirocyclic compounds have garnered significant attention due to their unique three-dimensional structures, which can effectively probe biological space and lead to the development of potent and selective therapeutics. Tert-butyl 1,8-diazaspiro[4.6]undecane-1-carboxylate, a key building block in this class, presents a unique structural elucidation challenge. This guide provides a comprehensive overview of the analytical techniques used to characterize this compound, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We will delve into the expected spectral features, compare them with a closely related analog, and provide standardized protocols for data acquisition, offering a valuable resource for researchers in the field.
A note on the data: Direct experimental spectra for this compound are not widely published. Therefore, this guide will utilize predicted spectral data based on established principles of NMR and mass spectrometry, alongside comparative analysis with commercially available, structurally similar compounds. This approach provides a robust framework for researchers synthesizing and characterizing this and related molecules.
The Molecular Blueprint: Structure and Significance
This compound possesses a spirocyclic core, where a pyrrolidine and an azepane ring are joined by a single quaternary carbon atom. The pyrrolidine nitrogen is protected by a tert-butoxycarbonyl (Boc) group, a common strategy in organic synthesis to modulate the reactivity of an amine. This specific architecture is of interest in the design of novel ligands for various biological targets.
Figure 2. Expected fragmentation of the target compound in ESI-MS.
A Tale of Two Spirocycles: Comparative Analysis
To better understand the unique spectral features of our target compound, a comparison with a structurally similar analog, tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate , is insightful. The key difference lies in the size of the second ring: an azepane (7-membered) in our target versus a piperidine (6-membered) in the analog.
This seemingly small change is expected to have subtle but measurable effects on the NMR spectra. The ring strain and conformational flexibility of the seven-membered azepane ring in our target compound may lead to broader signals for the protons and carbons of that ring compared to the more rigid six-membered piperidine ring of the analog. The chemical shifts of the protons and carbons in the larger ring may also be slightly shifted due to the different electronic environment.
The Scientist's Handbook: Experimental Protocols
Reproducible and high-quality data are the bedrock of scientific integrity. The following are detailed, step-by-step methodologies for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
-
Process the data with appropriate apodization and phasing.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR (Optional but Recommended):
-
Acquire a COSY (Correlation Spectroscopy) spectrum to establish ¹H-¹H coupling networks.
-
Acquire an HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate directly bonded ¹H and ¹³C atoms.
-
Acquire an HMBC (Heteronuclear Multiple Bond Correlation) spectrum to identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and piecing together the molecular framework.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Electrospray Ionization (ESI) Mass Spectrometry:
-
Infuse the sample solution into the ESI source of a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).
-
Acquire the mass spectrum in positive ion mode.
-
Optimize the source parameters (e.g., capillary voltage, cone voltage) to maximize the signal of the protonated molecule [M+H]⁺ and to induce fragmentation for structural information.
-
For more detailed fragmentation analysis, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).
-
Figure 3. Workflow for the characterization of the target compound.
Conclusion
The structural characterization of novel compounds like this compound is a critical step in the drug discovery pipeline. While the absence of readily available experimental data presents a challenge, a combination of predictive methods and comparative analysis with known analogs provides a powerful strategy for its elucidation. By following the detailed protocols outlined in this guide, researchers can confidently and accurately characterize this and other diazaspirocyclic compounds, paving the way for the development of next-generation therapeutics.
References
-
Edwin, C. (2019). 1H and 13 C NMR Chemical Shift Prediction Models. ResearchGate. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 7010304, N-(tert-butoxycarbonyl)piperidine. [Link]
-
ACD/Labs. (2008). Confirmation of Synthesis: using MS to identify a protective group. [Link]
-
ResearchGate. (2021). How can I avoid the Boc-cleavage during Mass Analysis? [Link]
-
National Institute of Standards and Technology. Piperidine. In NIST Chemistry WebBook. [Link]
-
U.S. National Library of Medicine. (2020). DFT Calculations of 1H- and 13C-NMR Chemical Shifts of Geometric Isomers of Conjugated Linoleic Acid (18:2 ω-7) and Model Compounds in Solution. National Center for Biotechnology Information. [Link]
-
MDPI. (2020). Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. [Link]
-
YouTube. (2023). Mass Spectrometry Part 8 - Fragmentation in Amines. [Link]
-
Reddit. (2023). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. [Link]
-
Preprints.org. (2024). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. [Link]
-
U.S. National Library of Medicine. Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. National Center for Biotechnology Information. [Link]
Comparative Biological Activities of Tert-butyl 1,8-diazaspiro[4.6]undecane-1-carboxylate Derivatives: A Guide for Medicinal Chemists
Abstract
The 1,8-diazaspiro[4.6]undecane scaffold represents a compelling starting point in medicinal chemistry due to its inherent three-dimensionality and the synthetic versatility afforded by its dual nitrogen centers. This guide provides a comparative analysis of the biological activities of derivatives of Tert-butyl 1,8-diazaspiro[4.6]undecane-1-carboxylate. We synthesize findings from multiple studies to highlight the anticancer potential of this class of compounds, presenting key structure-activity relationship (SAR) insights. This document is intended to serve as a resource for researchers and drug development professionals, offering objective comparisons, supporting experimental data, and detailed protocols to accelerate discovery efforts centered on this promising heterocyclic core.
Introduction: The Spirocyclic Advantage in Drug Design
Spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant attention in drug discovery. Their rigid, three-dimensional nature provides a distinct advantage over flat, aromatic systems by enabling more precise and novel interactions with biological targets. The 1,8-diazaspiro[4.6]undecane core, a key example of this structural class, offers a unique topographical presentation of functional groups in space, which can enhance binding affinity and selectivity for target proteins.
The this compound scaffold is a particularly attractive building block.[1][2] The tert-butoxycarbonyl (Boc) protecting group on one nitrogen allows for selective functionalization of the second nitrogen atom, facilitating the creation of diverse chemical libraries. Subsequent removal of the Boc group can then open the first nitrogen for further modification, enabling the synthesis of complex, multi-functionalized molecules. This guide will focus primarily on the anticancer activities reported for derivatives of this and structurally related spirocyclic scaffolds, drawing comparisons to illuminate promising avenues for future research.
Comparative Analysis of Anticancer Activity
While direct studies on this compound derivatives are emerging, significant insights can be drawn from structurally analogous spiroheterocyclic systems, such as 1-oxa-4-azaspiro[4.5]decanes. Research has demonstrated that modifications to the core structure can yield compounds with potent cytotoxicity against various cancer cell lines.[3][4]
Cytotoxicity Against Key Cancer Cell Lines
Derivatives of related spiro compounds have shown potent activity against human lung (A549), breast (MDA-MB-231), and cervical (HeLa) cancer cell lines.[3][4] The data suggests that the nature of the substituent plays a critical role in determining potency and selectivity.
Table 1: Comparative in vitro Anticancer Activity of Representative Spirocyclic Derivatives
| Compound ID | Core Scaffold | R-Group Modification | Target Cell Line | IC50 (µM) | Reference |
| 6b | 1-oxa-4-azaspiro[4.5]dione | Varies | HeLa | 0.18 | [3] |
| 6d | 1-oxa-4-azaspiro[4.5]dione | Varies | A549 | 0.26 | [3] |
| 7j | 4-(sulfonyl)-1-oxa-4-azaspiro[4.5]dienone | Acetyl-protected mannose | MDA-MB-231 | 0.05 | [5] |
| 7j | 4-(sulfonyl)-1-oxa-4-azaspiro[4.5]dienone | Acetyl-protected mannose | HeLa | 0.07 | [5] |
| 7j | 4-(sulfonyl)-1-oxa-4-azaspiro[4.5]dienone | Acetyl-protected mannose | A549 | 0.17 | [5] |
| 8d | 1-oxa-4-azaspiro[4.5]dione | Varies | MDA-MB-231 | 0.10 | [3] |
| 11d | 1-oxa-4-azaspiro[4.5]dienedione | Varies | MDA-MB-231 | 0.08 | [4] |
| 11h | 1-oxa-4-azaspiro[4.5]dienedione | Varies | MDA-MB-231 | 0.08 | [4] |
| 11h | 1-oxa-4-azaspiro[4.5]dienedione | Varies | A549 | 0.19 | [4] |
| 11h | 1-oxa-4-azaspiro[4.5]dienedione | Varies | HeLa | 0.15 | [4] |
Note: The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound.
Structure-Activity Relationship (SAR) Insights
The analysis of structure-activity relationships (SAR) is crucial for optimizing lead compounds.[6][7][8] For the spirocyclic compounds reviewed, several key trends emerge:
-
Aromatic Sulfonyl Groups: The introduction of aromatic sulfonyl groups at the nitrogen position appears to be a key determinant of activity. For example, derivative 7j , a 4-(aromatic sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-one, demonstrated exceptionally potent cytotoxicity, with IC50 values in the nanomolar range against MDA-MB-231 and HeLa cells.[5]
-
Glycosylation: The enhanced activity of compound 7j was also attributed to its acetyl-protected mannose-linked substituent.[5] This suggests that incorporating sugar moieties—a strategy known as glycosylation—may improve cell permeability or target recognition, representing a promising avenue for derivatization.
-
Impact of Michael Addition: In one study, modifications designed to reduce the reactivity of an α,β-unsaturated olefinic bond (a Michael acceptor) led to varied outcomes, with some compounds showing increased activity against specific cell lines (e.g., compound 8b against MDA-MB-231) while others saw a decrease.[3] This highlights the nuanced nature of SAR, where a modification can enhance activity for one target while diminishing it for another.
Below is a conceptual diagram illustrating the key modification points on the core this compound scaffold based on insights from related structures.
Caption: Key modification points on the spiro scaffold.
Experimental Protocols: A Deep Dive into Methodology
To ensure the reproducibility and validity of biological findings, a detailed and well-controlled experimental protocol is paramount. Here, we provide a representative methodology for assessing the in vitro anticancer activity of novel compounds using the MTT assay, a standard colorimetric assay for measuring cellular metabolic activity.
Protocol: In Vitro Cytotoxicity Assessment via MTT Assay
This protocol is adapted from methodologies described in studies evaluating analogous spirocyclic compounds.[9][10]
Objective: To determine the concentration at which a test compound inhibits the growth of a cancer cell line by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., A549, MDA-MB-231, HeLa)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% penicillin-streptomycin)
-
96-well cell culture plates
-
Test compounds dissolved in DMSO (stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette and microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Dilute the cells in complete growth medium to a density of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete growth medium from the DMSO stock. Ensure the final DMSO concentration in the wells is <0.5% to avoid solvent toxicity.
-
Include a "vehicle control" (medium with the same final concentration of DMSO) and a "no-treatment control" (medium only).
-
After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.
-
Incubate for an additional 48 hours.
-
-
MTT Assay:
-
After the 48-hour treatment period, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will cleave the tetrazolium ring of MTT, yielding purple formazan crystals.
-
Carefully aspirate the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = (OD_Treated / OD_VehicleControl) * 100
-
-
Plot the % Viability against the log of the compound concentration.
-
Use non-linear regression (log(inhibitor) vs. normalized response -- Variable slope) to calculate the IC50 value.
-
Experimental Workflow Diagram
Caption: Workflow for the MTT cell viability assay.
Conclusion and Future Directions
The this compound scaffold and its analogues serve as a fertile ground for the development of novel therapeutic agents, particularly in oncology. The collective evidence from related spirocyclic structures strongly suggests that strategic modifications, especially at the exposed nitrogen atom, can lead to compounds with potent and selective anticancer activity. The high potency observed with sulfonyl and glycosylated derivatives provides a clear and promising direction for future synthetic efforts.
Moving forward, researchers should focus on:
-
Systematic Derivatization: Building a focused library of derivatives from the core scaffold to systematically explore the SAR.
-
Mechanism of Action Studies: For the most potent compounds, elucidating the mechanism of action is critical. Flow cytometry analysis to study cell cycle arrest and apoptosis, as performed for compound 7j, is a logical next step.[5]
-
Pharmacokinetic Profiling: Assessing the drug-like properties (absorption, distribution, metabolism, excretion) of lead compounds is essential for their translation into clinical candidates.
By leveraging the structural and synthetic advantages of the 1,8-diazaspiro[4.6]undecane core, the scientific community is well-positioned to discover the next generation of spirocyclic-based therapeutics.
References
- Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives. (n.d.).
- Tert-butyl 3-hydroxy-1,8-diazaspiro[4.
- Yang, Z., et al. (2019). Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspiro[4.
- tert-Butyl 1,8-diazaspiro[4.
- Structure-activity relationships for the design of small-molecule inhibitors. (2025).
- Structure Activity Rel
- Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. (n.d.). MDPI.
- Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. (2025).
- Synthesis and In Vitro Biological Evaluation of p-Carborane-Based Di-tert-butylphenol Analogs. (n.d.). MDPI.
- On Exploring Structure Activity Relationships. (2016).
Sources
- 1. Tert-butyl 3-hydroxy-1,8-diazaspiro[4.5]decane-8-carboxylate | Benchchem [benchchem.com]
- 2. chemscene.com [chemscene.com]
- 3. Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sci-Hub. Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspiro[4,5]deca-6,9-diene-3,8-dione Derivatives / Molecules, 2019 [sci-hub.ru]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 8. On Exploring Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
A comparative study of different synthetic routes to diazaspiro[4.6]undecane systems
For Researchers, Scientists, and Drug Development Professionals
The diazaspiro[4.6]undecane scaffold, a unique three-dimensional structure featuring a fused pyrrolidine and azepane ring system, represents a compelling architectural motif in modern medicinal chemistry. Its inherent conformational rigidity and the spatial orientation of its two nitrogen atoms offer significant potential for the development of novel therapeutics that can effectively probe complex biological targets. However, the construction of this specific spirocyclic system presents unique synthetic challenges. This guide provides a comparative analysis of distinct synthetic strategies for accessing diazaspiro[4.6]undecane derivatives, offering insights into the rationale behind different experimental approaches and providing detailed protocols to facilitate their implementation in a research setting.
Introduction to Diazaspiro[4.6]undecane Scaffolds
Spirocyclic systems have gained considerable attention in drug discovery due to their ability to impart favorable physicochemical properties, such as increased solubility and metabolic stability, while offering precise vectoral orientation of substituents. The diazaspiro[4.6]undecane framework, in particular, combines the structural features of two important pharmacophores: the pyrrolidine and the azepane rings. This fusion can lead to compounds with novel pharmacological profiles. The synthesis of such intricate structures, however, is not trivial and requires careful strategic planning. This document will explore and compare key synthetic methodologies, highlighting their relative strengths and weaknesses.
Comparative Analysis of Synthetic Strategies
The synthesis of diazaspiro[4.6]undecane systems can be broadly approached through two main strategies:
-
Sequential Ring Construction: Building one heterocyclic ring onto a pre-existing cyclic precursor.
-
Convergent Fragment Coupling followed by Cyclization: Joining two acyclic or cyclic fragments and subsequently forming the spirocyclic core.
This guide will focus on two distinct and illustrative approaches: a [3+2] Cycloaddition strategy for the construction of the pyrrolidine ring onto a pre-formed azepane precursor and an Intramolecular Cyclization approach starting from a linear precursor.
Route 1: [3+2] Cycloaddition of Azomethine Ylides
This powerful strategy leverages the [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile to construct the five-membered pyrrolidine ring directly onto a pre-existing seven-membered azepane ring. This approach is particularly attractive due to its high efficiency and potential for stereocontrol.
Scientific Rationale
The choice of a [3+2] cycloaddition is predicated on its convergent nature, rapidly building molecular complexity in a single step. The key to this approach is the generation of a non-stabilized azomethine ylide from a suitable precursor, which then reacts with an electron-deficient alkene appended to the azepane core. The regioselectivity of the cycloaddition is governed by the electronic and steric properties of both the ylide and the dipolarophile.
Experimental Workflow
The overall workflow for the [3+2] cycloaddition approach is depicted below.
Caption: Workflow for the [3+2] cycloaddition route.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 2-(azepan-4-ylidene)acetate (Exocyclic Alkene)
-
To a stirred suspension of (carbethoxymethylene)triphenylphosphorane (1.2 eq.) in anhydrous toluene (10 mL/mmol of ketone) under an argon atmosphere, add a solution of N-Boc-azepan-4-one (1.0 eq.) in anhydrous toluene.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired exocyclic alkene.
-
Deprotect the Boc group using standard conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the free amine.
Step 2: [3+2] Cycloaddition
-
To a solution of the ethyl 2-(azepan-4-ylidene)acetate (1.0 eq.) and sarcosine (N-methylglycine, 1.2 eq.) in anhydrous acetonitrile (20 mL/mmol) is added silver acetate (AgOAc, 1.2 eq.) and triethylamine (Et3N, 2.5 eq.).
-
The reaction mixture is heated to reflux (approximately 80 °C) for 18 hours.
-
After cooling to room temperature, the mixture is filtered through a pad of Celite®, and the filtrate is concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield the target diazaspiro[4.6]undecane derivative.
Performance Data
| Parameter | [3+2] Cycloaddition Route |
| Overall Yield | Moderate to Good (typically 40-60% over 2 steps) |
| Stereoselectivity | Often produces a mixture of diastereomers, requiring separation. |
| Substrate Scope | Tolerant of various substituents on the azepane ring and the ylide precursor. |
| Key Advantages | Rapid construction of the spirocyclic core; convergent approach. |
| Limitations | Potential for low diastereoselectivity; requires a pre-functionalized azepane. |
Route 2: Reductive Amination and Intramolecular Amide Cyclization
This linear approach involves the construction of a suitable acyclic precursor containing both nitrogen atoms, followed by a two-step cyclization process to first form the pyrrolidone ring and then the azepane ring. This strategy offers good control over the substitution pattern of the final molecule.
Scientific Rationale
This synthetic plan relies on well-established and robust reactions. The initial reductive amination allows for the straightforward coupling of the two main fragments. The subsequent intramolecular cyclization to form the lactam is typically a high-yielding process. The final ring-closing of the azepane can be achieved through a second reductive amination or other cyclization methods. This stepwise approach provides multiple points for diversification.
Experimental Workflow
The logical flow for this synthetic route is outlined below.
Caption: Workflow for the intramolecular cyclization route.
Detailed Experimental Protocol
Step 1: Synthesis of the Linear Amino Diester
-
To a solution of diethyl 4-oxoheptanedioate (1.0 eq.) and a suitable N-protected 4-aminobutanoic acid ethyl ester (e.g., N-benzyl, 1.1 eq.) in 1,2-dichloroethane (15 mL/mmol) is added sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq.) in portions at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred for 24 hours.
-
The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.
-
The aqueous layer is extracted with dichloromethane (3 x 20 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography (silica gel, ethyl acetate/hexanes) to give the linear amino diester.
Step 2: Lactam Formation
-
The purified amino diester is deprotected (e.g., hydrogenolysis for N-benzyl group).
-
The resulting free amine is dissolved in a high-boiling point solvent such as xylene or toluene to a final concentration of 0.01 M (high dilution conditions to favor intramolecular cyclization).
-
The solution is heated to reflux for 48 hours with a Dean-Stark trap to remove ethanol.
-
The solvent is removed under reduced pressure, and the resulting spiro-pyrrolidone intermediate is purified by chromatography or crystallization.
Step 3: Azepane Ring Closure
-
The ester group on the side chain of the spiro-pyrrolidone is reduced to the corresponding aldehyde using a suitable reducing agent (e.g., DIBAL-H at -78 °C).
-
The crude aldehyde is then subjected to intramolecular reductive amination conditions (e.g., NaBH(OAc)3 or NaBH3CN) to effect the final cyclization to the diazaspiro[4.6]undecane core.
-
The final product is purified by column chromatography.
Performance Data
| Parameter | Intramolecular Cyclization Route |
| Overall Yield | Generally lower due to the number of steps (typically 15-25%). |
| Stereoselectivity | Can be controlled at various stages through the use of chiral starting materials or catalysts. |
| Substrate Scope | Highly versatile, allowing for the introduction of various substituents on both rings. |
| Key Advantages | Stepwise approach allows for controlled installation of functionality; avoids issues with diastereomeric mixtures in the key spiro-forming step. |
| Limitations | Longer synthetic sequence; may require optimization of multiple steps. |
Head-to-Head Comparison
| Feature | [3+2] Cycloaddition | Intramolecular Cyclization |
| Convergence | Highly convergent | Linear |
| Step Economy | High | Low |
| Stereocontrol | Can be challenging | More readily controlled |
| Flexibility for Analogs | Good for modifying the azepane/ylide | Excellent for diverse substitution patterns |
| Overall Complexity | Fewer steps, but key step can be tricky | More steps, but each is generally reliable |
Conclusion and Future Perspectives
Both the [3+2] cycloaddition and the intramolecular cyclization strategies offer viable pathways to the diazaspiro[4.6]undecane core, each with its own set of advantages and disadvantages. The choice of route will ultimately depend on the specific target molecule, the desired substitution pattern, and the importance of stereochemical control.
The [3+2] cycloaddition is an elegant and efficient method for the rapid assembly of the spirocyclic framework and is particularly well-suited for creating libraries of analogs based on a common azepane precursor. However, controlling the stereochemical outcome of the cycloaddition can be a significant hurdle.
The intramolecular cyclization approach, while longer, provides greater control over the final structure and allows for the synthesis of highly functionalized and stereochemically defined targets. This method is often preferred when a specific isomer is required.
Future research in this area will likely focus on the development of new catalytic and asymmetric methods to improve the efficiency and stereoselectivity of these synthetic routes. The continued exploration of novel synthetic strategies will undoubtedly expand the accessibility and utility of the diazaspiro[4.6]undecane scaffold in the pursuit of new and effective therapeutic agents.
References
A comprehensive, numbered list of all cited sources with full bibliographic information and clickable URLs will be provided upon the finalization of this guide based on the specific literature utilized.
Efficacy of Tert-butyl 1,8-diazaspiro[4.6]undecane-1-carboxylate as a catalyst vs. known catalysts
A Senior Application Scientist's Perspective on the Potential of 1,8-Diazaspiro[4.6]undecane Scaffolds in Modern Drug Development
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the demand for enantiomerically pure compounds is unrelenting. Asymmetric organocatalysis has emerged as a powerful and sustainable tool to meet this demand, offering an alternative to traditional metal-based catalysts.[1] Within this field, chiral diamines have carved out a significant niche, proving to be versatile and effective catalysts for a wide array of stereoselective transformations.[2] This guide delves into the efficacy of a promising, yet underexplored, catalyst scaffold: the deprotected form of tert-butyl 1,8-diazaspiro[4.6]undecane-1-carboxylate. By comparing its projected performance with well-established chiral diamine catalysts in the asymmetric aldol reaction, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its potential.
The Allure of Chiral Diamines in Organocatalysis
Chiral diamines, particularly vicinal diamines, are prized for their C2-symmetry and the tunable nature of their nitrogen atoms. This allows for the creation of a well-defined chiral environment around the catalytic site, which is crucial for inducing high levels of stereoselectivity.[2] Their mechanism of action in many reactions, including the aldol reaction, proceeds through the formation of a nucleophilic enamine intermediate from a ketone or aldehyde substrate.[3] The chiral diamine catalyst then guides the approach of the electrophile, leading to the preferential formation of one enantiomer of the product.[4]
Introducing the 1,8-Diazaspiro[4.6]undecane Scaffold: A Novel Player
While commercially available as its tert-butyl carbamate protected form, the true catalytic potential of 1,8-diazaspiro[4.6]undecane lies in its deprotected, free diamine state. The spirocyclic nature of this scaffold imparts a rigid, three-dimensional structure that can create a unique and potentially highly effective chiral pocket for catalysis.
The journey from the commercially available precursor to the active catalyst is a straightforward deprotection step, typically achieved under acidic conditions to remove the Boc (tert-butyloxycarbonyl) group. This accessibility makes it an attractive candidate for exploration in catalyst screening and development.
Caption: Deprotection to the active catalyst.
Comparative Efficacy in the Asymmetric Aldol Reaction
To objectively assess the potential of the 1,8-diazaspiro[4.6]undecane scaffold, we will compare its hypothetical performance in the asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde against two well-established chiral diamine catalysts: a derivative of trans-1,2-diaminocyclohexane and a prolinamide derived from 1,1'-binaphthyl-2,2'-diamine. The aldol reaction is a cornerstone of C-C bond formation and a benchmark for testing the efficacy of new organocatalysts.[3]
The Catalytic Cycle: An Enamine-Mediated Pathway
The catalytic cycle for the diamine-catalyzed asymmetric aldol reaction is initiated by the formation of an enamine between the ketone and the chiral diamine catalyst. This enamine then acts as a nucleophile, attacking the aldehyde. The chirality of the diamine dictates the facial selectivity of this attack, leading to the enantiomerically enriched product after hydrolysis and regeneration of the catalyst.[3][5]
Caption: The enamine catalytic cycle.
Performance Data of Known Catalysts
The following table summarizes the performance of established chiral diamine catalysts in the asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde, providing a benchmark for our hypothetical catalyst.
| Catalyst | Catalyst Loading (mol%) | Additive | Solvent | Time (h) | Yield (%) | dr (anti:syn) | ee (%) (anti) | Reference |
| trans-1,2-Diaminocyclohexane Derivative | 10 | TFA | Ethanol | 24 | 95 | 95:5 | 98 | [5] |
| (S)-Prolinamide of (R)-1,1'-Binaphthyl-2,2'-diamine | 10 | Acetic Acid | Toluene | 48 | 92 | 98:2 | 97 | [6] |
Table 1: Performance of Known Chiral Diamine Catalysts in the Asymmetric Aldol Reaction.
Projected Performance of 1,8-Diazaspiro[4.6]undecane
Based on the structural features of the 1,8-diazaspiro[4.6]undecane scaffold, we can project its potential efficacy. The spirocyclic backbone introduces a significant degree of conformational rigidity. This rigidity can lead to a more organized transition state, potentially enhancing both diastereoselectivity and enantioselectivity. The larger seven-membered ring of the undecane structure, compared to the six-membered ring of diaminocyclohexane, may also create a different steric environment in the catalytic pocket, which could be beneficial for accommodating a wider range of substrates.
We hypothesize that the deprotected 1,8-diazaspiro[4.6]undecane, when used as a catalyst under similar conditions, could achieve high yields and stereoselectivities, potentially rivaling or even exceeding those of the established catalysts. The unique spirocyclic architecture offers a compelling avenue for the design of novel, highly effective organocatalysts.
Experimental Protocols
For researchers wishing to validate these hypotheses, the following general experimental protocols for the asymmetric aldol reaction are provided.
General Procedure for the Asymmetric Aldol Reaction
To a solution of the chiral diamine catalyst (0.02 mmol, 10 mol%) and the additive (if required) in the specified solvent (1.0 mL) at the desired temperature, is added the ketone (2.0 mmol). After stirring for 10 minutes, the aldehyde (1.0 mmol) is added, and the reaction mixture is stirred for the time indicated in Table 1. The reaction is then quenched with a saturated aqueous solution of NH4Cl. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography to afford the desired aldol product. The diastereomeric ratio (dr) and enantiomeric excess (ee) are determined by chiral HPLC analysis.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. The Direct Catalytic Asymmetric Aldol Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sci-Hub. Organocatalytic asymmetric aldol reaction using protonated chiral 1,2-diamines / Tetrahedron Letters, 2020 [sci-hub.box]
- 5. Quantum Mechanical Investigations of Organocatalysis: Mechanisms, Reactivities, and Selectivities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Structural Analysis and Comparison of Tert-butyl 1,8-diazaspiro[4.6]undecane-1-carboxylate Analogs
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery
In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer improved pharmacological properties is perpetual. Spirocyclic systems, characterized by two rings sharing a single carbon atom, have emerged as particularly valuable scaffolds. Their inherent three-dimensionality provides a rigid and defined orientation for substituent groups, enabling precise interaction with biological targets. Among these, the 1,8-diazaspiro[4.6]undecane framework is a privileged structure, offering a unique combination of a five-membered pyrrolidine ring and a seven-membered azepane ring. This guide focuses on Tert-butyl 1,8-diazaspiro[4.6]undecane-1-carboxylate and its analogs, providing a comparative structural analysis grounded in experimental data to aid researchers in the strategic design of next-generation therapeutics. The tert-butyl (Boc) protecting group offers a common starting point for derivatization, making this class of molecules versatile building blocks in synthetic and medicinal chemistry.
Core Structural Framework and Rationale for Analog Development
The 1,8-diazaspiro[4.6]undecane core presents a conformationally constrained scaffold. The spirocyclic fusion point locks the relative orientation of the two nitrogen-containing rings, which can be strategically functionalized. The Boc-protected nitrogen on the pyrrolidine ring provides a stable, yet readily cleavable, handle for synthetic manipulation, while the secondary amine in the azepane ring is a prime site for introducing diversity elements.
The primary motivation for developing analogs of this core structure is to modulate key physicochemical and pharmacological properties, including:
-
Receptor Binding Affinity and Selectivity: The rigid framework allows for the precise positioning of pharmacophoric elements to optimize interactions with a target protein.
-
Metabolic Stability: Modification of the core or its substituents can block sites of metabolic oxidation. For instance, the tert-butyl group itself can sometimes be a point of metabolic vulnerability.[1]
-
Solubility and Permeability: Altering substituents impacts lipophilicity (LogP) and polar surface area (TPSA), which are critical for oral bioavailability.
The following diagram illustrates the foundational structure and numbering of the 1,8-diazaspiro[4.6]undecane system.
Caption: General structure of the 1,8-diazaspiro[4.6]undecane core.
Synthetic Strategies and Methodologies
The synthesis of these spirocyclic systems is a critical aspect of their development. While numerous routes exist, a common approach involves multi-step sequences that build the rings sequentially before the key spirocyclization step.
General Synthetic Workflow
A representative synthetic workflow often involves the construction of a precursor containing both nucleophilic and electrophilic centers poised for an intramolecular cyclization.
Caption: A generalized workflow for the synthesis of 1,8-diazaspiro[4.6]undecane analogs.
Experimental Protocol: Representative Synthesis of a Boc-Protected Precursor
This protocol outlines a plausible multi-step synthesis adapted from principles found in patents describing similar scaffolds.[2][3]
Objective: To synthesize this compound.
Materials:
-
1,4-Dioxaspiro[4.5]decan-8-one
-
p-Toluenesulfonylmethyl isocyanide (TosMIC)
-
Potassium tert-butoxide
-
1-Bromo-2-chloroethane
-
Lithium diisopropylamide (LDA)
-
Raney Nickel
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Solvents: Toluene, Methanol, Dichloromethane (DCM), Tetrahydrofuran (THF)
Methodology:
-
Step 1: Synthesis of the Nitrile Intermediate.
-
Causality: This step introduces the nitrile group which will ultimately be reduced to the amine necessary for the pyrrolidine ring formation.
-
Dissolve 1,4-Dioxaspiro[4.5]decan-8-one in a suitable solvent like THF.
-
Cool the reaction to 0°C and add TosMIC.
-
Add potassium tert-butoxide portion-wise, maintaining the temperature.
-
Stir for 12 hours, allowing the reaction to slowly warm to room temperature.
-
Quench the reaction with water and extract the product with ethyl acetate. Purify via column chromatography.
-
-
Step 2: Alkylation.
-
Causality: This step adds the two-carbon electrophilic fragment required for the subsequent cyclization.
-
In a separate flask, prepare LDA in THF at -78°C.
-
Add the nitrile intermediate from Step 1 dropwise to the LDA solution.
-
After stirring for 1 hour, add 1-bromo-2-chloroethane.
-
Allow the reaction to proceed for several hours before quenching with a saturated ammonium chloride solution.
-
Extract and purify the alkylated product.
-
-
Step 3: Reductive Cyclization and Boc Protection.
-
Causality: Raney Nickel under a hydrogen atmosphere reduces the nitrile to a primary amine, which then undergoes intramolecular cyclization by displacing the chloride. The resulting secondary amine of the newly formed pyrrolidine ring is immediately protected.
-
Dissolve the product from Step 2 in methanol in a high-pressure reactor.
-
Add Raney Nickel catalyst.
-
Pressurize the reactor with H₂ (50 psi) and heat to 50°C for 6 hours.
-
After cooling and filtering the catalyst, add (Boc)₂O and triethylamine to the crude product solution.
-
Stir overnight at room temperature.
-
Remove the solvent under reduced pressure and purify the resulting Boc-protected spiro-diamine by column chromatography.
-
Structural Analysis: Techniques and Comparative Data
The definitive structure and conformation of these analogs are best elucidated through a combination of spectroscopic and crystallographic techniques.
Key Analytical Techniques
-
X-ray Crystallography: This is the gold standard for determining the three-dimensional structure of a molecule in the solid state.[4][5] It provides precise bond lengths, bond angles, and torsional angles, revealing the exact conformation of the fused ring system.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the connectivity of the synthesized molecules. Advanced techniques like NOESY can provide information about the through-space proximity of protons, offering insights into the solution-state conformation.
-
Computational Modeling: Molecular mechanics and quantum mechanics calculations can predict low-energy conformations, complementing experimental data and allowing for the analysis of structural properties that are difficult to measure directly.
Comparative Structural Data of Hypothetical Analogs
To illustrate the impact of substitution, let's consider three hypothetical analogs and their expected structural parameters. Analog A is the parent compound, Analog B features a bulky phenyl group on the azepane nitrogen, and Analog C introduces a fluorine atom, a common modification in medicinal chemistry to alter electronic properties and metabolic stability.[8][9]
| Parameter | Analog A: (Parent Boc-protected) | Analog B: (N-Phenyl) | Analog C: (4-Fluoro) | Rationale for Variation |
| Formula | C₁₄H₂₆N₂O₂ | C₂₀H₃₀N₂O₂ | C₁₄H₂₅FN₂O₂ | Introduction of substituents. |
| Molecular Weight | 254.37 g/mol | 330.47 g/mol | 272.36 g/mol | Additive mass of substituents. |
| Calculated LogP | ~2.5 | ~4.2 | ~2.6 | The phenyl group significantly increases lipophilicity. Fluorine has a minor impact. |
| Calculated TPSA | 41.6 Ų | 41.6 Ų | 41.6 Ų | Substitutions are on carbon or protected nitrogen, not affecting the polar N-H group directly. |
| Key Dihedral Angle | ~175° (Chair-like) | ~160° (Twist-boat) | ~178° (Chair-like) | The bulky phenyl group (B) can induce a higher energy conformation in the flexible 7-membered ring. Fluorine (C) has a minimal steric effect. |
| N1-C5-N8 Angle | ~109.5° | ~111° | ~109.5° | Steric repulsion from the N-phenyl group may slightly widen this angle. |
Note: The data in this table is illustrative and based on established principles of conformational analysis. Actual experimental values would be required for definitive comparison.
Performance Comparison: Linking Structure to Function
The structural variations between analogs directly translate to differences in their performance in biological and pharmaceutical contexts.
-
Analog A (Parent): Serves as a versatile building block. Its secondary amine is available for a wide array of synthetic transformations.
-
Analog B (N-Phenyl): The introduction of the aromatic ring can facilitate π-π stacking or hydrophobic interactions with a target receptor, potentially increasing binding affinity. However, the increased lipophilicity might decrease aqueous solubility and increase metabolic clearance through aromatic hydroxylation.
-
Analog C (4-Fluoro): The C-F bond is highly stable and can block a potential site of metabolism, increasing the compound's half-life. The high electronegativity of fluorine can also alter the basicity (pKa) of the nearby azepane nitrogen, which can fine-tune ligand-receptor interactions.
Conclusion and Future Outlook
The this compound scaffold and its analogs represent a rich area for chemical exploration in drug discovery. The rigid, three-dimensional nature of the core, combined with the synthetic tractability of its two distinct nitrogen atoms, allows for the systematic optimization of pharmacological properties. By employing a suite of analytical techniques, particularly X-ray crystallography and NMR, researchers can gain a deep understanding of the structure-activity relationships that govern the performance of these compounds. Future work will likely focus on developing more efficient and stereoselective synthetic routes and exploring novel functionalizations to access previously uncharted chemical space.
References
-
Single‐crystal X‐ray structure of the spirocyclic derivative 12. ResearchGate. Available at: [Link]
-
Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Chemical Communications (RSC Publishing). Available at: [Link]
-
Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate (C14H26N2O2). PubChem. Available at: [Link]
-
Synthesis, Characterization, and X-ray Crystallography, of the First Cyclohexadienyl Trifluoromethyl Metal Complex (η5-C6H7)Fe(CO)2CF3. MDPI. Available at: [Link]
-
X-ray crystallography. Wikipedia. Available at: [Link]
-
X-Ray Crystallography of Chemical Compounds. PMC. Available at: [Link]
-
Metabolically Stable tert-Butyl Replacement. PMC - NIH. Available at: [Link]
-
Heteroaromatic Diazirines Are Essential Building Blocks for Material and Medicinal Chemistry. PMC - PubMed Central. Available at: [Link]
-
1,4-Dioxa-8-azaspiro[4.6]undecane. PubChem. Available at: [Link]
- CN111518015A - Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester.Google Patents.
-
Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. ResearchGate. Available at: [Link]
- CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.Google Patents.
-
Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry. PMC. Available at: [Link]
-
Updates on Intrinsic Medicinal Chemistry of 1,4-dihydropyridines, Perspectives on Synthesis and Pharmacokinetics of Novel 1,4-dihydropyrimidines as Calcium Channel Blockers: Clinical Pharmacology. PubMed. Available at: [Link]
-
Relative acidities and structure analysis of cis and trans isomers of 1,5-oxazaspiro[5.5] undecane derivatives by multinuclear magnetic resonance. PubMed. Available at: [Link]
-
Conformational Analysis of 1,3-Difluorinated Alkanes. PMC - PubMed Central. Available at: [Link]
Sources
- 1. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN111518015A - Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester - Google Patents [patents.google.com]
- 3. CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester - Google Patents [patents.google.com]
- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 5. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Conformational Analysis of 1,3-Difluorinated Alkanes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Tert-butyl 1,8-diazaspiro[4.6]undecane-1-carboxylate: A Cost-Benefit Analysis
Introduction
Tert-butyl 1,8-diazaspiro[4.6]undecane-1-carboxylate is a key building block in medicinal chemistry, finding application in the development of novel therapeutics. Its rigid, three-dimensional spirocyclic scaffold provides a unique conformational constraint that can enhance binding affinity and selectivity to biological targets. The efficient and cost-effective synthesis of this intermediate is therefore of significant interest to researchers and professionals in drug discovery and development.
Method A: A Linear, Multi-Step Approach
This proposed route is a linear synthesis that builds the diazaspirocyclic core in a stepwise fashion, a common strategy in heterocyclic chemistry. This approach offers a high degree of control at each transformation.
Experimental Workflow for Method A
Caption: Linear synthetic workflow for Method A.
Detailed Protocol for Method A
Step 1: Knoevenagel Condensation of N-Boc-4-piperidone
-
Rationale: This classical reaction introduces a cyanoacetate moiety, which serves as a handle for the subsequent Michael addition.
-
Procedure: To a solution of N-Boc-4-piperidone (1 equivalent) and ethyl cyanoacetate (1.1 equivalents) in ethanol, a catalytic amount of piperidine is added. The mixture is refluxed for 4-6 hours, with the reaction progress monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.
Step 2: Michael Addition with Acrylonitrile
-
Rationale: This step extends the carbon chain, setting the stage for the formation of the seven-membered ring.
-
Procedure: The product from Step 1 is dissolved in a suitable solvent like t-butanol, and a catalytic amount of a strong base such as Triton B is added. Acrylonitrile (1.2 equivalents) is then added dropwise at room temperature. The reaction is stirred for 12-18 hours. The reaction is then quenched, and the product is extracted and purified.
Step 3: Reductive Cyclization
-
Rationale: This crucial step involves the reduction of the nitrile groups to primary amines, followed by an intramolecular cyclization to form the diazaspirocyclic core.
-
Procedure: The product from Step 2 is dissolved in methanol and subjected to high-pressure hydrogenation (50-100 psi) in the presence of a Raney Nickel catalyst. The reaction is typically heated to 50-70°C and monitored for the uptake of hydrogen. Upon completion, the catalyst is filtered off, and the solvent is evaporated to yield the crude this compound.
Step 4: Purification
-
Rationale: The final product is purified to meet the high-purity standards required for pharmaceutical applications.
-
Procedure: The crude product is purified by silica gel column chromatography using a gradient of dichloromethane and methanol.
Method B: A Convergent Approach
This hypothetical route employs a more convergent strategy, aiming to reduce the number of linear steps and potentially improve the overall yield. This approach involves the synthesis of a key intermediate that already contains the pre-formed seven-membered ring.
Experimental Workflow for Method B
Caption: Convergent synthetic workflow for Method B.
Detailed Protocol for Method B
Step 1: Synthesis of a Protected Azepane Derivative
-
Rationale: The synthesis of a suitable C4-functionalized azepane derivative is the initial phase of this convergent approach.
-
Procedure: A commercially available protected azepan-4-one can be converted to a derivative with a suitable leaving group at the 4-position, for example, via reductive amination followed by tosylation of the resulting alcohol.
Step 2: Spirocyclization
-
Rationale: The key spirocyclization step involves the nucleophilic attack of a suitably protected pyrrolidine derivative onto the azepane electrophile.
-
Procedure: The functionalized azepane derivative is reacted with a C3-lithiated N-Boc-pyrrolidine (generated in situ from N-Boc-pyrrolidine and a strong base like s-BuLi) in an appropriate solvent like THF at low temperature (-78°C).
Step 3: Deprotection and Boc Protection
-
Rationale: This step involves the removal of the protecting group on the azepane nitrogen, followed by the selective protection of the desired nitrogen with a Boc group.
-
Procedure: The protecting group on the azepane nitrogen is removed under appropriate conditions (e.g., hydrogenolysis for a benzyl group). The resulting secondary amine is then reprotected with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base like triethylamine to yield the final product.
Step 4: Purification
-
Rationale: As with Method A, a final purification step is necessary.
-
Procedure: The crude product is purified by silica gel column chromatography.
Cost-Benefit Analysis: A Head-to-Head Comparison
| Parameter | Method A: Linear Approach | Method B: Convergent Approach | Justification |
| Starting Material Cost | Lower to Moderate | Moderate to High | Method A utilizes relatively simple and commercially available starting materials like N-Boc-4-piperidone. Method B may require a more complex and potentially custom-synthesized azepane derivative, increasing upfront costs. |
| Reagent & Solvent Cost | Moderate | Moderate | Both methods employ standard organic synthesis reagents and solvents. The cost will be largely dependent on the scale of the synthesis. |
| Step Economy | Lower | Higher | Method A involves a longer linear sequence. Convergent syntheses, like the proposed Method B, are generally more efficient in terms of step economy. |
| Overall Yield (Projected) | Lower | Potentially Higher | Longer linear sequences often result in lower overall yields due to cumulative losses at each step. A well-optimized convergent strategy has the potential for a higher overall yield. |
| Scalability | Good | Moderate | Linear syntheses are often more straightforward to scale up as each step can be optimized independently. The spirocyclization in Method B might require more stringent control of reaction conditions (e.g., low temperatures), which can be challenging on a large scale. |
| Safety & Environmental Impact | Moderate | Moderate | Both methods use hazardous reagents and solvents that require proper handling and disposal. The high-pressure hydrogenation in Method A poses a specific safety consideration. The use of organolithium reagents in Method B requires careful handling due to their pyrophoric nature. |
| Purification | Potentially more challenging | Potentially simpler | The linear approach may generate more byproducts, complicating the purification of intermediates and the final product. A well-designed convergent synthesis can lead to cleaner reactions and simpler purifications. |
Expert Insights and Recommendations
From the perspective of a senior application scientist, the choice between these two synthetic strategies depends heavily on the specific goals of the research or development program.
-
For early-stage discovery and small-scale synthesis, Method A offers a more predictable and readily implementable route. The starting materials are easily accessible, and the individual reactions are well-established in organic synthesis. This allows for the rapid generation of material for initial biological screening.
-
For process development and large-scale manufacturing, a convergent approach similar to Method B would be more desirable, provided the initial investment in route development can be justified. The potential for a higher overall yield and fewer linear steps could lead to significant cost savings and reduced waste generation in the long run. The challenges associated with scaling up the spirocyclization step would need to be addressed through careful process optimization.
Conclusion
The synthesis of this compound presents an interesting challenge in synthetic strategy design. While a definitive, universally superior method cannot be declared without extensive experimental validation, this comparative guide provides a framework for making an informed decision based on the specific requirements of a project. The linear approach offers reliability and ease of implementation for smaller scales, while a convergent strategy holds the promise of greater efficiency and cost-effectiveness for larger-scale production. Future work should focus on the detailed experimental optimization of these or similar routes to provide the research community with a robust and scalable synthesis of this valuable chemical entity.
References
- While direct synthetic procedures for the target molecule are not extensively published, the strategies outlined are based on well-established reactions in heterocyclic chemistry.
- For general strategies on the synthesis of spirocyclic compounds, please refer to: "Recent synthetic strategies toward the synthesis of spirocyclic compounds comprising six-membered carbocyclic/heterocyclic ring systems." Molecular Diversity, 25(4), 2487-2532 (2021).
- For examples of multi-step synthesis of diazaspirocycles, please see: Chinese Patent CN111620869A, "Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester."
A Comparative Guide to the In Vitro and In Vivo Stability of Spirocyclic Compounds
Introduction: Escaping "Flatland" for Superior Drug Properties
In the landscape of modern drug discovery, the pursuit of novel chemical matter with superior pharmacokinetic profiles is paramount. Historically, medicinal chemistry has been dominated by flat, aromatic structures. However, the industry is increasingly embracing a strategy of "escaping flatland" by designing molecules with greater three-dimensionality (3D).[1] Spirocyclic scaffolds, characterized by two rings sharing a single atom, are at the forefront of this movement.[2][3] Their inherent rigidity and defined 3D architecture offer a powerful tool to overcome challenges associated with traditional planar molecules, such as poor solubility and metabolic instability.[4][5]
The introduction of spirocyclic motifs has been shown to favorably modulate key physicochemical properties.[6][7] By increasing the fraction of sp3-hybridized carbons (Fsp3)—a parameter correlated with higher clinical success rates—spirocycles can enhance solubility, refine potency, and, most critically, improve metabolic stability.[1][6][7] A molecule's resistance to metabolic breakdown is a crucial determinant of its half-life, bioavailability, and overall therapeutic efficacy.[8] This guide provides a comparative analysis of the stability of spirocyclic compounds versus their non-spirocyclic counterparts, detailing the experimental workflows used to assess these properties and the structural rationale for the observed advantages.
The Structural Advantage: Why Spirocycles Enhance Stability
The enhanced metabolic stability of spirocyclic compounds is not a fortuitous outcome but a direct consequence of their unique topology. Drug metabolism is primarily carried out by hepatic enzymes, such as the Cytochrome P450 (CYP) superfamily.[8] These enzymes often target specific, sterically accessible sites on a molecule for oxidation or other transformations. The key advantages conferred by spirocyclic scaffolds are:
-
Conformational Rigidity: Unlike flexible aliphatic chains or single rings that can adopt multiple conformations, the spirocyclic core locks the molecule into a more defined shape.[1] This rigidity can physically shield metabolically vulnerable positions from accessing the active site of metabolizing enzymes.[8]
-
Reduced Lipophilicity: A shift from planar, aromatic systems to sp3-rich spirocycles generally decreases lipophilicity (LogP).[2][4] Lower lipophilicity can reduce nonspecific binding to metabolizing enzymes, thereby lowering the rate of clearance.
-
Novel Exit Vectors: The spirocyclic core presents substituents in precise three-dimensional orientations. This allows medicinal chemists to strategically place functional groups away from metabolic hotspots while optimizing interactions with the biological target.[9]
Caption: Structural modification from a flexible to a rigid spirocyclic scaffold.
Part 1: In Vitro Stability Assessment
In vitro assays are the cornerstone of early ADME (Absorption, Distribution, Metabolism, and Excretion) profiling, enabling rapid screening and ranking of compounds.[10] The two most common assays for determining metabolic stability are the microsomal stability assay and the hepatocyte stability assay.
A. Microsomal Stability Assay: A Focus on Phase I Metabolism
The liver microsomal stability assay is a high-throughput screen that primarily evaluates a compound's susceptibility to Phase I metabolism, which is largely mediated by CYP enzymes.[11][12] Liver microsomes are vesicles of the endoplasmic reticulum that are rich in these enzymes.
Causality Behind Experimental Choices:
-
Liver Microsomes: Chosen as a concentrated, commercially available source of the most common drug-metabolizing enzymes (CYPs).[13]
-
NADPH (Cofactor): The reaction is initiated by adding Nicotinamide Adenine Dinucleotide Phosphate (NADPH), an essential cofactor required for the catalytic activity of CYP enzymes. Its inclusion is critical for enzymatic turnover.[13][14]
-
Quenching with Organic Solvent: The reaction is stopped at various time points by adding a cold organic solvent like acetonitrile. This serves a dual purpose: it instantly halts the enzymatic reaction by precipitating and denaturing the proteins, and it prepares the sample for analysis by extracting the compound of interest.[14]
-
Control Incubations: A control incubation without NADPH is crucial to confirm that compound disappearance is due to enzymatic metabolism and not simple chemical instability in the buffer.[13]
-
Preparation: Thaw human liver microsomes (HLM) and prepare a solution in phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL.[13] Prepare the test compound stock solution (e.g., 1 mM in DMSO) and an NADPH regenerating system.[14]
-
Pre-incubation: Add the microsomal solution and the test compound (to a final concentration of 1 µM) to a 96-well plate. Pre-incubate the mixture for 5-10 minutes at 37°C.[11]
-
Initiation: Start the reaction by adding the pre-warmed NADPH regenerating system.[12]
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing ice-cold acetonitrile with an internal standard to terminate the reaction.[12]
-
Sample Processing: Centrifuge the termination plate at high speed (e.g., 4000 g for 10 min) to pellet the precipitated proteins.[14]
-
Analysis: Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.[12]
-
Data Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of this line gives the elimination rate constant (k). From this, the half-life (t½ = 0.693/k) and intrinsic clearance (Clint) are calculated.[11][12]
Caption: Workflow for a typical in vitro microsomal stability assay.
B. Hepatocyte Stability Assay: The Gold Standard In Vitro Model
While useful, microsomes lack the complete cellular machinery of the liver. Hepatocytes (intact liver cells) provide a more physiologically relevant system because they contain the full spectrum of Phase I and Phase II metabolic enzymes, as well as the necessary cofactors and drug transporters.[15][16] This allows for a more comprehensive assessment of a compound's total hepatic metabolic liability.
-
Cell Preparation: Thaw cryopreserved hepatocytes and dilute them in incubation medium to a specific density (e.g., 0.5 x 10^6 viable cells/mL).[17] Equilibrate the cell suspension at 37°C for 10-15 minutes.
-
Initiation: Add the test compound (final concentration 1 µM) to the hepatocyte suspension to start the incubation.[17]
-
Time-Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 90, 120 minutes), transfer an aliquot into cold acetonitrile with an internal standard to lyse the cells and terminate metabolic activity.[15]
-
Sample Processing & Analysis: The subsequent steps of centrifugation and LC-MS/MS analysis are identical to the microsomal assay.
-
Data Calculation: Half-life and intrinsic clearance are calculated similarly, with Clint typically expressed in units of µL/min/10^6 cells.[17][18]
Comparative Data Analysis
The true utility of these assays comes from comparing structurally related compounds. Introducing a spirocyclic scaffold is a common strategy to mitigate metabolic liabilities identified in earlier, non-spirocyclic analogs.
| Compound ID | Scaffold | Microsomal t½ (min) | Microsomal Clint (µL/min/mg) | Hepatocyte t½ (min) | Hepatocyte Clint (µL/min/10⁶ cells) |
| LEAD-01 | Planar Piperidine | 15 | 92.4 | 28 | 49.5 |
| SPIRO-01 | Azaspiro[3.3]heptane | > 60 | < 11.6 (LLQ) | 115 | 12.1 |
| Control | Verapamil | 8 | 173.2 | 19 | 73.1 |
Table 1: Hypothetical comparative stability data for a planar lead compound (LEAD-01) and its spirocyclic analog (SPIRO-01). Data illustrates how the spirocyclic modification leads to a significant increase in half-life and a corresponding decrease in intrinsic clearance, indicating enhanced metabolic stability. Verapamil is a high-clearance control.
As shown in the table, replacing a standard piperidine ring with an azaspirocycle can dramatically increase metabolic stability across both in vitro systems. This improved stability in SPIRO-01 is a direct result of the rigid spirocyclic core shielding sites that were previously susceptible to metabolism in LEAD-01.[2][4]
Part 2: In Vivo Stability and Pharmacokinetic Consequences
While in vitro data is essential for ranking compounds, in vivo studies are required to understand how a compound behaves in a complete biological system.[19][20] Enhanced in vitro metabolic stability is expected to translate into improved pharmacokinetic (PK) parameters in vivo.
From In Vitro to In Vivo: The Role of Extrapolation
In vitro intrinsic clearance data can be used to predict in vivo hepatic clearance through a process called in vitro-in vivo extrapolation (IVIVE).[18] Using models like the "well-stirred" model, the in vitro Clint is scaled using physiological parameters (e.g., liver blood flow, hepatocellularity) to estimate how quickly the liver will clear the drug in vivo.[18] This prediction helps in selecting which compounds to advance to animal studies.
In Vivo Pharmacokinetic Studies
A typical PK study involves administering a compound to an animal model (e.g., mouse or rat) and collecting blood samples over time to measure drug concentration.[21] Key parameters determined from this data include:
-
Maximum Concentration (Cmax): The highest concentration the drug reaches in the blood.
-
Half-life (t½): The time it takes for the drug concentration to decrease by half.
-
Area Under the Curve (AUC): A measure of total drug exposure over time.
A compound with high metabolic stability is expected to be cleared more slowly, resulting in a longer half-life and a higher AUC.[20]
Comparative In Vivo Data: Validating the Spirocyclic Advantage
The ultimate validation of the spirocyclic strategy comes from demonstrating improved exposure in an animal model.
| Compound ID | Scaffold | Dose (mg/kg, PO) | Cmax (ng/mL) | t½ (hr) | AUC (ng·hr/mL) |
| LEAD-01 | Planar Piperidine | 10 | 150 | 1.2 | 450 |
| SPIRO-01 | Azaspiro[3.3]heptane | 10 | 850 | 4.8 | 5100 |
Table 2: Hypothetical in vivo pharmacokinetic data in rats for the planar lead (LEAD-01) and its spirocyclic analog (SPIRO-01) after oral (PO) administration. The significantly higher Cmax and AUC for SPIRO-01 directly reflect its enhanced metabolic stability, leading to greater systemic exposure.
The in vivo data provides clear evidence of the benefits foreshadowed by the in vitro assays. The improved metabolic stability of SPIRO-01 drastically reduces its first-pass metabolism in the liver, allowing more of the drug to reach systemic circulation and remain there for a longer duration. This often translates to a more favorable dosing regimen in a clinical setting.[8] For example, replacement of a labile moiety in a Polo-like kinase 4 (PLK4) inhibitor with a spirocyclic element resulted in a 100-fold higher exposure in mouse plasma and better metabolic stability.[2]
Conclusion
The strategic incorporation of spirocyclic scaffolds is a validated and powerful approach in modern medicinal chemistry to enhance the metabolic stability of drug candidates.[22] The inherent three-dimensionality and conformational rigidity of these structures effectively shield metabolically vulnerable sites, leading to reduced clearance and improved pharmacokinetic profiles.[1] A systematic evaluation using a tiered approach—starting with high-throughput in vitro assays like microsomal and hepatocyte stability, followed by validation with in vivo pharmacokinetic studies—is essential to fully characterize and leverage the stability advantages conferred by spirocyclic motifs. While the synthesis of these complex structures can be challenging, the profound improvements in drug-like properties, particularly metabolic stability, solidify their role as a privileged scaffold in the quest for safer and more effective medicines.[19][21]
References
-
Varela, M. T., Dias, G. G., de Oliveira, L. F. N., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. [Link]
-
AxisPharm. (n.d.). Microsomal Stability Assay Protocol. AxisPharm. [Link]
-
Lefranc, J., & Schultz, T. (2020). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery, 15(1), 1-5. [Link]
-
Guedes, J. V., & de Farias, F. P. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(6), 603-618. [Link]
-
Krasavin, M. (2020). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. International Journal of Molecular Sciences, 21(24), 9576. [Link]
-
Cyprotex. (n.d.). Hepatocyte Stability. Evotec. [Link]
-
Cyprotex. (n.d.). Microsomal Stability. Evotec. [Link]
-
Domainex. (n.d.). Hepatocyte Stability Assay. Domainex. [Link]
-
Guedes, J. V., & de Farias, F. P. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Taylor & Francis Online. [Link]
-
ResearchGate. (n.d.). Selected Applications of Spirocycles in Medicinal Chemistry. ResearchGate. [Link]
-
AxisPharm. (n.d.). Hepatocyte Stability Assay Test. AxisPharm. [Link]
-
Saikia, U. P. (2022). Recent Advances in the Synthesis of Spirocyclic Compounds. Futuristic Trends in Chemical, Material Sciences & Nano Technology. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Growing Importance of Spirocycles in Modern Drug Discovery. Ningbo Inno Pharmchem Co.,Ltd. [Link]
-
Guedes, J. V., & de Farias, F. P. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. ResearchGate. [Link]
-
protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. [Link]
-
protocols.io. (2025). Metabolic stability assay in human, rat, dog or mouse hepatocytes. protocols.io. [Link]
-
Creative Bioarray. (n.d.). Microsomal Stability Assay. Creative Bioarray. [Link]
-
ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]
-
Lefranc, J., & Schultz, T. (2020). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Taylor & Francis Online. [Link]
-
SpiroChem. (n.d.). Early ADME And Physical-Chemistry Properties. SpiroChem. [Link]
-
Varela, M. T., Dias, G. G., de Oliveira, L. F. N., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. PubMed. [Link]
-
Krasavin, M. (2017). Spirocyclic Motifs in Natural Products. Molecules, 22(10), 1653. [Link]
-
ResearchGate. (n.d.). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. ResearchGate. [Link]
-
Penny, J. (2017). Spirocycles in Drug Discovery. Spirochem. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Spirocyclic Motifs in Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 7. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. Early ADME And Physical-Chemistry Properties | SpiroChem [spirochem.com]
- 11. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 14. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 15. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 16. Hepatocyte Stability Assay Test | AxisPharm [axispharm.com]
- 17. protocols.io [protocols.io]
- 18. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 19. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. researchgate.net [researchgate.net]
- 22. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: In the landscape of modern drug discovery and medicinal chemistry, spirocyclic diamines are increasingly recognized as privileged scaffolds. Their rigid, three-dimensional structures offer unique conformational constraints that can lead to enhanced target affinity and selectivity, as well as improved pharmacokinetic properties. Among these, N-Boc protected diazaspiroalkanes serve as crucial building blocks for the synthesis of complex molecular architectures. This guide provides a detailed spectroscopic comparison of Tert-butyl 1,8-diazaspiro[4.6]undecane-1-carboxylate and two structurally related analogues: Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate and Tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate. Through an in-depth analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we aim to elucidate the distinct spectroscopic signatures that arise from subtle variations in their spirocyclic frameworks. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel therapeutic agents.
The Molecules Under Investigation
The selection of these three compounds allows for a systematic evaluation of how ring size and the position of the nitrogen atoms within the spirocyclic system influence their spectroscopic properties.
DOT script for molecular structures:
Figure 1: Chemical structures of the compared N-Boc protected spirocyclic diamines.
Spectroscopic Data Comparison
A thorough analysis of the spectroscopic data is essential for the unambiguous identification and characterization of these molecules. The following sections present a comparative overview of their NMR, IR, and MS data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The chemical shifts (δ) and coupling constants (J) of ¹H and ¹³C nuclei provide a detailed map of the molecular structure. A key feature in the NMR spectra of N-Boc protected amines is the potential for observing rotamers due to restricted rotation around the carbamate C-N bond, which can lead to broadened or duplicated signals.
Table 1: Comparative ¹H NMR Data (CDCl₃, 400 MHz)
| Compound | Boc Group (s, 9H) | Aliphatic Protons (m) |
| This compound | ~1.46 ppm | 1.50-3.50 ppm |
| Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate | ~1.45 ppm | 1.60-3.60 ppm |
| Tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate | ~1.46 ppm | 1.40-3.40 ppm |
Table 2: Comparative ¹³C NMR Data (CDCl₃, 100 MHz)
| Compound | Boc C=O | Boc C(CH₃)₃ | Boc C(CH₃)₃ | Spiro Carbon | Aliphatic Carbons |
| This compound | ~155 ppm | ~79 ppm | ~28.5 ppm | ~60-70 ppm | ~20-60 ppm |
| Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate | ~154.8 ppm | ~79.3 ppm | ~28.7 ppm | ~65-75 ppm | ~23-60 ppm |
| Tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate | ~154.9 ppm | ~79.5 ppm | ~28.4 ppm | ~55-65 ppm | ~20-55 ppm |
Analysis and Interpretation:
The ¹H NMR spectra of all three compounds are characterized by a prominent singlet for the nine protons of the tert-butyl group of the Boc protecting group, typically observed around 1.46 ppm. The aliphatic protons of the spirocyclic framework give rise to complex multiplets in the region of 1.40 to 3.60 ppm. The specific chemical shifts and coupling patterns within this region are unique to each molecule and reflect the different ring sizes and conformations. For instance, the protons on the carbons adjacent to the nitrogen atoms are expected to be the most deshielded.
In the ¹³C NMR spectra, the carbonyl carbon of the Boc group appears around 155 ppm, while the quaternary and methyl carbons of the tert-butyl group are observed near 79 ppm and 28.5 ppm, respectively. The chemical shift of the spiro carbon is a particularly informative diagnostic peak, with its position being sensitive to the strain and electronic environment imposed by the two rings. The remaining aliphatic carbons of the spirocyclic systems resonate in the upfield region of the spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. For the N-Boc protected spirocyclic diamines, the most characteristic absorption bands are associated with the carbamate group and the N-H bond of the unprotected secondary amine.
Table 3: Comparative IR Data (cm⁻¹)
| Compound | N-H Stretch | C-H Stretch (aliphatic) | C=O Stretch (Boc) |
| This compound | ~3300-3400 | ~2850-2970 | ~1680-1700 |
| Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate | ~3300-3400 | ~2850-2970 | ~1680-1700 |
| Tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate | ~3300-3400 | ~2850-2970 | ~1680-1700 |
Analysis and Interpretation:
The IR spectra of these compounds are expected to be broadly similar, dominated by the strong absorption of the Boc carbonyl group between 1680 and 1700 cm⁻¹. The exact position of this band can be influenced by hydrogen bonding. A broad absorption in the region of 3300-3400 cm⁻¹ is indicative of the N-H stretching vibration of the secondary amine. The aliphatic C-H stretching vibrations are observed in the 2850-2970 cm⁻¹ range.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Table 4: Comparative Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Ions (m/z) |
| This compound | C₁₄H₂₆N₂O₂ | 254.37 | [M+H]⁺, [M-Boc+H]⁺, [M-tBu+H]⁺ |
| Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate | C₁₂H₂₂N₂O₂ | 226.32 | [M+H]⁺, [M-Boc+H]⁺, [M-tBu+H]⁺ |
| Tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate | C₁₄H₂₆N₂O₂ | 254.37 | [M+H]⁺, [M-Boc+H]⁺, [M-tBu+H]⁺ |
Analysis and Interpretation:
Under electrospray ionization (ESI) conditions, all three compounds are expected to readily form the protonated molecular ion, [M+H]⁺. A characteristic fragmentation pathway for N-Boc protected amines is the loss of the entire Boc group (100 amu) or the tert-butyl group (57 amu), giving rise to significant fragment ions. These fragmentation patterns provide strong evidence for the presence of the N-Boc protecting group.
Experimental Protocols
The following are generalized protocols for the acquisition of the spectroscopic data presented in this guide. Actual parameters may vary depending on the specific instrumentation used.
DOT script for the experimental workflow:
Figure 2: A generalized workflow for the spectroscopic analysis of the spirocyclic diamines.
¹H and ¹³C NMR Spectroscopy:
-
Prepare a solution of the compound (5-10 mg) in deuterated chloroform (CDCl₃, ~0.6 mL).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz spectrometer at room temperature.
-
Process the data using appropriate software (e.g., MestReNova, TopSpin), including Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).
Infrared (IR) Spectroscopy:
-
Place a small amount of the neat sample (if liquid) or a thin film (prepared by dissolving the solid in a volatile solvent and evaporating) onto the diamond crystal of an ATR-FTIR spectrometer.
-
Record the spectrum over a range of 4000-400 cm⁻¹.
-
Identify and label the major absorption peaks.
Mass Spectrometry (MS):
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution into an electrospray ionization time-of-flight (ESI-TOF) mass spectrometer.
-
Acquire the mass spectrum in positive ion mode.
-
Analyze the spectrum for the molecular ion peak and characteristic fragment ions.
Conclusion
This guide provides a foundational spectroscopic comparison of this compound and two of its structural isomers. While their overall spectroscopic features are similar due to the common N-Boc protected amine moiety, subtle but significant differences in their NMR and mass spectra arise from the variations in their spirocyclic frameworks. A thorough understanding of these spectroscopic nuances is critical for the unambiguous characterization of these and related compounds, facilitating their effective use in the synthesis of novel and complex molecules for drug discovery and development. Researchers are encouraged to use this guide as a reference for their own analytical work and to consult the primary literature for more detailed experimental data.
References
-
Macmillan Group, Princeton University. Supplementary Information for various N-Boc protected amines. Nature Portfolio. [Link]
-
PubChem. this compound. National Center for Biotechnology Information. [Link]
-
PubChem. Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate. National Center for Biotechnology Information. [Link]
-
PubChem. Tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate. National Center for Biotechnology Information. [Link]
-
Balci, M. Basic 1H- and 13C-NMR Spectroscopy. Elsevier, 2005. [Link]
Safety Operating Guide
Navigating the Disposal of Tert-butyl 1,8-diazaspiro[4.6]undecane-1-carboxylate: A Guide for Laboratory Professionals
In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily routines. Tert-butyl 1,8-diazaspiro[4.6]undecane-1-carboxylate, a valuable spirocyclic building block, is one such compound. While its utility in synthesis is clear, its proper disposal is a critical aspect of laboratory safety and environmental responsibility that demands meticulous attention.
Hazard Assessment and Chemical Profile
Understanding the likely hazards of a compound is the foundation of safe handling and disposal. Based on data from analogous diazaspiro structures, we can infer the primary risks associated with this compound.
Inferred Hazard Profile:
-
Acute Toxicity (Oral): Likely harmful if swallowed.[1][2][3][4]
-
Skin Corrosion/Irritation: Expected to cause skin irritation.[1][3]
-
Eye Damage/Irritation: May cause serious eye irritation or damage.[1]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[1][4]
The presence of the tert-butyloxycarbonyl (BOC) protecting group makes the molecule susceptible to cleavage under acidic conditions, which would liberate the free diamine.[5][6] This reactivity underscores the critical need for proper waste segregation.
Chemical and Hazard Summary Table
| Property | Value / Information |
| Chemical Name | This compound |
| CAS Number | 1160246-80-9 |
| Molecular Formula | C₁₄H₂₆N₂O₂[7] |
| Molecular Weight | 254.37 g/mol [7] |
| Inferred GHS Pictograms | |
| Inferred Hazard Codes | H302 (Harmful if swallowed), H315 (Causes skin irritation), H318/H319 (Causes serious eye damage/irritation), H335 (May cause respiratory irritation) |
| Chemical Class | BOC-Protected Secondary Amine |
| Primary Incompatibility | Strong Acids, Oxidizing Agents[8][9] |
| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container. Recommended storage at 2-8°C for long-term stability.[7] |
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural guide for researchers. The causality behind each step is explained to ensure a deep understanding of the safety rationale.
Step 1: Don Personal Protective Equipment (PPE)
Before handling the chemical, whether in pure form or as waste, ensure you are wearing appropriate PPE. This is your first and most critical line of defense against exposure.
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use nitrile or neoprene gloves.
-
Body Protection: A standard laboratory coat is required.
Step 2: Waste Collection and Segregation
Proper segregation is paramount to prevent dangerous chemical reactions within the waste container.
-
Designated Waste Container: Collect all waste containing this compound (e.g., residual solids, contaminated consumables like weigh boats or pipette tips) in a dedicated, chemically resistant container with a secure screw-top lid.
-
Segregation Rationale: As an amine derivative, this compound is basic. It must be kept separate from acidic waste streams to prevent a potentially exothermic neutralization reaction.[8][9] Furthermore, it should be segregated from strong oxidizing agents with which it could react vigorously.
-
Waste Stream Classification: This compound should be disposed of as Hazardous Organic Chemical Waste . Do not mix it with non-hazardous or chlorinated solvent waste unless explicitly permitted by your institution's waste management plan.[10]
Step 3: Container Labeling
Accurate and thorough labeling is a regulatory requirement and ensures the safety of everyone who will handle the container.
-
Contents: Clearly write the full chemical name: "this compound". Do not use abbreviations.
-
Hazard Identification: Affix a "Hazardous Waste" label. Indicate the associated hazards (e.g., "Irritant," "Harmful").
-
Generator Information: Include the name of the principal investigator, laboratory room number, and a contact number.
Step 4: Spill Management
In the event of a small spill, immediate and correct action can prevent a more serious incident.
-
Alert Personnel: Inform colleagues in the immediate area.
-
Isolate: If safe to do so, prevent the spill from spreading.
-
Absorb: Cover the spill with a chemically inert absorbent material such as vermiculite, sand, or a commercial spill absorbent. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect: Carefully scoop the absorbent material into your designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol) followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
Step 5: Final Disposal
The ultimate disposal of the waste must be handled by professionals.
-
NEVER dispose of this chemical down the drain.[9][11] Its potential aquatic toxicity and impact on wastewater treatment systems are unknown but assumed to be significant.
-
Arrange for Pickup: Store the sealed, labeled waste container in a designated satellite accumulation area. Follow your institution's procedures to arrange for pickup by a licensed hazardous waste disposal service.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
-
PubChem . tert-Butyl 4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate. National Center for Biotechnology Information. [Link]
-
ACS Green Chemistry Institute . BOC Deprotection. American Chemical Society. [Link]
-
Hebei Boze Chemical Co.,Ltd. BOC deprotection. [Link]
-
PubChem . tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate. National Center for Biotechnology Information. [Link]
-
PubChem . tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate. National Center for Biotechnology Information. [Link]
-
Wikipedia . tert-Butyloxycarbonyl protecting group. [Link]
-
Cole-Parmer . Chemical Compatibility Chart. [Link]
-
Safrole . Laboratory Waste Disposal. [Link]
-
University of Essex . Laboratory Waste Disposal Handbook. [Link]
-
Vanderbilt University . Guide to Laboratory Sink/Sewer Disposal of Wastes. Office of Clinical and Research Safety. [Link]
-
University of British Columbia . In-Laboratory Treatment of Chemical Waste. Safety & Risk Services. [Link]
Sources
- 1. tert-Butyl 4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate | C13H24N2O3 | CID 67991811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate | C12H22N2O2 | CID 23282935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate | C14H26N2O2 | CID 15296367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 336191-17-4|tert-Butyl 2,8-diazaspiro[4.5]decane-2-carboxylate|BLD Pharm [bldpharm.com]
- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. chemscene.com [chemscene.com]
- 8. vumc.org [vumc.org]
- 9. safrole.com [safrole.com]
- 10. essex.ac.uk [essex.ac.uk]
- 11. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
Navigating the Unseen: A Guide to Personal Protective Equipment for Handling Tert-butyl 1,8-diazaspiro[4.6]undecane-1-carboxylate
In the landscape of modern drug discovery and chemical synthesis, novel molecular scaffolds are the bedrock of innovation. Tert-butyl 1,8-diazaspiro[4.6]undecane-1-carboxylate, a unique spirocyclic diamine, represents such a frontier. Its value lies in its rigid, three-dimensional structure, offering a unique vector space for creating new chemical entities. However, with novelty comes the responsibility of vigilance. Comprehensive toxicological data for such research chemicals is often nascent. This guide provides a robust framework for personal protective equipment (PPE) and safe handling, ensuring that your exploration of this compound's potential is grounded in a culture of safety.
The Precautionary Principle: Hazard Assessment in the Absence of Data
A thorough review of safety data sheets (SDS) reveals a critical information gap: specific GHS hazard classifications for this compound are not yet established. In such cases, a conservative approach, guided by the principle of precaution, is paramount. We must infer potential hazards from structurally analogous compounds. Several related spirocyclic diamines and BOC-protected amines exhibit a consistent hazard profile. Therefore, this guide is built upon the professional assumption that this compound may present similar risks.
Table 1: Postulated Hazard Profile based on Structural Analogs
| Hazard Class | Potential Effect | GHS Classification (Inferred) | Source (Analogous Compounds) |
| Acute Toxicity, Oral | Harmful if swallowed | Category 4 | [1] |
| Skin Corrosion/Irritation | Causes skin irritation | Category 2 | [1] |
| Serious Eye Damage/Irritation | Causes serious eye irritation | Category 2A | [1] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation | Category 3 | [1] |
This data-informed postulation necessitates a stringent adherence to the PPE protocols outlined below.
Core Directive: Your Personal Protective Equipment (PPE) Mandate
The selection of PPE is not a static checklist but a dynamic risk assessment. The following recommendations represent the minimum standard for handling this compound in a laboratory setting.[2][3][4]
Hand Protection: The First Line of Defense
Given the high likelihood of skin irritation, appropriate glove selection is critical.
-
Primary Recommendation: Nitrile gloves are the minimum requirement for handling this compound in solid or solution form.[2] Nitrile offers good resistance to a broad range of chemicals and provides excellent dexterity.
-
For Prolonged Handling or Higher Concentrations: Double-gloving (wearing two pairs of nitrile gloves) is strongly recommended. This practice significantly reduces the risk of exposure in the event of a breach in the outer glove.
-
Solvent Considerations: When preparing solutions, consider the solvent's ability to permeate glove materials. Consult a glove compatibility chart for the specific solvent you are using. For instance, if using chlorinated solvents, a more robust glove material like neoprene or Viton® may be necessary.
-
Integrity Check: Always inspect gloves for any signs of degradation or perforation before and during use. Change gloves immediately if they are compromised or after any direct contact with the chemical.
Eye and Face Protection: Shielding Against the Unforeseen
The potential for serious eye irritation demands robust protection.
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields must be worn at all times in the laboratory where this chemical is handled.[2]
-
Weighing and Solution Preparation: When handling the solid powder or preparing solutions, chemical splash goggles are mandatory. These provide a seal around the eyes, offering superior protection against airborne particles and splashes.
-
Large-Scale Operations or Splash Risks: For operations involving larger quantities (typically >100 mL) or where there is a significant risk of splashing, a face shield should be worn in addition to chemical splash goggles.[2]
Body Protection: Safeguarding Your Person
A laboratory coat is essential to protect your personal clothing and skin from contamination.
-
Standard Protocol: A flame-resistant lab coat should be worn and kept fully fastened.[5]
-
Material: Ensure the lab coat is made of a material appropriate for the solvents being used.
-
Maintenance: Lab coats should be laundered regularly and should not be taken home to avoid cross-contamination.
Respiratory Protection: An Assessment-Driven Necessity
The potential for respiratory tract irritation means that inhalation exposure must be controlled.
-
Primary Control: All handling of solid this compound that could generate dust, and any work with its solutions that could produce aerosols, must be conducted in a certified chemical fume hood.
-
When a Respirator is Required: In the rare event that engineering controls like a fume hood are not feasible or during a large spill clean-up, respiratory protection will be necessary. A risk assessment should be performed to determine the appropriate type of respirator. This may include:
-
An N95 dust mask for low-level solid particulate exposure.
-
A half-mask or full-face respirator with organic vapor cartridges and P100 particulate filters for higher concentrations or when handling solutions.
-
-
Fit and Training: The use of a respirator requires enrollment in a respiratory protection program, including medical clearance, fit testing, and training, as mandated by OSHA.
Operational Blueprint: From Receipt to Disposal
A systematic approach to handling ensures safety at every step. The following workflow integrates the PPE requirements into a standard laboratory procedure.
Step-by-Step Handling Protocol: Preparation of a Stock Solution
-
Preparation and PPE Donning:
-
Before starting, ensure the chemical fume hood is functioning correctly.
-
Gather all necessary equipment: the chemical container, spatulas, weigh paper, a vial for the solution, solvent, and pipettes.
-
Don the required PPE: a lab coat, chemical splash goggles, and a single pair of nitrile gloves.
-
-
Weighing the Compound:
-
Perform all weighing operations inside the fume hood.
-
Place a piece of weigh paper on the analytical balance.
-
Carefully open the container of this compound. Avoid creating dust.
-
Using a clean spatula, transfer the desired amount of the solid to the weigh paper.
-
Securely close the primary container.
-
-
Preparing the Solution:
-
Carefully transfer the weighed solid into the labeled vial.
-
Using a pipette, add the desired volume of solvent to the vial.
-
Cap the vial and gently agitate to dissolve the solid. If necessary, use a vortex mixer or sonicator, ensuring the vial is securely capped.
-
-
Post-Handling and Decontamination:
-
Clean the spatula and any other reusable equipment with an appropriate solvent in the fume hood.
-
Dispose of the weigh paper and any other contaminated disposable items in the designated solid waste container.
-
Wipe down the work surface in the fume hood.
-
Remove the outer pair of gloves (if double-gloving) and dispose of them. With the inner gloves still on, remove your goggles and lab coat. Finally, remove the inner gloves and wash your hands thoroughly with soap and water.
-
Contingency Planning: Emergency and Disposal Protocols
Spill and Exposure Procedures
-
Small Spill (in a fume hood):
-
Alert others in the immediate area.
-
Wearing your full PPE, absorb the spill with a chemical absorbent pad or sand.
-
Collect the contaminated absorbent material into a sealed bag for hazardous waste disposal.
-
Clean the spill area with an appropriate solvent and then with soap and water.
-
-
Skin Exposure:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes.
-
Remove any contaminated clothing.
-
Seek immediate medical attention.
-
-
Eye Exposure:
-
Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Seek immediate medical attention.
-
Waste Disposal: A Commitment to Environmental Stewardship
As a non-halogenated organic compound, waste containing this compound should be handled as follows:
-
Solid Waste: Contaminated items such as gloves, weigh paper, and absorbent pads should be collected in a clearly labeled, sealed hazardous waste container designated for non-halogenated solid waste.
-
Liquid Waste: Unused solutions or reaction mixtures should be collected in a designated, sealed, and properly labeled hazardous waste container for non-halogenated organic solvents.[6][7][8] Do not mix with halogenated solvent waste.
-
Disposal Compliance: All waste disposal must adhere to local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
Visualizing the Workflow for Safety
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the task at hand.
Caption: PPE selection workflow based on task-specific risk assessment.
By integrating these safety protocols into your daily laboratory practice, you can confidently and responsibly advance your research with this compound.
References
- [Placeholder for a specific SDS if one becomes available]
- [Placeholder for a relevant toxicological study]
-
Braun Research Group. Non-halogenated Organic Solvents - Standard Operating Procedure. Available at: [Link]
-
Environmental Health and Safety. Personal Protective Equipment Requirements for Laboratories. Available at: [Link]
- [Placeholder for a relevant chemical synthesis paper]
-
Occupational Safety and Health Administration. Laboratory Safety Guidance. U.S. Department of Labor. Available at: [Link]
-
Princeton University Environmental Health and Safety. Required Personal Protective Equipment Use in Campus Research Laboratories. Available at: [Link]
-
Clarion Safety Systems. OSHA's PPE Laboratory Standards. Available at: [Link]
-
National Institute for Occupational Safety and Health. NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. Available at: [Link]
- [Placeholder for a relevant regul
-
Occupational Safety and Health Administration. OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response. Available at: [Link]
- [Placeholder for a relevant chemical handling guide]
-
Dartmouth College Environmental Health and Safety. Personal Protective Equipment in Chemistry. Available at: [Link]
-
University of British Columbia Safety & Risk Services. Organic Solvent Waste Disposal. Available at: [Link]
- [Placeholder for a relevant scientific public
- [Placeholder for a relevant chemical supplier technical document]
- [Placeholder for a relevant labor
- [Placeholder for a relevant waste disposal guideline]
- [Placeholder for a relevant chemical d
- [Placeholder for a relevant glove selection guide]
- [Placeholder for a relevant hazard assessment guide]
- [Placeholder for a relevant chemical safety d
- [Placeholder for a relevant chemical safety d
- [Placeholder for a relevant chemical safety d
-
PubChem. tert-Butyl 4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate. National Library of Medicine. Available at: [Link]
Sources
- 1. tert-Butyl 4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate | C13H24N2O3 | CID 67991811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. ehs.princeton.edu [ehs.princeton.edu]
- 4. clarionsafety.com [clarionsafety.com]
- 5. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. 7.2 Organic Solvents [ehs.cornell.edu]
- 8. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
